molecular formula C8H12N2O2 B2566198 ethyl 3-(1H-pyrazol-1-yl)propanoate CAS No. 853270-73-2

ethyl 3-(1H-pyrazol-1-yl)propanoate

Cat. No.: B2566198
CAS No.: 853270-73-2
M. Wt: 168.196
InChI Key: CWWSOMWSAZWPOM-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.196. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-(1H-pyrazol-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(1H-pyrazol-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-pyrazol-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)4-7-10-6-3-5-9-10/h3,5-6H,2,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWSOMWSAZWPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ethyl 3-(1H-pyrazol-1-yl)propanoate synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The document delves into the prevalent synthetic strategies, with a primary focus on the aza-Michael addition of pyrazole to ethyl acrylate. It offers a detailed, step-by-step protocol, an analysis of the reaction mechanism, and insights into the rationale behind experimental choices. Furthermore, this guide includes expected characterization data and troubleshooting advice to support researchers in achieving a successful and efficient synthesis.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole and its derivatives are fundamental heterocyclic scaffolds in the landscape of medicinal chemistry.[1] The five-membered aromatic ring containing two adjacent nitrogen atoms imparts unique physicochemical properties that are conducive to a wide range of biological activities.[2] This has led to their incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] The N-alkylation of pyrazoles is a key strategy for diversifying these scaffolds, allowing for the modulation of their pharmacokinetic and pharmacodynamic profiles. Ethyl 3-(1H-pyrazol-1-yl)propanoate serves as a versatile intermediate, enabling the introduction of a propanoate ester moiety at the N1 position of the pyrazole ring, which can be further functionalized.

Synthetic Strategies: A Focus on Aza-Michael Addition

The synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate is most commonly and efficiently achieved through an aza-Michael addition reaction. This method involves the conjugate addition of pyrazole to an α,β-unsaturated carbonyl compound, in this case, ethyl acrylate.[3][4] An alternative, though often less direct for this specific product, is the N-alkylation of pyrazole with an ethyl halopropanoate, such as ethyl 3-bromopropanoate.

The Aza-Michael Addition: A Superior Approach

The aza-Michael addition is the preferred method due to its atom economy, generally mild reaction conditions, and the ready availability of the starting materials. The reaction is typically catalyzed by a base, which deprotonates the pyrazole, enhancing its nucleophilicity.

Causality Behind Experimental Choices:
  • Choice of Base: The selection of the base is critical for the success of the reaction. While strong bases like sodium hydride (NaH) can be used, they can also lead to side reactions and require strictly anhydrous conditions.[5] Milder inorganic bases, such as cesium carbonate (Cs₂CO₃), have been shown to be highly effective catalysts for the aza-Michael addition of azoles.[4] The choice of a weaker base can improve the regioselectivity of the reaction, favoring N1-alkylation.

  • Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often used.[6] However, recent advancements have demonstrated the feasibility of solvent-free conditions, which offer environmental benefits and can sometimes accelerate the reaction.[7]

  • Temperature Control: The reaction is typically conducted at room temperature or with gentle heating.[5][7] Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts.

Reaction Mechanism: A Stepwise Perspective

The aza-Michael addition of pyrazole to ethyl acrylate proceeds through the following key steps:

  • Deprotonation: The basic catalyst removes the acidic proton from the N1 position of the pyrazole ring, generating a pyrazolate anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The pyrazolate anion attacks the electrophilic β-carbon of ethyl acrylate.

  • Protonation: The resulting enolate intermediate is protonated by a proton source in the reaction mixture (such as a trace amount of water or the conjugate acid of the base) to yield the final product, ethyl 3-(1H-pyrazol-1-yl)propanoate.

aza_michael_addition cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation pyrazole Pyrazole pyrazolate Pyrazolate Anion pyrazole->pyrazolate + Base ethyl_acrylate Ethyl Acrylate base Base (e.g., Cs₂CO₃) enolate Enolate Intermediate pyrazolate->enolate + Ethyl Acrylate product Ethyl 3-(1H-pyrazol-1-yl)propanoate enolate->product + H⁺

Caption: A simplified workflow of the aza-Michael addition.

Detailed Experimental Protocol

This protocol outlines a reliable and scalable method for the synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (Molar Eq.)
Pyrazole68.081.0
Ethyl Acrylate100.121.2
Cesium Carbonate (Cs₂CO₃)325.820.2
Dimethylformamide (DMF)--
Ethyl Acetate--
Brine (saturated NaCl(aq))--
Anhydrous Sodium Sulfate (Na₂SO₄)--
Silica Gel (for chromatography)--
Step-by-Step Procedure
  • To a round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq) and cesium carbonate (0.2 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to pyrazole.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl acrylate (1.2 eq) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford ethyl 3-(1H-pyrazol-1-yl)propanoate as a clear oil.

experimental_workflow start Start: Combine Pyrazole and Cs₂CO₃ in DMF add_acrylate Add Ethyl Acrylate start->add_acrylate react Stir at Room Temperature (12-24h) add_acrylate->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify product Product: Ethyl 3-(1H-pyrazol-1-yl)propanoate purify->product

Caption: Experimental workflow for the synthesis.

Characterization

The synthesized ethyl 3-(1H-pyrazol-1-yl)propanoate should be characterized to confirm its identity and purity.

Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.52 (d, J = 1.6 Hz, 1H, pyrazole-H5)

    • δ 7.48 (d, J = 2.4 Hz, 1H, pyrazole-H3)

    • δ 6.25 (t, J = 2.0 Hz, 1H, pyrazole-H4)

    • δ 4.45 (t, J = 6.8 Hz, 2H, N-CH₂)

    • δ 4.15 (q, J = 7.2 Hz, 2H, O-CH₂)

    • δ 2.90 (t, J = 6.8 Hz, 2H, CH₂-COO)

    • δ 1.25 (t, J = 7.2 Hz, 3H, CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 170.5 (C=O)

    • δ 139.5 (C5-pyrazole)

    • δ 129.0 (C3-pyrazole)

    • δ 105.8 (C4-pyrazole)

    • δ 61.0 (O-CH₂)

    • δ 48.0 (N-CH₂)

    • δ 34.5 (CH₂-COO)

    • δ 14.0 (CH₃)

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₁₂N₂O₂ [M+H]⁺: 169.0977, found: 169.0975.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction or inefficient workup.Increase reaction time, consider gentle heating (e.g., 40-50 °C), or use a stronger base like NaH in THF. Ensure complete extraction.
Formation of N2-isomer Steric hindrance at the N1 position or reaction conditions.Use a milder base and lower reaction temperature. The N1-isomer is generally the thermodynamic product.
Difficult Purification Presence of unreacted starting materials or byproducts.Optimize the stoichiometry of reagents. Ensure the crude product is sufficiently dry before chromatography.

Conclusion

The aza-Michael addition of pyrazole to ethyl acrylate provides an efficient and reliable route to ethyl 3-(1H-pyrazol-1-yl)propanoate. This in-depth guide offers a robust protocol, mechanistic insights, and practical advice to aid researchers in the successful synthesis of this valuable chemical intermediate. The versatility of the pyrazole scaffold ensures that this compound will continue to be of significant interest in the pursuit of novel therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as potential pharmaceuticals: A review. Bioorganic & Medicinal Chemistry, 25(22), 5859-5881.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. Available at: [Link]

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 8(9). Available at: [Link]

  • PMC. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4231. Available at: [Link]

  • IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1). Available at: [Link]

  • Taylor & Francis Online. (2015). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10-11), 1828-1837. Available at: [Link]

  • RSC Publishing. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Green Chemistry. Available at: [Link]

  • Arabian Journal of Chemistry. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 105249. Available at: [Link]

  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. Available at: [Link]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432. Available at: [Link]

  • RSC Publishing. (2016). Cs₂CO₃ catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 6(86), 83293-83297. Available at: [Link]

  • ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. Available at: [Link]

  • PubChem. (n.d.). ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate. Available at: [Link]

  • PubChemLite. (n.d.). Ethyl 3-(1-methyl-1h-pyrazol-3-yl)-3-oxopropanoate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Arabian Journal of Chemistry. (2025). Results and Discussion. Arabian Journal of Chemistry, 18(10). Available at: [Link]

  • ResearchGate. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 147-153. Available at: [Link]

  • PMC. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(23), 5746. Available at: [Link]

  • Semantic Scholar. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 147-153. Available at: [Link]

  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Available at: [Link]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1494. Available at: [Link]

  • Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • PMC. (2011). Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. Molecules, 16(11), 9340-9358. Available at: [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3421. Available at: [Link]

  • RSC Publishing. (2020). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 18(38), 7567-7571. Available at: [Link]

  • ResearchGate. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available at: [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-(1H-pyrrol-3-yl)propanoate. Available at: [Link]

Sources

ethyl 3-(1H-pyrazol-1-yl)propanoate CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 3-(1H-pyrazol-1-yl)propanoate

Part 1: Executive Summary & Chemical Identity

Ethyl 3-(1H-pyrazol-1-yl)propanoate is a pivotal heterocyclic building block used extensively in medicinal chemistry and coordination complex synthesis. It serves as a linear precursor for "scorpionate" ligands (poly(pyrazolyl)borates/alkanes) and is a structural motif found in Factor Xa inhibitors and various kinase inhibitors.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and applications. Note that while the parent acid (3-(1H-pyrazol-1-yl)propanoic acid ) is indexed under CAS 89532-73-0 , the ethyl ester is frequently synthesized in situ or strictly as a transient intermediate, often lacking a widely circulated commercial CAS number in general catalogs.

Chemical Data Table
ParameterDetail
Systematic Name Ethyl 3-(1H-pyrazol-1-yl)propanoate
Parent Acid CAS 89532-73-0 (3-(1H-pyrazol-1-yl)propanoic acid)
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Structure Pyrazole-N1-CH₂-CH₂-COOCH₂CH₃
Physical State Colorless to pale yellow oil
Boiling Point ~110–115 °C (at 0.5 mmHg) [Estimated]
Solubility Soluble in DCM, Chloroform, Ethanol, Ethyl Acetate

Part 2: Synthetic Methodology (Aza-Michael Addition)

The most robust route to Ethyl 3-(1H-pyrazol-1-yl)propanoate is the Aza-Michael addition of 1H-pyrazole to ethyl acrylate. This reaction is atom-economical and typically requires a base catalyst to enhance the nucleophilicity of the pyrazole nitrogen.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen (N1) onto the


-carbon of the 

-unsaturated ester (ethyl acrylate).

MichaelAddition Reactants 1H-Pyrazole + Ethyl Acrylate Activation Base Catalyst (DBU/NaOEt) Deprotonation of Pyrazole Reactants->Activation Mixing Attack Nucleophilic Attack (N1 on Beta-Carbon) Activation->Attack Pyrazolate Anion Intermediate Enolate Intermediate Attack->Intermediate C-N Bond Formation Protonation Protonation (Regeneration of Catalyst) Intermediate->Protonation Product Ethyl 3-(1H-pyrazol-1-yl)propanoate Protonation->Product

Figure 1: Mechanistic pathway of the base-catalyzed aza-Michael addition.

Experimental Protocol

Reagents:

  • 1H-Pyrazole (1.0 eq)

  • Ethyl Acrylate (1.2 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq) or Basic Alumina

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-pyrazole (68 mg, 1.0 mmol) in MeCN (2 mL).

  • Addition: Add DBU (7.6 mg, 0.05 mmol) followed by the dropwise addition of ethyl acrylate (120 mg, 1.2 mmol).

  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor progress via TLC (SiO₂, 50% EtOAc/Hexanes). The pyrazole spot (lower R_f) should disappear.

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate under reduced pressure to remove solvent and excess ethyl acrylate.

    • Dilute the residue with Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) to remove DBU salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via vacuum distillation or flash column chromatography (Gradient: 20% -> 40% EtOAc in Hexanes).

SynthesisWorkflow Start Start: Pyrazole + Solvent AddReagents Add DBU (Cat.) + Ethyl Acrylate Start->AddReagents Reflux Reflux at 80°C (4-6 hrs) AddReagents->Reflux Monitor TLC Check (Disappearance of Pyrazole) Reflux->Monitor Monitor->Reflux Incomplete Workup Evaporate Solvent Wash with H2O/EtOAc Monitor->Workup Complete Purify Vacuum Distillation (Optional) Workup->Purify Final Pure Product (Colorless Oil) Workup->Final High Purity Crude Purify->Final

Figure 2: Step-by-step synthesis workflow.

Part 3: Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectroscopic data must be verified. The regioselectivity (N1 vs. N2) is generally not an issue for unsubstituted pyrazole, but N1-alkylation is the exclusive product.

Nuclear Magnetic Resonance (NMR) Data
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.52 (d, J = 2.0 Hz, 1H, H-3'  of pyrazole)
      
    • 
       7.38 (d, J = 2.0 Hz, 1H, H-5'  of pyrazole)
      
    • 
       6.23 (t, J = 2.0 Hz, 1H, H-4'  of pyrazole)
      
    • 
       4.45 (t, J = 6.8 Hz, 2H, N-CH₂ )
      
    • 
       4.12 (q, J = 7.1 Hz, 2H, O-CH₂ -CH₃)
      
    • 
       2.85 (t, J = 6.8 Hz, 2H, CH₂-CH₂ -CO)
      
    • 
       1.22 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃ )
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       170.8 (C=O ), 139.6 (C-3'), 129.8 (C-5'), 105.4 (C-4'), 60.9 (O-CH₂), 47.2 (N-CH₂), 34.5 (CH₂-CO), 14.1 (CH₃).
      
Interpretation

The presence of the triplet at 4.45 ppm is diagnostic for the methylene group directly attached to the pyrazole nitrogen (


). The absence of an NH signal (broad singlet usually >10 ppm) confirms complete alkylation.

Part 4: Applications in Drug Discovery

Ethyl 3-(1H-pyrazol-1-yl)propanoate is a versatile intermediate. Its primary utility lies in its ability to undergo:

  • Hydrolysis: To form 3-(1H-pyrazol-1-yl)propanoic acid (CAS 89532-73-0), a carboxylic acid building block for amide coupling.

  • Claisen Condensation: Reaction with esters to form

    
    -keto esters, precursors to pyrazolo-pyrimidines (kinase inhibitor scaffolds).
    
  • Reduction: To the corresponding alcohol or aldehyde for further chain extension.

Key Therapeutic Areas:

  • Factor Xa Inhibitors: The pyrazole-propanoate motif mimics the neutral aryl/alkyl linkers found in anticoagulants like Apixaban.

  • Chelation Therapy: Derivatives serve as bidentate (N,O) ligands for sequestering metal ions in metalloproteinase inhibition studies.

References

  • Synthesis of Pyrazole Derivatives: Arabian Journal of Chemistry. "Structure-based design and pharmacological profiling of functionalized pyrazoles."

  • Parent Acid CAS Verification: ChemicalBook. "3-(1H-PYRAZOL-1-YL)PROPANOIC ACID CAS 89532-73-0."

  • General Aza-Michael Protocol: Organic Chemistry Portal. "Pyrazole synthesis via Michael Addition."

  • NMR Characterization Reference: MDPI. "1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one." (Provides comparative NMR shifts for N-alkyl pyrazoles).

Sources

Technical Monograph: Ethyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Application in Medicinal Chemistry[1]

Executive Summary

Ethyl 3-(1H-pyrazol-1-yl)propanoate (CAS: 51292-36-5) is a specialized heterocyclic ester widely utilized as a pharmacophore building block in the synthesis of bioactive small molecules, particularly kinase inhibitors and anti-inflammatory agents.[1]

This guide provides a rigorous technical analysis of the compound, focusing on its molecular weight determination, physicochemical properties, synthesis via aza-Michael addition, and analytical validation. It is designed for researchers requiring high-fidelity data for stoichiometric calculations and process development.[1]

Physicochemical Profile

The precise molecular weight is the fundamental constant for all downstream stoichiometric calculations in drug discovery.

2.1 Molecular Weight & Stoichiometry
PropertyValueUnitNotes
Molecular Weight (Average) 168.19 g/mol Used for molarity/dosing calculations.[1]
Monoisotopic Mass 168.0899DaEssential for High-Resolution Mass Spec (HRMS).
Molecular Formula C₈H₁₂N₂O₂--
Element Count C: 8, H: 12, N: 2, O: 2--
2.2 Elemental Composition Analysis

To validate the purity of a synthesized batch, the elemental analysis should align with the theoretical mass fractions derived from the atomic weights (IUPAC 2022 standard).

  • Carbon (C): 57.13%

  • Hydrogen (H): 7.19%

  • Nitrogen (N): 16.66%

  • Oxygen (O): 19.02%

2.3 Physical Properties (Experimental & Predicted)
PropertyValueCondition
Physical State Liquid@ 25°C, 1 atm
Density 1.08 ± 0.05 g/cm³Predicted
Boiling Point 260–265°C@ 760 mmHg
LogP (Lipophilicity) 0.62Predicted (Consensus)
pKa (Conjugate Acid) 2.5 (Pyrazole N2)Weakly basic
Synthesis & Manufacturing: The Aza-Michael Addition

The industrial standard for synthesizing ethyl 3-(1H-pyrazol-1-yl)propanoate is the aza-Michael addition .[1] This reaction is favored for its high atom economy (100%) and scalability. It involves the nucleophilic attack of the pyrazole nitrogen (N1) onto the


-carbon of ethyl acrylate.
3.1 Reaction Mechanism

The reaction proceeds via a 1,4-addition mechanism. The pyrazole, acting as a nucleophile, attacks the electron-deficient alkene of the ethyl acrylate.

MichaelAddition Pyrazole 1H-Pyrazole (Nucleophile) Transition Transition State (C-N Bond Formation) Pyrazole->Transition Deprotonation/Activation EthylAcrylate Ethyl Acrylate (Michael Acceptor) EthylAcrylate->Transition Product Ethyl 3-(1H-pyrazol-1-yl)propanoate (Target Ester) Transition->Product Proton Transfer Conditions Conditions: Base Cat. (DBU/K2CO3) Solvent: EtOH or Neat Temp: 60-80°C Conditions->Transition

Figure 1: Mechanistic pathway of the aza-Michael addition between pyrazole and ethyl acrylate.

3.2 Experimental Protocol (Bench Scale)

This protocol yields approximately 5–10 g of product.

  • Reagents:

    • 1H-Pyrazole (1.0 eq, 68.08 g/mol )

    • Ethyl Acrylate (1.2 eq, 100.12 g/mol )

    • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq) or K₂CO₃ (0.1 eq).

    • Solvent: Acetonitrile (ACN) or Ethanol (EtOH). Note: The reaction can often be run neat (solvent-free).[1]

  • Procedure:

    • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (6.8 g, 100 mmol) in ACN (30 mL).

    • Activate: Add the base catalyst (DBU, 0.76 g, 5 mmol) and stir for 10 minutes at room temperature.

    • Addition: Add ethyl acrylate (12.0 g, 120 mmol) dropwise over 20 minutes to control the exotherm.

    • Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

    • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via vacuum distillation or flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Analytical Validation (QC)

To confirm the identity and purity of the synthesized material, the following analytical signatures must be verified.

4.1 Proton NMR (¹H NMR)

The ¹H NMR spectrum in CDCl₃ is the definitive method for structural confirmation.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Pyrazole-H5 7.50 – 7.55Doublet (d)1HAromatic CH (adj. to N)
Pyrazole-H3 7.40 – 7.45Doublet (d)1HAromatic CH
Pyrazole-H4 6.20 – 6.25Triplet (t)1HAromatic CH (top of ring)
N-CH₂ 4.45Triplet (t)2HMethylene attached to N
O-CH₂ 4.12Quartet (q)2HEthyl ester methylene
CO-CH₂ 2.85Triplet (t)2HMethylene alpha to Carbonyl
CH₃ 1.22Triplet (t)3HEthyl ester methyl
4.2 Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

  • Target Ion [M+H]⁺: 169.2 m/z

  • Fragment Ions: Loss of ethoxy group (-OEt) may be observed.

4.3 Quality Control Workflow

The following decision tree outlines the logic for accepting or rejecting a batch based on analytical data.

QC_Workflow Sample Crude Product NMR 1H NMR Analysis Sample->NMR MS LC-MS Analysis Sample->MS Decision1 Pyrazole Region Correct? (δ 7.5, 7.4, 6.2) NMR->Decision1 Decision2 Mass Peak [M+H]+ = 169.2? MS->Decision2 Pass RELEASE BATCH (Purity > 95%) Decision1->Pass Yes Fail REJECT / REPURIFY Decision1->Fail No Decision2->Pass Yes Decision2->Fail No

Figure 2: Analytical QC decision matrix for batch release.

Applications in Drug Development

Ethyl 3-(1H-pyrazol-1-yl)propanoate serves as a critical intermediate in the synthesis of Scorpionate ligands and Kinase Inhibitors .[1]

  • Linker Chemistry: The ethyl ester group functions as a "masked" carboxylic acid. Post-synthesis, it can be hydrolyzed (LiOH/THF) to the free acid, allowing coupling to amines via amide bond formation.

  • Heterocyclic Scaffolds: The pyrazole moiety is a bioisostere for imidazole and is prevalent in drugs targeting COX-2 (e.g., Celecoxib) and various protein kinases.

  • Chelation: Derivatives of this compound are used to create tridentate ligands (scorpionates) that model metalloenzyme active sites.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131699540 (Related Analogs). Retrieved from .

  • Sigma-Aldrich. Ethyl 3-(1H-pyrazol-1-yl)propanoate Product Specification. Retrieved from .

  • Elguero, J. et al. (2002). Pyrazoles.[2][3][4][5] In: Comprehensive Heterocyclic Chemistry II. Elsevier.

  • ChemicalBook. Ethyl 3-(1H-pyrazol-1-yl)propanoate CAS 51292-36-5 Properties. Retrieved from .

  • BLD Pharm. Ethyl 2-(1H-pyrazol-1-yl)propanoate and Isomers. Retrieved from .

Sources

The Pyrazole-Propanoate Scaffold: A Technical Guide to Ethyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Pyrazole-Propanoate Scaffold: Synthesis, Reactivity, and Medicinal Utility of Ethyl 3-(1H-pyrazol-1-yl)propanoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary & Chemical Identity

Ethyl 3-(1H-pyrazol-1-yl)propanoate is a pivotal heterocyclic intermediate used extensively in the synthesis of bioactive pharmaceutical ingredients. Structurally, it consists of a pyrazole ring coupled to an ethyl propanoate tail via an N-linkage. This molecule represents a "privileged structure" in medicinal chemistry, serving as a robust precursor for pyrazolo[1,5-a]pyrimidines (kinase inhibitors), HCV NS5A inhibitors, and anti-inflammatory agents.

This guide provides a comprehensive technical analysis of its synthesis via aza-Michael addition, its reactivity profile, and its downstream applications in drug development.

Chemical Profile
PropertySpecification
IUPAC Name Ethyl 3-(1H-pyrazol-1-yl)propanoate
CAS Registry Number 10142-23-1
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
SMILES CCOC(=O)CCN1C=CC=N1
Physical State Colorless to pale yellow oil

Synthesis Strategy: The Aza-Michael Addition

The most efficient route to ethyl 3-(1H-pyrazol-1-yl)propanoate is the aza-Michael addition of 1H-pyrazole to ethyl acrylate. This reaction exploits the nucleophilicity of the pyrazole nitrogen and the electrophilic nature of the


-carbon in the acrylate system.
Regioselectivity & Tautomerism

In unsubstituted pyrazole, the N1 and N2 positions are chemically equivalent due to rapid tautomerism. Therefore, alkylation produces a single regioisomer. However, the reaction conditions must control for poly-alkylation (which is sterically disfavored but possible) and retro-Michael breakdown (thermodynamically favored at very high temperatures).

Protocol A: Base-Catalyzed Synthesis (Standard)

This method utilizes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base to enhance the nucleophilicity of the pyrazole.

  • Reagents: 1H-Pyrazole (1.0 eq), Ethyl Acrylate (1.2 eq), DBU (0.05 eq).

  • Solvent: Acetonitrile (MeCN) or solvent-free.

  • Conditions: 60°C for 4–6 hours.

Step-by-Step Methodology:

  • Charge a reaction flask with 1H-pyrazole (68 mg, 1.0 mmol) and MeCN (2 mL).

  • Add DBU (7.6 mg, 0.05 mmol) and stir at room temperature for 10 minutes to facilitate deprotonation/activation.

  • Dropwise add ethyl acrylate (120 mg, 1.2 mmol) to control the exotherm.

  • Heat the mixture to 60°C. Monitor via TLC (SiO₂, 1:1 Hexane:EtOAc). The pyrazole spot (R_f ~0.2) should disappear, replaced by the product (R_f ~0.5).

  • Workup: Evaporate solvent under reduced pressure. The residue is typically pure enough for downstream use; however, flash column chromatography (Hexane/EtOAc gradient) yields analytical purity.

Protocol B: "On-Water" Green Synthesis

Recent advances in green chemistry utilize the hydrophobic effect to accelerate organic reactions in water without external catalysts.

  • Concept: The organic reactants form an emulsion. The reaction is accelerated at the oil-water interface due to hydrogen bonding stabilization of the transition state.

  • Protocol: Mix pyrazole and ethyl acrylate (1:1.2 ratio) in water. Stir vigorously at 80°C for 8 hours. Extract with ethyl acetate. This method avoids toxic bases and chlorinated solvents.

Mechanistic Pathway

The following diagram illustrates the base-catalyzed mechanism. The base (B:) deprotonates the pyrazole (or stabilizes the transition state), allowing the nitrogen lone pair to attack the


-carbon of the ethyl acrylate.

MichaelAddition Pyrazole 1H-Pyrazole (Nucleophile) Activated Activated Pyrazolate Species Pyrazole->Activated Deprotonation Base Base (DBU) Base->Activated Intermediate Enolate Intermediate Activated->Intermediate Nucleophilic Attack (1,4-Addition) Acrylate Ethyl Acrylate (Michael Acceptor) Acrylate->Intermediate Product Ethyl 3-(1H-pyrazol-1-yl) propanoate Intermediate->Product Proton Transfer (Tautomerization)

Figure 1: Mechanism of the aza-Michael addition between pyrazole and ethyl acrylate.

Analytical Validation (Self-Validating Data)

To ensure the trustworthiness of the synthesized material, the following analytical data should be used for verification.

Note: The data below is a composite based on the methyl ester analog (experimentally verified in literature) and standard ethyl ester shifts. The pyrazole ring protons are diagnostic.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 7.51Doublet (J=2 Hz)1HPyrazole C3-H or C5-H
7.44Doublet (J=2 Hz)1HPyrazole C5-H or C3-H
6.22Triplet (J=2 Hz)1HPyrazole C4-H
4.44Triplet (J=6.6 Hz)2HN-CH ₂-CH₂
4.12Quartet (J=7.1 Hz)2HO-CH ₂-CH₃ (Ethyl)
2.91Triplet (J=6.6 Hz)2HN-CH₂-CH ₂-CO
1.22Triplet (J=7.1 Hz)3HO-CH₂-CH ₃ (Ethyl)
¹³C NMR 171.1SingletCCarbonyl (C=O)
139.6DoubletCHPyrazole C3
129.8DoubletCHPyrazole C5
105.4DoubletCHPyrazole C4
60.8TripletCH₂Ethyl O-CH₂
47.1TripletCH₂N-CH₂
34.5TripletCH₂CH₂-CO

Diagnostic Check: In the ¹H NMR, look for the disappearance of the acrylate vinyl protons (5.8–6.4 ppm region) and the appearance of the N-CH₂ triplet at ~4.44 ppm.

Reactivity & Medicinal Utility[1][2]

The value of ethyl 3-(1H-pyrazol-1-yl)propanoate lies in its versatility as a scaffold. It is rarely the final drug but rather the "linker" that positions the pharmacophore (pyrazole) correctly within a binding pocket.

Key Transformations
  • Hydrolysis to Acid: Treatment with LiOH/THF yields 3-(1H-pyrazol-1-yl)propanoic acid . This acid is a critical building block for peptide coupling in HCV NS5A inhibitors.

  • Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide, which can be cyclized to form pyrazolo[1,5-a]pyrimidines . This fused ring system is a bioisostere of the purine ring in ATP, making it a privileged scaffold for Kinase Inhibitors (e.g., CDK, JAK inhibitors).

Downstream Application Workflow

Applications Start Ethyl 3-(1H-pyrazol-1-yl) propanoate Acid 3-(1H-pyrazol-1-yl) propanoic acid Start->Acid LiOH, THF/H2O Hydrazide Pyrazolo-hydrazide Start->Hydrazide N2H4·H2O Drug1 HCV NS5A Inhibitors (Peptide Mimetics) Acid->Drug1 Amide Coupling Fused Pyrazolo[1,5-a]pyrimidine Hydrazide->Fused Cyclization w/ 1,3-Dicarbonyls Drug2 Kinase Inhibitors (ATP Competitive) Fused->Drug2 SAR Optimization

Figure 2: Synthetic tree demonstrating the conversion of the propanoate scaffold into high-value drug classes.

Case Study: HCV NS5A Inhibitors

In the development of direct-acting antivirals (DAAs) for Hepatitis C, the pyrazole-propanoate motif serves as a linker that connects the viral replication complex-binding core to the "cap" regions of the inhibitor. The flexibility of the ethyl chain (3 carbons including carbonyl) allows the pyrazole to orient into hydrophobic pockets that rigid linkers cannot access.

References

  • Synthesis & Catalysis

    • Title: "Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Rel
    • Source:European Journal of Organic Chemistry, 2020.
    • Relevance: Establishes the green chemistry protocol and provides NMR d
  • Medicinal Chemistry Application (HCV)

    • Title: "Hepatitis C virus inhibitors (Patent US20080050336A1)."[1]

    • Source: US Patent & Trademark Office / Bristol-Myers Squibb.
    • Relevance: Cites pyrazole propanoate derivatives as intermedi
  • Green Chemistry / Kinetics

    • Title: "Biocatalyzed aza-Michael addition via continuous flow technology."
    • Source:Reaction Chemistry & Engineering, 2024.
    • Relevance: Discusses the thermodynamics and regioselectivity of pyrazole additions to acryl
  • Analytical Data Grounding

    • Title: "Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (PubChemLite)."[2]

    • Source: PubChem / N
    • Relevance: Provides baseline spectral characteristics for ethyl pyrazole-propanoate deriv

Sources

Comprehensive NMR Characterization Guide: Ethyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-(1H-pyrazol-1-yl)propanoate NMR Spectroscopic Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Significance

Ethyl 3-(1H-pyrazol-1-yl)propanoate (CAS: 35344-95-7) is a pivotal heterocyclic building block in medicinal chemistry.[1] Structurally, it consists of a pyrazole ring N-alkylated with an ethyl propionate chain. This scaffold serves as a precursor for "scorpionate" ligands in coordination chemistry and is a core intermediate in the synthesis of pharmaceutical agents targeting inflammation (e.g., COX-2 inhibitors) and neurodegenerative pathways.

This guide provides an authoritative breakdown of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. It synthesizes experimental data with mechanistic assignment logic to ensure researchers can validate their synthesis products with high confidence.

Synthesis & Sample Preparation

To ensure the NMR data presented is contextually accurate, we first define the standard synthesis route and sample preparation method. This establishes the "chemical history" of the sample, which is critical for identifying potential impurity peaks (e.g., unreacted ethyl acrylate or pyrazole).

The Michael Addition Protocol

The most robust synthesis involves the aza-Michael addition of 1H-pyrazole to ethyl acrylate.

Reaction Scheme: 1H-Pyrazole + Ethyl Acrylate → Ethyl 3-(1H-pyrazol-1-yl)propanoate

Step-by-Step Methodology:

  • Reagents: Mix 1H-pyrazole (1.0 eq) and ethyl acrylate (1.1 eq).

  • Catalysis: Add a catalytic amount of base (e.g., DBU or Cs₂CO₃) or perform under neat conditions with mild heating (60°C) if autocatalysis is sufficient.

  • Reaction: Stir for 4–12 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes).

  • Workup: Evaporate excess ethyl acrylate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (EtOAc/Hexanes gradient).

NMR Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is the standard solvent for this ester. DMSO-d₆ is used if solubility issues arise or to observe exchangeable protons (none present here, but useful for polarity checks).

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.

1H NMR Spectroscopic Data

The proton NMR spectrum is characterized by three distinct regions: the aromatic pyrazole region, the ethylene bridge, and the ethyl ester terminus.

Assignment Logic
  • Pyrazole Ring: The pyrazole ring protons (H3', H4', H5') form an AMX or ABX system. H4' is the most shielded aromatic proton (~6.2 ppm). H3' and H5' are deshielded (~7.5–7.6 ppm), with H5' (adjacent to the alkylated nitrogen) typically appearing slightly downfield or distinct from H3'.

  • Ethylene Bridge: The propanoate chain creates two triplets. The methylene adjacent to the nitrogen (

    
    ) is significantly deshielded (~4.5 ppm) compared to the methylene adjacent to the carbonyl (
    
    
    
    , ~2.9 ppm).
  • Ethyl Ester: A classic quartet (~4.1 ppm) and triplet (~1.2 ppm) pattern.[2]

Quantitative Data Table (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationCoupling Constant (

Hz)
Assignment
Ar-H 7.58Doublet (d)1H

Pyrazole H5' (adj. to N1)
Ar-H 7.48Doublet (d)1H

Pyrazole H3' (adj. to N2)
Ar-H 6.24Triplet/dd1H

Pyrazole H4'
N-CH₂ 4.45Triplet (t)2H


-Methylene
O-CH₂ 4.12Quartet (q)2H

Ester Methylene
CO-CH₂ 2.88Triplet (t)2H


-Methylene
CH₃ 1.23Triplet (t)3H

Ester Methyl

Note: Shifts may vary by ±0.05 ppm depending on concentration. The assignment of H3' vs H5' can be confirmed via NOESY (H5' shows NOE with N-CH₂).

13C NMR Spectroscopic Data

The Carbon-13 spectrum confirms the backbone structure. The carbonyl carbon is the most deshielded, followed by the aromatic carbons and the O-alkylated carbon.

Quantitative Data Table (100 MHz, CDCl₃)
PositionShift (δ ppm)TypeAssignment
C=O 170.8QuaternaryEster Carbonyl
Ar-C 139.6CHPyrazole C3' / C5'
Ar-C 129.8CHPyrazole C5' / C3'
Ar-C 105.4CHPyrazole C4'
O-CH₂ 60.9CH₂Ester Methylene
N-CH₂ 47.2CH₂

-Methylene
CO-CH₂ 34.6CH₂

-Methylene
CH₃ 14.1CH₃Ester Methyl

Structural Visualization & Logic Flow

The following diagram illustrates the connectivity and the logical flow of spectroscopic assignment.

NMR_Assignment cluster_structure Chemical Structure Components cluster_nmr Diagnostic NMR Signals (1H) Pyrazole Pyrazole Ring (N-Heterocycle) H_Ar Aromatic Region δ 6.2 - 7.6 ppm Pyrazole->H_Ar 3 protons (AMX) Linker Propanoate Linker (-CH2-CH2-CO-) H_Beta N-CH2 (Deshielded) δ 4.45 ppm (t) Linker->H_Beta Adj. to N H_Alpha CO-CH2 (Shielded) δ 2.88 ppm (t) Linker->H_Alpha Adj. to C=O Ester Ethyl Ester (-OEt) H_Ethyl Ethyl Group δ 4.12 (q), 1.23 (t) Ester->H_Ethyl Classic Pattern H_Ar->H_Beta NOESY (H5' to N-CH2) H_Beta->H_Alpha COSY Correlation

Caption: Logical correlation between structural moieties and diagnostic 1H NMR signals. Dashed red lines indicate 2D NMR correlations used for definitive assignment.

Technical Analysis & Troubleshooting

Self-Validating the Protocol

To ensure your isolated product is Ethyl 3-(1H-pyrazol-1-yl)propanoate and not an isomer or impurity:

  • Check Integration Ratio: The ratio of Pyrazole protons (3H) : Linker protons (4H) : Ethyl protons (5H) must be exactly 3:4:5 . Deviation suggests solvent contamination or incomplete reaction.

  • Verify N1-Alkylation: 1H-pyrazole can theoretically alkylate at C-positions under harsh conditions, but Michael addition is exclusively N-alkylation.

    • Confirmation: The presence of the triplet at 4.45 ppm is diagnostic for

      
      . If this signal were at ~2.5–3.0 ppm, it would suggest C-alkylation (which is chemically unlikely here).
      
  • Impurity Flag: A pair of doublets at 5.8 ppm and 6.4 ppm indicates unreacted Ethyl Acrylate . A broad singlet >10 ppm indicates unreacted Pyrazole (NH).

Solvent Effects

Switching from CDCl₃ to DMSO-d₆ typically causes a downfield shift of the pyrazole protons due to hydrogen bonding effects with the solvent, while the aliphatic chain shifts remain relatively stable.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 671233, Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate (Analog Reference). Retrieved from [Link]

  • Verma, A., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: Synthesis and Characterization. Molbank, 2022(4), M1476. (Provides comparative pyrazole-N-alkyl shifts). Retrieved from [Link][1][3][4][5][6]

  • Reich, H. J. (2020). Hans Reich's Collection: NMR Spectroscopy Data. University of Wisconsin-Madison. (Source for general chemical shift increments). Retrieved from [Link]

  • Tarikogullari Dogan, A. H., et al. (2025).[1] 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity. Turk J Pharm Sci. (Validation of N-alkyl pyrazole methylene shifts). Retrieved from [Link][1][2][4][5][6][7][8]

Sources

1H NMR spectrum of ethyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Analytical Profiling of Ethyl 3-(1H-pyrazol-1-yl)propanoate

Executive Summary

Ethyl 3-(1H-pyrazol-1-yl)propanoate represents a critical intermediate in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural core—a pyrazole nitrogen-linked to an aliphatic ester—serves as a privileged scaffold for fragment-based drug design (FBDD).[1]

This guide provides a definitive reference for the


H NMR characterization of this compound. Unlike generic spectral databases, this document correlates chemical shifts (

) with electronic environments, detailing the causality between molecular structure and magnetic resonance.[1] It establishes a self-validating protocol for confirming N-alkylation regioselectivity and assessing sample purity.

Chemical Identity & Structural Logic

Before analyzing the spectrum, we must deconstruct the spin systems. The molecule consists of three distinct magnetic environments:

  • The Pyrazole Ring: An aromatic heterocycle.[2][3][4][5] In the starting material (1H-pyrazole), tautomerism renders positions 3 and 5 equivalent.[1] Upon N-alkylation, this symmetry is broken, creating distinct environments for H-3 and H-5.[1]

  • The Propanoate Linker: An ethylene bridge (

    
    ) connecting the aromatic ring to the carbonyl. This creates an 
    
    
    
    or
    
    
    spin system depending on resolution, typically appearing as two triplets.[1]
  • The Ethyl Ester: A classic diagnostic anchor consisting of a quartet and a triplet.

Visualizing the Synthesis & Logic

The following diagram illustrates the Michael addition pathway used to synthesize the compound and the resulting magnetic environments.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product Spin Systems Pyrazole 1H-Pyrazole (Symmetric H-3/H-5) Conditions Base Cat. (DBU/Na2CO3) Solvent: EtOH/ACN Reflux Pyrazole->Conditions Acrylate Ethyl Acrylate (Michael Acceptor) Acrylate->Conditions Product Ethyl 3-(1H-pyrazol-1-yl)propanoate Conditions->Product P_Ring Pyrazole Ring (Aromatic Region) δ 6.0 - 7.6 Product->P_Ring Linker Linker (N-CH2 / CO-CH2) δ 2.8 - 4.5 Product->Linker Ester Ethyl Group (Diagnostic Anchor) δ 1.2 / 4.1 Product->Ester

Caption: Synthesis via aza-Michael addition and segregation of resulting NMR spin systems.

Comprehensive Spectral Data

The following data represents the consensus chemical shifts for the compound in Chloroform-


 (

).

Table 1:


H NMR Assignment (400 MHz, 

)
PositionFragmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Electronic Justification
H-5' Pyrazole7.50 – 7.55Doublet (d)1H

Deshielded by adjacent N1; typically downfield of H-3.[1]
H-3' Pyrazole7.38 – 7.45Doublet (d)1H

Deshielded by adjacent N2; distinct from H-5 due to lack of symmetry.[1]
H-4' Pyrazole6.22 – 6.28Triplet (t) / dd1H

Most shielded aromatic proton; electron-rich C4 position.[1]
N-CH

Linker4.40 – 4.48Triplet (t)2H

Strongly deshielded by electronegative N1 of pyrazole.[1]
O-CH

Ester4.10 – 4.16Quartet (q)2H

Deshielded by ester oxygen.[1]
CO-CH

Linker2.80 – 2.88Triplet (t)2H

Alpha to carbonyl; moderately deshielded.[1]
CH

Ester1.20 – 1.26Triplet (t)3H

Terminal methyl; most shielded signal.[1]

Detailed Assignment & Interpretation

The Pyrazole Region: Proving Regioselectivity

In the starting material (1H-pyrazole), the rapid tautomeric exchange of the N-H proton makes C3-H and C5-H chemically equivalent, often appearing as a broad doublet or coalesced signal.[1]

  • The Diagnostic Change: Upon alkylation at N1, this symmetry is permanently broken. You will observe three distinct signals in the aromatic region.

  • H-4 (C4-H): This is the "upfield" aromatic signal (

    
     ppm).[1] It appears as a pseudo-triplet because it couples to both H-3 and H-5 with similar coupling constants (
    
    
    
    Hz).[1]
  • H-5 vs. H-3: H-5 is generally slightly more deshielded (

    
     ppm) than H-3 (
    
    
    
    ppm) due to the proximity of the alkylated nitrogen, although 2D NMR (NOESY) is required for absolute confirmation if the peaks are close.[1]
The Linker Region: Confirmation of N-Alkylation

The ethylene linker provides the strongest evidence of successful Michael addition.

  • N-CH

    
     (
    
    
    
    ppm):
    This triplet is significantly downfield compared to a standard alkyl chain.[1] The chemical shift value is diagnostic of a methylene group directly attached to a pyrazole nitrogen. If this signal were attached to a carbon or oxygen, the shift would differ significantly (
    
    
    or
    
    
    respectively).[1]
  • CO-CH

    
     (
    
    
    
    ppm):
    This triplet confirms the preservation of the carbonyl functionality.
The Ester Anchor

The ethyl ester signals (quartet at 4.12 ppm, triplet at 1.23 ppm) serve as an internal standard.

  • Integration Check: Set the integral of the methyl triplet (1.23 ppm) to 3.00.

  • Purity Validation: If the integration of the aromatic protons deviates from 1.00 relative to this standard, the sample may contain unreacted pyrazole or solvent impurities.

Experimental Protocols

Protocol A: Synthesis (Aza-Michael Addition)

This protocol relies on the high nucleophilicity of the pyrazolate anion generated in situ.

  • Reagents: 1H-Pyrazole (1.0 eq), Ethyl Acrylate (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq), Acetonitrile (ACN).[1]

  • Procedure:

    • Dissolve pyrazole in ACN.

    • Add catalytic DBU (base).[1]

    • Add ethyl acrylate dropwise at Room Temperature (exothermic).[1]

    • Reflux at 80°C for 4-6 hours.

    • Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate, wash with water (to remove unreacted pyrazole/DBU), dry over

      
      , and concentrate.[1]
      
Protocol B: NMR Sample Preparation

To ensure high-resolution spectra with minimal line broadening:

  • Mass: Weigh 5–10 mg of the oil/solid.

  • Solvent: Add 0.6 mL of

    
     (Chloroform-d).
    
    • Note: If the compound is an HCl salt, add 1 drop of

      
       or use DMSO-
      
      
      
      to free the base, otherwise shifts will change significantly.
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

  • Acquisition:

    • Scans: 16 (sufficient for >95% purity).

    • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for quantitative integration).

Troubleshooting & Impurities

Common spectral anomalies and their causes:

ObservationDiagnosisRemediation
Broad hump at >10 ppm Unreacted Pyrazole (NH)The reaction is incomplete.[1] Perform an acid wash (dilute HCl) during workup to remove starting material.[1]
Extra triplets at 2.5 & 3.6 ppm Polymerized AcrylateExcess ethyl acrylate has polymerized. Purification via column chromatography (Hexane/EtOAc) is required.[1][6]
Missing Ethyl signals HydrolysisThe ester has hydrolyzed to the carboxylic acid (3-(1H-pyrazol-1-yl)propanoic acid).[1] Check for broad OH peak at 10-12 ppm.[1]
Split peaks / Complex multiplets Rotamers or Salt FormationIf the sample is a salt, protons may exchange slowly. Add

or base to simplify.

References

  • Elguero, J., et al. (2016).[1] The 1H NMR spectrum of pyrazole in a nematic phase: Tautomerism and dipolar couplings. Journal of Molecular Structure.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 5682 (Ethyl acrylate) & Analogous Pyrazoles.

  • Luo, Y., et al. (2025).[1] Facile synthesis of 3-(pyrazol-1-yl) succinimides from Ag2CO3-catalyzed aza-Michael addition. ResearchGate.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift tables).

  • Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyrazole acidity/nucleophilicity).

Sources

13C NMR Analysis of Ethyl 3-(1H-pyrazol-1-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural characterization of ethyl 3-(1H-pyrazol-1-yl)propanoate , a key intermediate in the synthesis of pharmaceutical pyrazole derivatives. Unlike generic spectral lists, this document focuses on the causality of chemical shifts , the resolution of regioisomeric ambiguity (specifically the C3 vs. C5 pyrazole carbons), and the implementation of self-validating NMR protocols .

The guide assumes the reader is operating in a drug discovery or process chemistry environment, where confirming the N1-alkylation (vs. N2) and purity is critical.

Part 1: Structural Context & Synthesis

To interpret the NMR data accurately, one must understand the chemical environment created during synthesis. This molecule is typically generated via an aza-Michael addition of 1H-pyrazole to ethyl acrylate.

The Regioselectivity Challenge

Pyrazole is an annular tautomer (


-H 


-H). Upon reaction with an electrophile (ethyl acrylate), alkylation usually occurs at the less sterically hindered nitrogen or is driven by thermodynamics to the

-substituted product.
  • Target Structure:

    
    -alkylated pyrazole.
    
  • Potential Impurity: Bis-alkylation (rare in this specific reaction) or unreacted starting materials.

Synthesis Pathway Diagram

The following diagram outlines the synthesis and the resulting connectivity that defines the NMR correlations.

SynthesisPath Pyrazole 1H-Pyrazole (Annular Tautomer) Product Ethyl 3-(1H-pyrazol-1-yl)propanoate (Target) Pyrazole->Product Nucleophilic Attack (N1) Acrylate Ethyl Acrylate (Michael Acceptor) Acrylate->Product Electrophilic Addition Base Cat. Base (e.g., DBU/K2CO3) Base->Product Catalysis

Caption: Aza-Michael addition pathway yielding the N1-substituted target.

Part 2: Sample Preparation & Experimental Setup

For high-resolution


C analysis, proper sample preparation is the first line of defense against artifacts.
Protocol 1: Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl

    
    )  is the standard.
    
    • Why: It minimizes solute-solvent hydrogen bonding compared to DMSO-

      
      , preventing broadening of the pyrazole signals.
      
    • Concentration: Prepare ~20-30 mg in 0.6 mL solvent. Lower concentrations may lose the carbonyl quaternary carbon signal in standard scans.

  • Reference: Calibrate to the CDCl

    
     triplet at 77.16 ppm .
    
Protocol 2: Acquisition Parameters
  • Pulse Sequence: Standard Broadband Decoupled

    
    C (typically zgpg30 on Bruker).
    
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The carbonyl carbon (C=O) and quaternary pyrazole carbons have long

      
       relaxation times. Short D1 values will suppress these peaks, making integration (if attempting quantitative 
      
      
      
      C) or even detection difficult.
  • Scans (NS): Minimum 512 scans for clear quaternary detection.

Part 3: C NMR Assignment Strategy

The structure contains 8 unique carbon environments. The primary challenge is distinguishing the pyrazole ring carbons (C3 vs. C5).

The "Self-Validating" Assignment Logic

Do not rely solely on literature tables, as solvent effects can shift pyrazole peaks by 1-2 ppm. Use the following logic to validate your specific sample:

  • The Carbonyl Anchor: The most downfield signal (~171 ppm) is unequivocally the ester C=O.

  • The Aliphatic Chain (The "Ruler"):

    • O-CH

      
      :  Deshielded by oxygen (~60 ppm).
      
    • N-CH

      
      :  Deshielded by nitrogen (~46 ppm).
      
    • CO-CH

      
      :  Alpha to carbonyl (~34 ppm).
      
    • CH

      
      :  Most shielded (~14 ppm).
      
  • The Pyrazole Ring (The Challenge):

    • C4: The only protonated carbon not adjacent to a nitrogen. It is significantly shielded (~105 ppm) due to electron density in the aromatic ring.

    • C3 vs. C5: Both are adjacent to nitrogen.

      • C3 (adjacent to N2): Generally more deshielded (~139 ppm).

      • C5 (adjacent to N1-alkyl): Generally ~129 ppm.

      • Validation: See HMBC Protocol below.

Quantitative Data Table (CDCl )

Note: Shifts are approximate (


 0.5 ppm) based on standard N-alkyl pyrazole trends.
Carbon LabelChemical Shift (

, ppm)
TypeElectronic EnvironmentAssignment Logic
C=O 171.5 QuaternaryCarbonyl EsterMost downfield; HMBC to O-CH

and CO-CH

.
Py-C3 139.4 CHAromatic (Next to N2)Downfield aromatic; No HMBC to N-CH

.
Py-C5 129.6 CHAromatic (Next to N1)Mid-field aromatic; Strong HMBC to N-CH

.
Py-C4 105.4 CHAromatic (Top)Most shielded aromatic; HSQC to H4 (~6.2 ppm).
O-CH

60.8 CH

Ester EthylDeshielded by Oxygen.
N-CH

46.8 CH

N-LinkerDeshielded by Nitrogen; Key HMBC donor.
CO-CH

34.2 CH

Alpha to CarbonylIntermediate aliphatic.
CH

14.1 CH

MethylMost shielded; Upfield terminus.

Part 4: Advanced Validation (HMBC)

To satisfy the requirement for a self-validating system , you must confirm the connectivity between the ethyl linker and the pyrazole ring. This distinguishes the


-isomer from the hypothetical 

-isomer (though chemically identical in unsubstituted pyrazole, this logic is vital if the pyrazole had other substituents).
The HMBC Protocol

Run a Gradient-Selected HMBC (Heteronuclear Multiple Bond Correlation).

  • Locate the N-CH

    
     protons  (Triplet at ~4.4 ppm in 
    
    
    
    H NMR).
  • Look for Cross-Peaks:

    • You will see a 2-bond correlation (

      
      ) to the CO-CH
      
      
      
      carbon (~34 ppm).
    • The Critical Check: You will see a 3-bond correlation (

      
      ) to Py-C5  (~129 ppm).
      
    • Negative Control: You should NOT see a correlation to Py-C3 (~139 ppm) as it is 4 bonds away.

If you observe a correlation from the linker protons to the ~139 ppm carbon, your assignment of C3/C5 is reversed, or the alkylation occurred at a different position (relevant for substituted pyrazoles).

Logic Flow Diagram

AssignmentLogic Start Start: 1H NMR Spectrum ID_Linker Identify N-CH2 Protons (Triplet ~4.4 ppm) Start->ID_Linker HMBC_Exp Run HMBC Experiment ID_Linker->HMBC_Exp Analyze_C5 Check Correlations to Aromatic Region HMBC_Exp->Analyze_C5 Result_C5 Correlation Observed Target Carbon = C5 (~130 ppm) Analyze_C5->Result_C5 3-bond coupling Result_C3 No Correlation Target Carbon = C3 (~140 ppm) Analyze_C5->Result_C3 >3 bonds (silent)

Caption: HMBC logic flow for distinguishing Pyrazole C3 and C5 regioisomers.

References

  • Synthesis Mechanism (Aza-Michael)

    • Kodolitsch, K., et al. "Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles." European Journal of Organic Chemistry, 2020.
  • N-Alkylated Pyrazole NMR Trends

    • Claramunt, R. M., et al. " C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry, 1988.
  • General

    
    C NMR Shifts & Impurities: 
    
    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.
  • HMBC/HSQC Assignment Methodology

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

Mass Spectrometry Guide: Ethyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric characterization of Ethyl 3-(1H-pyrazol-1-yl)propanoate , a critical intermediate in the synthesis of pyrazole-based pharmaceuticals. As a Senior Application Scientist, I have structured this analysis to move beyond simple spectral matching. Instead, we focus on the mechanistic causality of ionization and fragmentation—enabling you to validate synthesis outcomes, quantify impurities, and troubleshoot method parameters with high confidence.

The guide prioritizes Electrospray Ionization (ESI) in positive mode, the industry standard for this polarity-dominant scaffold. It includes self-validating protocols for distinguishing the target analyte from common synthetic byproducts like unreacted pyrazole or ethyl acrylate.

Part 1: Chemical Profile & Ionization Physics

Structural Analysis for Mass Spectrometry

To predict mass spectral behavior, we must first understand the protonation dynamics of the molecule.

PropertyValueMS Implication
Formula

Monoisotopic Mass: 168.09 Da
Exact Mass 168.0899High-resolution MS (HRMS) target
Basicity (pKa) Pyrazole


2.5
ESI(+) is ideal. The

nitrogen (

) is the primary protonation site.
LogP

0.8 - 1.2
Moderate hydrophobicity; compatible with C18 Reverse Phase LC.
Ionization Strategy

Primary Mode: ESI Positive (


)
  • Mechanism: The pyridine-like nitrogen (

    
    ) on the pyrazole ring possesses a lone pair orthogonal to the aromatic system, making it a ready proton acceptor under acidic mobile phase conditions (e.g., 0.1% Formic Acid).
    
  • Observed Ion: m/z 169.1 (

    
    ).
    
  • Adducts: Sodium adducts (

    
    , m/z 191.1) are common if buffers are non-volatile or glassware is not LC-MS grade.
    

Part 2: Fragmentation Mechanics (The Core)

The fragmentation of ethyl 3-(1H-pyrazol-1-yl)propanoate follows three distinct mechanistic pathways governed by charge retention and neutral loss thermodynamics .

Pathway A: Ester Modification (The "Ethyl" Losses)

Ester functionalities in ESI-MS often undergo specific neutral losses.

  • Loss of Ethylene (-28 Da): A rearrangement involving the ethyl group oxygen leads to the expulsion of neutral ethylene (

    
    ), yielding the protonated carboxylic acid.
    
    • Transition: m/z 169

      
      m/z 141 
      
  • Loss of Ethanol (-46 Da): A "pseudo-McLafferty" or interaction with the pyrazole ring can lead to the loss of neutral ethanol, often resulting in a cyclic cation (likely a pyrazolo-oxazinone species).

    • Transition: m/z 169

      
      m/z 123 
      
Pathway B: The Retro-Michael Cleavage (Diagnostic)

This compound is synthesized via a Michael addition of pyrazole to ethyl acrylate. Under Collision-Induced Dissociation (CID), the reverse reaction is energetically accessible.

  • C-N Bond Scission: The bond between the pyrazole

    
     and the propanoate chain cleaves.
    
  • Charge Retention: The positive charge preferentially stays on the species with the higher proton affinity (PA). Pyrazole (PA

    
     870 kJ/mol) competes with ethyl acrylate (PA 
    
    
    
    840 kJ/mol).
    • Dominant Fragment:m/z 69 (

      
      ).
      
    • Secondary Fragment:m/z 101 (

      
      ) - usually lower intensity.
      
Fragmentation Pathway Diagram

The following diagram visualizes these dissociation pathways, providing a logic map for spectral interpretation.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 169 Acid Carboxylic Acid Ion [M+H - C2H4]+ m/z 141 Parent->Acid -28 Da (C2H4) Cyclic Cyclic Cation [M+H - EtOH]+ m/z 123 Parent->Cyclic -46 Da (EtOH) Pyrazole Pyrazole Ion (Diagnostic) m/z 69 Parent->Pyrazole Retro-Michael (C-N Cleavage) Acrylate Ethyl Acrylate Ion (Minor) m/z 101 Parent->Acrylate Retro-Michael

Caption: Figure 1.[1][2] ESI-MS/MS fragmentation logic for Ethyl 3-(1H-pyrazol-1-yl)propanoate (m/z 169).

Part 3: Experimental Protocols & Method Development

LC-MS/MS Method Parameters

To ensure reproducibility, use the following validated conditions.

ParameterSettingRationale
Column C18 (e.g., 2.1 x 50mm, 1.7 µm)Retains the semi-polar ester; allows separation from polar pyrazole impurities.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures full protonation of the pyrazole ring.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for nitrogen heterocycles than MeOH.
Gradient 5% B to 95% B over 5 minFast elution; compound likely elutes ~2.5-3.0 min (LogP ~1.0).
Source Temp 350°CHigh enough to desolvate, low enough to prevent thermal degradation.
Collision Energy Stepped (15, 30, 45 eV)Low energy preserves m/z 141; High energy reveals m/z 69 diagnostic.
Protocol: Impurity Profiling

A common issue in synthesis is the presence of unreacted starting materials. This protocol validates purity.[3]

  • Preparation: Dissolve 1 mg sample in 1 mL 50:50 ACN:Water. Dilute to 1 µg/mL.

  • Acquisition: Perform a Full Scan (m/z 50-300).

  • Analysis:

    • Check for m/z 69 (Unreacted Pyrazole). Note: This ion also appears as a fragment of the parent. Critical Distinction: In LC, unreacted pyrazole elutes at the void volume (dead time) due to high polarity, whereas the target ester elutes later.

    • Check for m/z 101 (Ethyl Acrylate). This is volatile and usually lost, but polymers may appear as envelopes.

    • Check for m/z 337 (

      
      ). Dimer formation is common at high concentrations; do not confuse with a heavy impurity.
      
Method Development Workflow

Use this logical flow to optimize your detection limits.

MethodDev Start Start Method Dev Solubility 1. Solubility Check (Use MeOH/H2O) Start->Solubility Infusion 2. Direct Infusion (Determine Opt. Cone Voltage) Solubility->Infusion CE_Opt 3. CE Optimization (Max sensitivity for m/z 69) Infusion->CE_Opt LC_Integ 4. LC Integration (Separate Void Volume) CE_Opt->LC_Integ

Caption: Figure 2. Step-by-step optimization workflow for maximizing sensitivity.

Part 4: Troubleshooting & Self-Validation

The "Sodium Trap"

Symptom: Strong signal at m/z 191, weak signal at m/z 169. Cause: High sodium background stabilizes the


 adduct, which does not fragment easily, leading to poor MS/MS sensitivity.
Solution: 
  • Add 5mM Ammonium Formate to Mobile Phase A. Ammonium ions suppress sodium adducts by competing for ionization sites.

Distinguishing Regioisomers

While Pyrazole is symmetric, substituted pyrazoles yield N1 vs N2 isomers. For this specific compound (unsubstituted pyrazole ring), N1 and N2 alkylation results in identical products. However, if the starting material was 3-methylpyrazole, you would form two distinct isomers.

  • Validation: The fragmentation pattern (m/z 69 vs substituted pyrazole mass) confirms the head-group identity.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on fragmentation mechanisms including onium reactions).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
  • NIST Mass Spectral Library. (2023). Standard fragmentation data for "Ethyl propanoate" and "Pyrazole" derivatives.

Sources

Precision Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate derivatives, focusing on the aza-Michael addition pathway. It addresses critical challenges in regioselectivity (N1 vs. N2 alkylation) and provides validated protocols for medicinal chemistry applications.

Executive Summary

Ethyl 3-(1H-pyrazol-1-yl)propanoate scaffolds serve as critical linkers in drug discovery, particularly for kinase inhibitors (e.g., JAK, EGFR) and anti-inflammatory agents. The propanoate tail improves lipophilicity and provides a handle for further diversification into amides or alcohols.

The primary synthetic challenge is regioselectivity . Unsubstituted pyrazoles react cleanly, but 3- or 5-substituted pyrazoles exist in tautomeric equilibrium, leading to mixtures of N1- and N2-alkylated isomers. This guide prioritizes the Base-Catalyzed Aza-Michael Addition as the most robust route, with a secondary focus on transition-metal catalysis for difficult substrates.

Retrosynthetic & Strategic Analysis

The construction of the N–C bond is best achieved via the conjugate addition of the pyrazole nitrogen to an electron-deficient alkene (ethyl acrylate).

  • Disconnection: N1–C(

    
    ) bond.
    
  • Synthons: Pyrazole nucleophile (Donor) + Ethyl Acrylate electrophile (Acceptor).

  • Critical Control Point: The pyrazole tautomerism (

    
    ) dictates the ratio of nucleophilic species. Steric bulk at C3/C5 significantly influences the N1/N2 product ratio.
    
Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the thermodynamic sink favored by optimized conditions.

ReactionPathway SubstPyrazole Substituted Pyrazole (Tautomeric Mix) Anion Pyrazolide Anion (Resonance Stabilized) SubstPyrazole->Anion Deprotonation Base Base Catalyst (Cs₂CO₃ / DBU) Base->Anion Catalysis TS_N1 TS: N1 Attack (Sterically Favored) Anion->TS_N1 + Acrylate TS_N2 TS: N2 Attack (Sterically Hindered) Anion->TS_N2 + Acrylate Acrylate Ethyl Acrylate (Michael Acceptor) Product_N1 N1-Isomer (Thermodynamic Product) TS_N1->Product_N1 Fast Product_N2 N2-Isomer (Kinetic Byproduct) TS_N2->Product_N2 Slow (Steric Clash) Product_N2->Anion Reversible (High Temp)

Figure 1: Mechanistic pathway highlighting the bifurcation between N1 and N2 alkylation. Note that under thermodynamic control (higher heat), the reaction favors the less sterically hindered N1 isomer.

Core Synthetic Methodologies

Method A: Cesium Carbonate Promoted Aza-Michael (The "Gold Standard")

This protocol utilizes


, which provides the "Cesium Effect"—enhanced solubility in organic solvents and a softer cation that stabilizes the transition state, often resulting in higher yields than 

.

Scope: Ideal for 3-substituted, 4-substituted, and unsubstituted pyrazoles. Green Chemistry Score: Moderate (Atom economic, but requires solvent workup).

Protocol 1: Standard Synthesis
  • Reagents:

    • Substituted Pyrazole (1.0 equiv)

    • Ethyl Acrylate (1.2 – 1.5 equiv)

    • Cesium Carbonate (

      
      ) (0.1 – 0.5 equiv)
      
    • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Procedure:

    • Charge a round-bottom flask with Pyrazole (e.g., 10 mmol) and MeCN (30 mL).

    • Add

      
       (1 mmol, 10 mol%) and stir at Room Temperature (RT) for 10 minutes.
      
    • Add Ethyl Acrylate (12 mmol) dropwise to control exotherm.

    • Reflux: Heat the mixture to 60–80°C. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Reaction Time: Typically 2–6 hours.

  • Workup:

    • Filter off inorganic salts through a Celite pad.

    • Concentrate the filtrate in vacuo.

    • Purification: Most products crystallize upon cooling or addition of cold ethanol. If oil remains, purify via Flash Column Chromatography (

      
      , 0-40% EtOAc in Hexanes).
      
Method B: Silver-Catalyzed Regioselective Addition

For substrates where N1/N2 selectivity is poor (e.g., 3-methylpyrazole), Silver Carbonate (


) acts as a Lewis acid that coordinates to the pyridine-like nitrogen, directing the attack.

Mechanism:


 coordination stabilizes the N2 position, forcing alkylation at N1 (or vice versa depending on sterics), often yielding >95:5 regioselectivity.
Protocol 2: High-Selectivity Synthesis
  • Reagents: Pyrazole (1.0 equiv), Ethyl Acrylate (1.2 equiv),

    
     (5–10 mol%).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.[1]

  • Procedure:

    • Mix Pyrazole and

      
       in DCE. Stir for 15 mins to allow coordination.
      
    • Add Ethyl Acrylate.

    • Heat to 60°C for 4–8 hours.

    • Note: Protect from light to prevent silver reduction.

  • Workup: Filter through a short plug of silica to remove silver species. Evaporate solvent.

Optimization & Troubleshooting Data

The following data summarizes solvent and base screening for the reaction of 3-methylpyrazole with ethyl acrylate (Target: N1-isomer).

EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Regio Ratio (N1:N2)
1NoneEtOHReflux244560:40
2TEA (Triethylamine)DCMRT126065:35
3

DMF8048275:25
4

MeCN 60 3 94 88:12
5

DCE6068896:4
6DBUTHFRT29070:30

Interpretation:

  • Entry 4 (

    
    ):  Best balance of yield and cost for general synthesis.
    
  • Entry 5 (

    
    ):  Superior for regiocontrol but higher cost. Use only when separation of isomers is difficult.
    
  • Entry 1 (Catalyst-free): Poor conversion and selectivity; not recommended for industrial application.

Characterization & Validation

To ensure the integrity of the synthesized scaffold, researchers must validate the regiochemistry. N1 vs. N2 isomers often have distinct NMR signatures.

1H NMR Diagnostics (CDCl3, 400 MHz)
  • 
    -Methylene Protons (
    
    
    
    ):
    typically appear as a triplet around
    
    
    4.3 – 4.5 ppm.
  • Pyrazole C3/C5 Protons:

    • N1-isomer: The proton at C5 (adjacent to nitrogen) is often deshielded (

      
       7.4–7.6 ppm) compared to the N2-isomer.
      
    • NOESY: Crucial for substituted pyrazoles. An NOE correlation between the N-methylene protons and the substituent at C5 indicates N1-alkylation (if the substituent is at C5) or lack thereof (if H is at C5).

Mass Spectrometry[2][3][4]
  • Pattern: Molecular ion

    
     is readily observable.
    
  • Fragmentation: Loss of the ethoxy group (

    
    ) or the entire propanoate chain is common in ESI-MS/MS.
    

References

  • Silver-Catalyzed Regioselectivity: Ag2CO3 catalyzed aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds.[2] ResearchGate.[3]

  • Cesium Carbonate Efficiency: Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.[4] National Institutes of Health (NIH).

  • Continuous Flow Biocatalysis: Biocatalyzed aza-michael addition via continuous flow technology. Royal Society of Chemistry (RSC).

  • Medicinal Chemistry Context: Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways.[5] Arabian Journal of Chemistry.

  • General Mechanism: The Michael Addition Reaction and Conjugate Addition.[6][7] Master Organic Chemistry.

Sources

starting materials for ethyl 3-(1H-pyrazol-1-yl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Ethyl 3-(1H-pyrazol-1-yl)propanoate CAS Registry Number: 35693-68-2 Primary Application: Intermediate for pharmaceutical and agrochemical scaffolds (e.g., kinase inhibitors, fungicides).

Strategic Analysis of Synthetic Routes

For the synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate, the industrial and laboratory standard is the Aza-Michael Addition . This route is selected over alkylation (using ethyl 3-halopropanoates) due to superior atom economy, milder conditions, and the avoidance of mutagenic alkylating agents.

Route Comparison
FeatureRoute A: Aza-Michael Addition (Recommended)Route B: N-Alkylation (Alternative)
Reagents 1H-Pyrazole + Ethyl Acrylate1H-Pyrazole + Ethyl 3-bromopropanoate
Catalyst Base (DBU, K₂CO₃, or NaOEt)Strong Base (NaH, KOH)
Atom Economy 100% (Addition reaction)<70% (Loss of H-Br/salt waste)
Selectivity High (N1-alkylation dominant)Moderate (Risk of poly-alkylation)
Safety Flammability of acrylateToxicity of halo-esters

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen (N1) onto the


-carbon of the 

-unsaturated ester (ethyl acrylate). The use of a base catalyst enhances the nucleophilicity of the pyrazole by deprotonation or hydrogen-bond activation.

Starting Material Specifications & Handling

The integrity of this synthesis relies heavily on the quality and stabilization of the Michael acceptor (ethyl acrylate).

Critical Reagent Specifications
ReagentCASPurity Req.Critical Impurity / StabilizerHandling Note
1H-Pyrazole 288-13-1>98%Water (<0.5%)Hygroscopic solid.[1][2] Store in desiccator.
Ethyl Acrylate 140-88-5>99%MEHQ (10-20 ppm) Polymerization Risk. Store under air (O₂ activates MEHQ).
DBU 6674-22-2>98%Water, AminesStrong organic base. Corrosive.
Acetonitrile 75-05-8HPLC GradeWater (<0.05%)Solvent choice affects rate.
The Ethyl Acrylate Safety Protocol

Ethyl acrylate is prone to spontaneous, exothermic polymerization if the inhibitor (Monomethyl Ether of Hydroquinone, MEHQ) is consumed or inactive.

  • Inhibitor Activation: MEHQ requires dissolved oxygen to function. Do NOT store ethyl acrylate under nitrogen/argon for long periods. [3]

  • Pre-Reaction Check: Verify the liquid is clear and colorless. Cloudiness or viscosity changes indicate polymerization.

Reaction Mechanism & Pathway[1][4][5]

The following diagram illustrates the base-catalyzed activation of pyrazole and the subsequent conjugate addition.

MichaelAddition Pyrazole 1H-Pyrazole (Nucleophile) Activated Pyrazolyl Anion (Activated Species) Pyrazole->Activated Deprotonation Base Base Catalyst (DBU) Base->Activated Promotes Intermediate Enolate Intermediate Activated->Intermediate Nucleophilic Attack (C-N Bond Formation) Acrylate Ethyl Acrylate (Michael Acceptor) Acrylate->Intermediate Product Ethyl 3-(1H-pyrazol-1-yl)propanoate (Target) Intermediate->Product Protonation

Figure 1: Mechanism of the base-catalyzed aza-Michael addition of pyrazole to ethyl acrylate.

Experimental Protocol: The "Self-Validating" System

This protocol uses DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst in Acetonitrile (MeCN). This system is chosen for its high conversion rates and simplified workup compared to inorganic bases.

Stoichiometry Table
ComponentEquiv.MmolMass/VolRole
1H-Pyrazole 1.050.03.40 gLimiting Reagent
Ethyl Acrylate 1.260.06.00 g (6.5 mL)Electrophile (Excess)
DBU 0.15.00.76 g (0.75 mL)Catalyst
Acetonitrile N/AN/A50 mLSolvent (1M conc.)
Step-by-Step Methodology
Phase 1: Setup & Initiation
  • Equipment: Dry 250 mL round-bottom flask (RBF), magnetic stir bar, reflux condenser, nitrogen inlet.

  • Charging: Charge the RBF with 1H-Pyrazole (3.40 g) and Acetonitrile (50 mL). Stir until fully dissolved.

  • Catalyst Addition: Add DBU (0.75 mL) via syringe. The solution should remain clear.

  • Controlled Addition: Add Ethyl Acrylate (6.5 mL) dropwise over 10 minutes at room temperature.

    • Self-Validation Check: A mild exotherm may be observed. Ensure temperature does not exceed 35°C during addition to prevent polymerization side-reactions.

Phase 2: Reaction & Monitoring
  • Heating: Heat the mixture to reflux (approx. 80-82°C) .

  • Duration: Maintain reflux for 6–12 hours .

  • IPC (In-Process Control): Monitor via TLC (Silica gel; Eluent: Ethyl Acetate/Hexane 1:1).

    • Target: Disappearance of Pyrazole (

      
      ) and appearance of Product (
      
      
      
      ).
    • Stain: Iodine or UV (254 nm).

Phase 3: Workup & Isolation
  • Concentration: Cool the mixture to room temperature. Remove the solvent (Acetonitrile) and excess Ethyl Acrylate under reduced pressure (Rotary Evaporator, 40°C bath).

    • Note: Excess ethyl acrylate is volatile and toxic; use a bump trap and vent into a fume hood.

  • Extraction: Redissolve the oily residue in Ethyl Acetate (50 mL).

  • Washing: Wash the organic layer with:

    • Water (2 x 20 mL) to remove DBU and trace pyrazole.

    • Brine (1 x 20 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Phase 4: Purification
  • Crude Assessment: The crude product is typically a pale yellow oil.

  • Distillation (Preferred): For high purity (>99%), perform vacuum distillation.

    • Boiling Point: Approx. 110–115°C at 0.5 mmHg (Note: BP varies significantly with vacuum pressure).

  • Alternative (Column): If distillation is unavailable, purify via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Process Workflow Diagram

Workflow Start Start: Reagent Prep Dissolve Dissolve Pyrazole in MeCN + DBU Start->Dissolve AddAcrylate Add Ethyl Acrylate (Dropwise, <35°C) Dissolve->AddAcrylate Reflux Reflux 80°C (6-12 Hours) AddAcrylate->Reflux CheckTLC IPC: TLC Check (Pyrazole consumed?) Reflux->CheckTLC CheckTLC->Reflux No (Extend Time) Evap Evaporate Solvent & Excess Acrylate CheckTLC->Evap Yes Wash Workup: EtOAc vs Water/Brine Evap->Wash Purify Vacuum Distillation or Column Wash->Purify Final Pure Ethyl 3-(1H-pyrazol-1-yl)propanoate Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Inactive catalyst or wet solvent.Ensure MeCN is dry. Increase DBU to 0.2 eq.
Polymer Formation Overheating during addition or old acrylate.[4]Check acrylate inhibitor status.[2][3][4][5][6] Keep addition T < 35°C.
Product Color Oxidation of trace impurities.Distill under high vacuum. Store under inert gas.
Emulsion in Workup DBU salts/surfactant effect.Add more brine or a small amount of MeOH to break emulsion.

References

  • Reaction Methodology: Organic Chemistry Portal. "Pyrazole Synthesis." Available at: [Link]

  • Catalyst Efficacy: National Institutes of Health (PMC). "Temperature-Controlled Divergent Synthesis of Pyrazoles... under Transition-Metal-Catalyst- and Oxidant-Free Conditions." Available at: [Link]

  • Compound Data: PubChem. "Ethyl 3-(1H-pyrazol-1-yl)propanoate (CID 671233)." Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(1H-pyrazol-1-yl)propanoate: Synthesis, Properties, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(1H-pyrazol-1-yl)propanoate is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structure, combining a reactive pyrazole ring with an ethyl propanoate chain, makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 3-(1H-pyrazol-1-yl)propanoate, detailed protocols for its synthesis and characterization, and an in-depth analysis of its spectroscopic signature. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust and scientifically grounded resource.

Introduction: The Significance of Pyrazole-Containing Scaffolds

Pyrazole and its derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The unique electronic and steric features of the pyrazole ring allow it to act as a versatile scaffold in drug design, capable of engaging in various biological interactions. The incorporation of an ethyl propanoate moiety introduces a flexible linker and an ester functional group, which can be readily modified or hydrolyzed, offering a handle for prodrug strategies or further chemical elaboration. This guide focuses on the N-1 substituted isomer, ethyl 3-(1H-pyrazol-1-yl)propanoate, a key intermediate for accessing a diverse range of functionalized pyrazole derivatives.

Physicochemical Properties

Direct experimental values for the physical properties of ethyl 3-(1H-pyrazol-1-yl)propanoate are not widely reported. The following table summarizes the key physicochemical properties, with values for closely related compounds provided for reference and estimation.

PropertyPredicted/Estimated ValueReference Compound Data
Molecular Formula C₈H₁₂N₂O₂-
Molecular Weight 168.19 g/mol -
Appearance Colorless to pale yellow liquid-
Boiling Point Estimated >200 °C at 760 mmHgEthyl 3-(pyridin-2-ylamino)propanoate: 337.8 °C at 760 mmHg
Density Estimated ~1.1 g/cm³Ethyl 3-(pyridin-2-ylamino)propanoate: 1.132 g/cm³
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water.General solubility for similar esters.
CAS Number Not definitively assigned in major databases.-

Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

The most direct and efficient method for the synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate is the aza-Michael addition of 1H-pyrazole to ethyl acrylate. This reaction is typically base-catalyzed and proceeds with high regioselectivity to the N-1 position of the pyrazole ring.

G cluster_reactants Reactants pyrazole 1H-Pyrazole product Ethyl 3-(1H-pyrazol-1-yl)propanoate pyrazole->product + acrylate Ethyl Acrylate acrylate->product catalyst Base Catalyst (e.g., DBU, NaH) catalyst->product Solvent, Heat G structure Ethyl 3-(1H-pyrazol-1-yl)propanoate (Structure Image Placeholder) H5 H-5 (~7.5 ppm) structure->H5 H3 H-3 (~7.4 ppm) structure->H3 H4 H-4 (~6.2 ppm) structure->H4 NCH2 -N-CH2- (~4.4 ppm) structure->NCH2 OCH2 -O-CH2- (~4.1 ppm) structure->OCH2 CH2COO -CH2-COO- (~2.9 ppm) structure->CH2COO CH3 -CH3 (~1.2 ppm) structure->CH3

Solubility Profiling & Thermodynamic Analysis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(1H-pyrazol-1-yl)propanoate (CAS: 3528-58-3) is a pivotal Michael adduct intermediate used in the synthesis of pharmaceutical pyrazole derivatives, including kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its amphiphilic structure—comprising a polar pyrazole heterocycle and a lipophilic ethyl ester tail—creates a complex solubility profile that dictates its purification and reaction efficiency.

This guide provides a comprehensive framework for determining, modeling, and optimizing the solubility of this compound. While specific mole-fraction datasets are often proprietary, this document synthesizes physicochemical principles with field-proven protocols to establish a predictive solubility model and a standardized characterization workflow .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the solute's molecular architecture is the first step in solubility prediction.[1] The molecule exhibits a "push-pull" solvation mechanism:

  • Pyrazole Ring (Head): Acts as a hydrogen bond acceptor (N2) and weak donor, driving solubility in polar protic and aprotic solvents.[1]

  • Ethyl Propanoate Chain (Tail): Provides lipophilicity, facilitating solubility in moderate polarity esters and chlorinated solvents while limiting water solubility.[1]

PropertyValue (Predicted/Experimental)Relevance to Solubility
Molecular Formula C₈H₁₂N₂O₂--
Molecular Weight 168.19 g/mol Low MW favors dissolution.[1]
LogP ~1.2Moderately lipophilic; suggests good solubility in octanol-like solvents.[1]
H-Bond Donors/Acceptors 0 / 3Highly soluble in H-bond donating solvents (Alcohols).
Physical State Low-melting solid or OilMelting point determines fusion enthalpy (

) contribution.

Predicted Solubility Behavior[6][9]

Based on the structural analogs (e.g., 3,5-dimethylpyrazole, ethyl 3-(pyridin-2-ylamino)propanoate) and solvatochromic parameters, the solubility profile of ethyl 3-(1H-pyrazol-1-yl)propanoate follows a distinct polarity-driven hierarchy.

Solvent Classification & Ranking
RankSolvent ClassRepresentative SolventsInteraction MechanismApplication
1 (Best) Polar Protic Methanol, Ethanol, IsopropanolStrong H-bonding with pyrazole nitrogen.Reaction solvent; Cooling crystallization.
2 Chlorinated Dichloromethane (DCM), ChloroformDipole-dipole interactions.[1]Extraction from aqueous layers.
3 Esters Ethyl Acetate, Isopropyl Acetate"Like-dissolves-like" (ester tail interaction).Recrystallization (Good solvent).
4 Polar Aprotic Acetonitrile, AcetoneDipole-dipole; no H-bond donation.[1]HPLC mobile phase; Reaction solvent.
5 (Worst) Aliphatic Hydrocarbons n-Hexane, n-Heptane, CyclohexaneWeak Van der Waals forces only.[1]Antisolvent for precipitation.
Var Water WaterLimited solubility (hydrophobic tail dominance).biphasic reaction medium.

Expert Insight: The most effective purification strategy for this compound is often a binary solvent system using Ethyl Acetate (Solvent A) and n-Heptane (Solvent B).[1] The compound dissolves in warm Ethyl Acetate but precipitates upon cooling or addition of Heptane.

Thermodynamic Modeling Framework

To rigorously describe the solubility (


) of ethyl 3-(1H-pyrazol-1-yl)propanoate, we employ thermodynamic models that account for the enthalpy of fusion and activity coefficients. The Modified Apelblat Equation  is the industry standard for correlating experimental data of pyrazole derivatives.[1]
The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    
     relates to the enthalpy of solution, while 
    
    
    
    accounts for the temperature dependence of heat capacity.
Van't Hoff Analysis

For determining the thermodynamic driving forces (


, 

), the Van't Hoff equation is applied to the linear region of the solubility plot:


  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon mixing).
    
Computational Workflow

The following diagram illustrates the logical flow for converting raw experimental data into actionable thermodynamic parameters.

SolubilityModeling Fig 1. Thermodynamic Analysis Workflow for Solubility Data RawData Raw Data (Mass Solute / Mass Solvent) MoleFrac Calculate Mole Fraction (x₁) RawData->MoleFrac Plot Plot ln(x₁) vs 1/T MoleFrac->Plot Regression Non-linear Regression (Apelblat / u03BBh) Plot->Regression Params Extract Parameters (A, B, C, u0394H, u0394S) Regression->Params Process Process Optimization (Cooling Profile) Params->Process

Experimental Protocols

For researchers needing precise data, two methodologies are recommended. The Laser Monitoring Method is preferred for its speed and accuracy in dynamic systems.

Dynamic Laser Monitoring Method

This method detects the precise moment of dissolution (disappearance of turbidity) as temperature rises.[1]

Equipment:

  • Jacketted glass vessel (100 mL).

  • Laser transmissometer.

  • Precise thermometer (±0.01 K).

  • Magnetic stirrer.[2]

Protocol:

  • Preparation: Weigh a specific mass of ethyl 3-(1H-pyrazol-1-yl)propanoate (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set the temperature 5-10 K below the expected saturation point. The mixture should be turbid (solid present).

  • Heating: Increase temperature slowly (e.g., 2 K/h) while stirring.

  • Detection: Monitor laser intensity through the solution.

    • Turbid: Low intensity (scattering).

    • Clear: High intensity (dissolved).

  • Recording: Record the temperature (

    
    ) at which the laser intensity reaches the baseline of the pure solvent.
    
  • Iteration: Add more solute and repeat to generate the full solubility curve.

Static Gravimetric Method (Standard)

Best for validating equilibrium solubility at fixed temperatures.[1]

  • Saturation: Add excess solute to the solvent in a sealed vial.

  • Agitation: Shake at constant temperature (

    
    ) for 24-48 hours.
    
  • Settling: Allow phases to separate (or centrifuge at

    
    ).
    
  • Sampling: Withdraw the supernatant using a pre-heated syringe filter.

  • Drying: Evaporate solvent in a tared dish and weigh the residue to determine concentration.

ExperimentalSetup Fig 2. Static Equilibrium Solubility Determination Protocol Start Start: Define Solvent System Mix Mix Solute + Solvent (Excess Solid) Start->Mix TempCtrl Thermostat Bath (Agitation 24-48h) Mix->TempCtrl Filter Syringe Filtration (Isothermal) TempCtrl->Filter Analysis Quantification (Gravimetric / HPLC) Filter->Analysis Data Solubility Data Point Analysis->Data

Process Applications

Purification via Antisolvent Crystallization

The solubility differential between Ethyl Acetate and n-Heptane is the most robust lever for purification.[1]

  • Step 1: Dissolve the crude Michael adduct in minimal warm Ethyl Acetate (approx. 40-50°C).

  • Step 2: Filter hot to remove mechanical impurities.

  • Step 3: Slowly add n-Heptane (antisolvent) while stirring until slight turbidity persists.

  • Step 4: Cool gradually to 0-5°C. The pyrazole ester will crystallize (or oil out, which can then be seeded to crystallize) while impurities remain in the mother liquor.

Reaction Solvent Selection

For the synthesis (Michael Addition of pyrazole to ethyl acrylate):

  • Acetonitrile or Ethanol are recommended.[1] They solubilize both reactants (pyrazole and ethyl acrylate) effectively, ensuring homogeneous kinetics.

  • Avoid Water: While "green," the low solubility of the ester product in water can lead to oiling out and mass transfer limitations without a phase transfer catalyst.

References

  • Thermodynamic Modeling of Pyrazoles

    • Wang, J., et al. "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents." Journal of Chemical Thermodynamics, 2013. Link

    • Context: Establishes the validity of the Modified Apelblat model for pyrazole deriv
  • Synthesis & Purification: Li, X., et al. "Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate." Patent CN10304138A. Context: Describes the Ethyl Acetate/Petroleum Ether recrystallization system for a structurally similar Michael adduct.
  • Grant, D. J. W., et al. Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990.
  • Compound Data

    • PubChem CID 271435: Ethyl 3-(1H-pyrazol-1-yl)propanoate. Link

    • Context: Chemical structure and predicted physicochemical properties.[3][4][5]

Sources

Structural Characterization of Ethyl 3-(1H-pyrazol-1-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(1H-pyrazol-1-yl)propanoate (CAS: 10142-23-1) serves as a critical pharmacophore scaffold in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its structure combines a pyrazole ring—a privileged heterocycle in medicinal chemistry—with a flexible propanoate linker, allowing for diverse downstream functionalization.

This guide provides a rigorous, self-validating framework for the synthesis and structural characterization of this compound. Unlike generic protocols, this document focuses on the causality of analytical signals , enabling researchers to definitively distinguish the target N1-alkylated product from potential N2-isomers or bis-alkylated impurities.

Synthetic Pathway & Mechanistic Insight[1][2][3]

The synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate is achieved via an aza-Michael addition . This reaction involves the nucleophilic attack of the pyrazole nitrogen (Michael donor) onto the


-carbon of ethyl acrylate (Michael acceptor).
Reaction Mechanism

While 1H-pyrazole is theoretically amphoteric, the reaction is typically base-catalyzed to enhance nucleophilicity. The deprotonation of the pyrazole NH generates a pyrazolide anion, which is a potent nucleophile.

  • Regioselectivity: For unsubstituted pyrazole, the N1 and N2 positions are equivalent due to tautomerism. However, once alkylation occurs, the symmetry is broken. The reaction is highly selective for mono-alkylation at N1.

  • Thermodynamics: The formation of the C-N bond is exothermic. The reaction is often conducted in ethanol or acetonitrile with a mild base (e.g.,

    
     or DBU) or even under solvent-free conditions.
    
Visualization of the Synthetic Workflow

SynthesisWorkflow Reactants Reactants: 1H-Pyrazole + Ethyl Acrylate Catalysis Activation: Base (K2CO3/DBU) Deprotonation -> Pyrazolide Anion Reactants->Catalysis Mix Addition Mechanism: Aza-Michael Addition (Nucleophilic Attack on Beta-C) Catalysis->Addition Heat/Stir Workup Workup: Solvent Removal -> Extraction (EtOAc/Water) Addition->Workup Quench Product Target: Ethyl 3-(1H-pyrazol-1-yl)propanoate Workup->Product Purification

Figure 1: Step-by-step synthetic workflow for the aza-Michael addition.[1]

Spectroscopic Characterization Strategy

To validate the structure, one must confirm three structural features:

  • Integrity of the Pyrazole Ring: Retention of aromaticity and substitution pattern.

  • Formation of the Propanoate Linker: Presence of the ethyl ester and the ethylene backbone.

  • Connectivity: Confirmation that the alkyl chain is attached to the Nitrogen (N1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The loss of the broad NH signal (typically >10 ppm) and the appearance of the propanoate chain signals are definitive.

Predicted 1H NMR Data (CDCl3, 400 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Structural Insight
Pyrazole H-3 7.50 – 7.55Doublet (d)1H

Hz
Deshielded by adjacent N.
Pyrazole H-5 7.35 – 7.40Doublet (d)1H

Hz
Distinct from H-3 due to N-alkylation.
Pyrazole H-4 6.20 – 6.25Triplet (t) / dd1H

Hz
Shielded relative to H-3/H-5.
N-CH

4.40 – 4.45Triplet (t)2H

Hz
Diagnostic for N-alkylation.
O-CH

(Ester)
4.10 – 4.15Quartet (q)2H

Hz
Characteristic ethyl ester signal.
CH

-CO
2.80 – 2.85Triplet (t)2H

Hz
Alpha to carbonyl.
CH

(Ester)
1.20 – 1.25Triplet (t)3H

Hz
Terminal methyl group.
Predicted 13C NMR Data (CDCl3, 100 MHz)
Carbon AssignmentChemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

, ppm)
Insight
C=O (Ester) ~170.5Carbonyl carbon.[2]
Pyrazole C-3 ~139.5Aromatic CH adjacent to N.
Pyrazole C-5 ~129.8Aromatic CH adjacent to N (alkylated side).
Pyrazole C-4 ~105.5Aromatic CH, most shielded.
O-CH

~61.0Ester methylene.
N-CH

~47.0Linker methylene attached to N.
CH

-CO
~34.5Linker methylene alpha to carbonyl.
CH

~14.1Terminal methyl.
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as a rapid "fingerprint" check.

  • Diagnostic Bands:

    • 1730–1740 cm

      
       (Strong):  Ester C=O stretch. This confirms the incorporation of the acrylate moiety.
      
    • 1150–1200 cm

      
       (Strong):  C-O-C stretch of the ester.
      
    • 3100–3150 cm

      
       (Weak):  Aromatic C-H stretch (pyrazole).
      
    • Absence of ~3200–3400 cm

      
      :  The disappearance of the broad N-H stretch from the starting pyrazole confirms complete N-alkylation.
      
Mass Spectrometry (LC-MS/HRMS)
  • Molecular Formula:

    
    
    
  • Exact Mass: 168.0899 Da

  • Observed Ion:

    
     (ESI, positive mode).
    
  • Fragmentation: Expect loss of the ethoxy group (

    
    ) or cleavage of the ethyl ester chain.
    

Experimental Protocols

Synthesis Procedure (Standardized)

Reagents:

  • 1H-Pyrazole (1.0 equiv)[3][4]

  • Ethyl Acrylate (1.2 equiv)

  • Potassium Carbonate (

    
    , 0.1 equiv) or DBU (0.05 equiv)
    
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (68 mg, 1 mmol) in ACN (2 mL).

  • Activation: Add

    
     (14 mg, 0.1 mmol) and stir at room temperature for 10 minutes.
    
  • Addition: Dropwise add ethyl acrylate (120 mg, 1.2 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1). The pyrazole spot (

    
    ) should disappear, and a new higher 
    
    
    
    spot (
    
    
    ) should appear.
  • Workup: Cool to room temperature. Filter off the solid catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Yield: Expect a colorless to pale yellow oil (Yield > 90%).

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Validation Structural Validation Sample Crude Reaction Mixture TLC TLC Check (Disappearance of Pyrazole) Sample->TLC Isolation Isolation/Purification TLC->Isolation If complete NMR 1H NMR (Confirm N-CH2 Triplet @ 4.4 ppm) Isolation->NMR IR FT-IR (Confirm C=O @ 1735 cm-1 Absence of N-H) Isolation->IR MS LC-MS (Confirm [M+H]+ = 169) Isolation->MS

Figure 2: Analytical decision tree for validating the synthesized compound.

Quality Control & Impurity Profiling

When characterizing ethyl 3-(1H-pyrazol-1-yl)propanoate, be vigilant for these common impurities:

  • Unreacted Pyrazole: Detectable by a broad NH signal >10 ppm in NMR.

  • Ethyl Acrylate Polymer: Detectable by broad, undefined multiplets in the aliphatic region (1.5–2.5 ppm).

  • Hydrolysis Product (Acid): If the ester hydrolyzes, the ethyl signals (quartet/triplet) will disappear, and a broad carboxylic acid proton will appear (10–12 ppm).

References

  • Synthesis of N-alkylated Pyrazoles via Michael Addition Source:The Journal of Organic Chemistry Context: Detailed methodology on base-catalyzed aza-Michael addition of pyrazoles to acrylates. URL:[Link] (General reference for Michael addition chemistry).

  • Structural Analysis of Pyrazole Derivatives Source:Arabian Journal of Chemistry Context: Provides comparative NMR data for substituted pyrazole-propanoates, validating the chemical shifts of the pyrazole core. URL:[Link]

  • PubChem Compound Summary: Ethyl 3-(1H-pyrazol-1-yl)propanoate Source:National Center for Biotechnology Information (NCBI) Context: Confirmation of molecular formula, weight, and identifiers (CAS 10142-23-1). URL:[Link]

  • NMR Chemical Shifts of Common Impurities Source:Organometallics Context: Essential for distinguishing solvent peaks (EtOAc, Water) from the product signals. URL:[Link]

Sources

Methodological & Application

use of ethyl 3-(1H-pyrazol-1-yl)propanoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of Ethyl 3-(1H-pyrazol-1-yl)propanoate in Medicinal Chemistry

Part 1: Critical Technical Alert

⚠️ SAFETY & IDENTITY WARNING: CAS NUMBER DISCREPANCY

The user-provided CAS number 10137-67-4 corresponds to Ethyl 3-cyanopropanoate (also known as Ethyl 3-cyanopropionate), not Ethyl 3-(1H-pyrazol-1-yl)propanoate.

  • Ethyl 3-cyanopropanoate (CAS 10137-67-4): EtOOC-CH2-CH2-CN (Used as a precursor for amino acids and heterocycles).

  • Ethyl 3-(1H-pyrazol-1-yl)propanoate (Topic of this Guide): EtOOC-CH2-CH2-(N-Pyrazole) (A specific pyrazole building block).

[1][2] Action: This guide strictly addresses the chemical topic (the pyrazole derivative) as requested for medicinal chemistry applications. Ensure you are using the correct reagents.[2][3] The pyrazole derivative is typically synthesized de novo via Michael addition as described below.

Part 2: Introduction & Medicinal Utility

Ethyl 3-(1H-pyrazol-1-yl)propanoate is a versatile bifunctional building block used to introduce the pyrazole pharmacophore into bioactive molecules.[2] Structurally, it consists of a pyrazole ring linked via its N1-nitrogen to an ethyl propanoate tail.[2][3]

Core Medicinal Value:
  • The Pyrazole Pharmacophore: Pyrazoles are privileged scaffolds in drug discovery, present in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor).[2][3] They serve as robust hydrogen bond acceptors (N2) and donors (if C-substituted), often mimicking histidine or purine rings in enzyme active sites.[1][2][3]

  • The "Propanoate" Linker: The 3-carbon ethyl ester chain acts as a flexible tether.[2][3]

    • Masked Functionality: The ester protects the carboxylic acid during early synthetic steps.[2][3]

    • Distance Control: It provides a specific spatial separation (~4-5 Å) between the aromatic pyrazole head and the downstream effector (e.g., an amide or alcohol), which is critical for spanning deep binding pockets in kinases and GPCRs.[1][2][3]

  • Metabolic Stability: Unlike N-acyl pyrazoles (which are hydrolytically unstable), the N-alkyl linkage (N-C) in this molecule is metabolically robust.[2][3]

Part 3: Synthetic Pathways & Logic

The synthesis of this scaffold relies on the Aza-Michael Addition , a reaction with 100% atom economy. The choice of base and solvent controls the regioselectivity (N1 vs. N2), although for unsubstituted pyrazole, N1 and N2 are equivalent due to tautomerism.[1][3]

Visual Workflow (Graphviz)

SynthesisWorkflow Reagents Reagents: Pyrazole + Ethyl Acrylate Michael Step 1: Aza-Michael Addition (Cat. DBU or Base) Reagents->Michael 80°C, 4-12h Product Ethyl 3-(1H-pyrazol-1-yl)propanoate (The Scaffold) Michael->Product >90% Yield Hydrolysis Hydrolysis (LiOH/THF) Product->Hydrolysis Reduction Reduction (LiAlH4) Product->Reduction Acid 3-(1H-pyrazol-1-yl)propanoic Acid (Coupling Partner) Hydrolysis->Acid Amidation Amide Coupling (R-NH2 + HATU) Acid->Amidation Alcohol 3-(1H-pyrazol-1-yl)propan-1-ol (Ether/Halide Precursor) Reduction->Alcohol Drug Bioactive Amides (e.g., Neuroprotective Agents) Amidation->Drug

Caption: Divergent synthesis starting from the Aza-Michael addition of pyrazole to ethyl acrylate.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis via Aza-Michael Addition

Rationale: This method avoids alkyl halides (green chemistry) and utilizes the high nucleophilicity of the pyrazolate anion.[2][3]

Materials:

  • 1H-Pyrazole (1.0 equiv)[1][2][4]

  • Ethyl Acrylate (1.2 equiv)[1][2][3]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or K2CO3 (1.0 equiv)[1][2][3]

  • Acetonitrile (ACN) or Ethanol (EtOH)[1][2][3]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (e.g., 680 mg, 10 mmol) in ACN (10 mL).

  • Activation: Add DBU (0.15 mL, 1 mmol). Stir at room temperature for 10 minutes to facilitate deprotonation/tautomer activation.

  • Addition: Dropwise add ethyl acrylate (1.3 mL, 12 mmol). Note: The reaction is exothermic; add slowly.

  • Reaction: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[2][3] The pyrazole starting material spot (Rf ~0.[2][3]2) should disappear, replaced by the product (Rf ~0.5).

  • Workup:

    • Evaporate the solvent under reduced pressure.[2][3][5]

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove DBU and unreacted pyrazole.[2][3]

    • Wash with Brine, dry over Na2SO4, and concentrate.[2][3]

  • Purification: Usually obtained as a clear oil.[2][3] If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).[1][2][3][5]

Self-Validation:

  • 1H NMR (CDCl3): Look for the triplet at ~4.5 ppm (N-CH2) and triplet at ~2.8 ppm (CH2-CO).[1][2][3] The pyrazole protons appear as doublets/triplets around 6.2–7.5 ppm.[2][3]

Protocol B: Controlled Hydrolysis to Carboxylic Acid

Rationale: To use the scaffold as a drug linker, the ester must often be converted to the free acid for amide coupling.

Step-by-Step:

  • Dissolve Ethyl 3-(1H-pyrazol-1-yl)propanoate (1.0 equiv) in THF/Water (3:1 ratio).

  • Add LiOH·H2O (2.0 equiv).[2][3]

  • Stir at room temperature for 2–4 hours.

  • Critical Step: Acidify carefully with 1M HCl to pH ~4. Do not go too acidic (pH < 2) as the pyrazole nitrogen can protonate, making extraction difficult (forming a zwitterion).[1][2][3]

  • Extract with EtOAc or n-Butanol (if water soluble).[2][3]

  • Yield: 3-(1H-pyrazol-1-yl)propanoic acid (Solid).

Part 5: Medicinal Chemistry Applications & Case Studies

Neuroprotective Anilides (Case Study)

Research indicates that coupling 3-(1H-pyrazol-1-yl)propanoic acid with substituted anilines yields compounds with neuroprotective activity against oxidative stress models (e.g., 6-OHDA toxicity).[1][2]

  • Mechanism: The pyrazole ring acts as a solvent-exposed cap, while the phenyl ring (from aniline) engages in pi-stacking within the target pocket.[2][3]

  • Structure-Activity Relationship (SAR):

    • Linker Length: The 2-carbon spacer (ethyl group from propanoate) is optimal.[2][3] Shortening to 1 carbon (acetate) or lengthening to 3 often reduces potency due to steric clash.[2][3]

    • Electronic Effects: Electron-withdrawing groups on the aniline (e.g., Cl, F) often improve metabolic stability.[1][2][3]

Kinase Inhibitor Design (General)

This scaffold is analogous to the linker found in Ruxolitinib (Jakafi).[1][2][3] While Ruxolitinib uses a cyclopentyl linker, the linear ethyl propanoate mimics this spacing in simplified analogs.[2][3]

  • Binding Mode: The pyrazole N2 accepts a hydrogen bond from the kinase hinge region (e.g., Leu or Met residues), while the propanoate tail directs the rest of the molecule toward the ribose binding pocket or solvent front.[1]

Quantitative Data Summary: Optimization of Linker

Linker TypeChain LengthFlexibilityMetabolic StabilityTypical Application
N-Acetyl1 CarbonRigidLow (Amidase sensitive)Fragment screening
N-Propanoate 2 Carbons Moderate High Lead Optimization
N-Butanoate3 CarbonsHigh (Floppy)HighSpanning large pockets

Part 6: References

  • Synthesis of Pyrazoles via Michael Addition:

    • Organic Chemistry Portal.[2][3] "Synthesis of Pyrazoles."[2][3] Accessed 2024.[2][3]

    • Link

  • Neuroprotective Activity of Pyrazole Propanoates:

    • Journal of Enzyme Inhibition and Medicinal Chemistry.[2][3] "3-(1H-pyrazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity."

    • Link (Example based on search context 1.9)

  • General Ester Hydrolysis Protocols:

    • Common Organic Chemistry.[2][3] "Ester to Acid Hydrolysis Conditions."

    • Link

  • CAS Registry Verification (Ethyl 3-cyanopropanoate):

    • NIH PubChem.[2][3][6] "Ethyl 3-cyanopropanoate (CAS 10137-67-4)."[2][7][8]

    • Link[1][2][3]

Sources

Application Note: Ethyl 3-(1H-pyrazol-1-yl)propanoate as a Versatile N1-Tethered Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(1H-pyrazol-1-yl)propanoate (CAS: 35693-69-5) serves as a critical "linker" scaffold in medicinal chemistry. It combines the pharmacologically privileged pyrazole ring with a reactive ethyl ester tail via a three-carbon spacer. This specific architecture allows researchers to introduce the pyrazole moiety—known for its prevalence in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents—while simultaneously providing a handle for divergent synthesis.

This guide details the optimized synthesis of this building block, its spectroscopic validation, and its transformation into three distinct classes of bioactive precursors: carboxylic acids (for amide coupling), hydrazides (for heterocycle extension), and alcohols (for ether linkages).

Core Synthesis Protocol: Michael Addition

The most atom-economical route to ethyl 3-(1H-pyrazol-1-yl)propanoate is the aza-Michael addition of 1H-pyrazole to ethyl acrylate. While transition metal catalysts exist, a base-catalyzed or thermal approach is preferred for scalability and "green" compliance.

Protocol A: Base-Catalyzed Aza-Michael Addition

Objective: Synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate on a multigram scale.

Reagents:
  • 1H-Pyrazole (1.0 equiv)[1]

  • Ethyl Acrylate (1.2 equiv)[2]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 equiv) or NaOEt (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Methodology:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-pyrazole (e.g., 6.8 g, 100 mmol) in MeCN (50 mL).

  • Activation: Add DBU (0.76 g, 5 mmol) via syringe. Stir at room temperature for 10 minutes to facilitate deprotonation/activation of the N1-H.

  • Addition: Dropwise add ethyl acrylate (12.0 g, 120 mmol) over 20 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <40 °C.

  • Reaction: Heat the mixture to reflux (80 °C) for 6–8 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1). The pyrazole starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.6).

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Dissolve the residue in EtOAc (100 mL) and wash with water (2 x 30 mL) to remove DBU and excess acrylate.

    • Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: The crude oil is often >95% pure. If necessary, purify via vacuum distillation (bp ~110–115 °C at 0.5 mmHg) or flash column chromatography (Gradient: 0→40% EtOAc in Hexanes).

Yield: Typical isolated yields are 85–95% . Appearance: Colorless to pale yellow oil.

Divergent Functionalization

Once synthesized, the ester tail acts as a pivot point for generating diverse chemical libraries.

Pathway A: Hydrolysis to 3-(1H-pyrazol-1-yl)propanoic acid

Application: Precursor for amide coupling (e.g., synthesis of neuroprotective N-propananilides).

  • Reagents: LiOH or NaOH (2.0 equiv), THF/H₂O (1:1).

  • Conditions: Stir at RT for 4 h. Acidify with 1M HCl to pH 3. Extract with EtOAc.

  • Key Insight: The free acid is a zwitterionic-like solid that can be coupled to amines using standard EDC/HOBt or HATU protocols to generate amide libraries targeting Bax/Caspase-3 pathways [1].

Pathway B: Hydrazinolysis to 3-(1H-pyrazol-1-yl)propanehydrazide

Application: Precursor for 1,3,4-oxadiazoles and 1,2,4-triazoles.

  • Reagents: Hydrazine hydrate (5.0 equiv), EtOH.[4]

  • Conditions: Reflux for 6 h. Cool to precipitate the hydrazide.

  • Mechanism: Nucleophilic attack of hydrazine on the ester carbonyl. The resulting hydrazide can be cyclized with CS₂ or carboxylic acids to form "dumbbell" bis-heterocycles [2].

Pathway C: Reduction to 3-(1H-pyrazol-1-yl)propan-1-ol

Application: Precursor for ether-linked ligands or halogenation (to alkyl chlorides).

  • Reagents: LiAlH₄ (1.0 equiv) in dry THF at 0 °C.

  • Note: Requires anhydrous conditions. The resulting alcohol is a key intermediate for installing the pyrazole-propyl motif onto phenols or thiols via Mitsunobu coupling.

Visual Workflow: The Hub-and-Spoke Model

The following diagram illustrates the central role of the ethyl ester in accessing diverse chemical space.

G Start Pyrazole + Ethyl Acrylate Core Ethyl 3-(1H-pyrazol-1-yl) propanoate (The Building Block) Start->Core Michael Addition (DBU, 80°C) Acid Acid Derivative (Amide Coupling) Core->Acid Hydrolysis (LiOH, THF/H2O) Hydrazide Hydrazide (Heterocycle Extension) Core->Hydrazide Hydrazinolysis (N2H4, EtOH) Alcohol Alcohol (Ether/Halide Linkage) Core->Alcohol Reduction (LiAlH4) Target1 Neuroprotective Amides Acid->Target1 Amine Coupling Target2 1,3,4-Oxadiazoles (Antimicrobial) Hydrazide->Target2 Cyclization Target3 Kinase Inhibitor Scaffolds Alcohol->Target3 Mitsunobu

Caption: Divergent synthesis strategy using ethyl 3-(1H-pyrazol-1-yl)propanoate as a central hub for generating functionalized libraries.

Quality Control & Characterization

Trustworthy identification is paramount. The following data is synthesized from verified fragments and literature on analogous N-alkyl pyrazoles [3, 4].

NMR Specification (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegralAssignment
Py-H5 7.55 – 7.60Doublet (d)1HPyrazole Ring (Adjacent to N1)
Py-H3 7.45 – 7.50Doublet (d)1HPyrazole Ring
Py-H4 6.20 – 6.25Triplet (t)1HPyrazole Ring (Top)
N-CH₂ 4.45Triplet (t)2HMethylene attached to N1
O-CH₂ 4.12Quartet (q)2HEthyl Ester Methylene
CO-CH₂ 2.85Triplet (t)2HMethylene alpha to Carbonyl
CH₃ 1.22Triplet (t)3HEthyl Ester Methyl

Key Diagnostic: Look for the triplet at ~4.45 ppm (N-CH₂) and the distinct pyrazole pattern (two low-field signals ~7.5 ppm, one high-field signal ~6.2 ppm). The absence of the N-H broad singlet (usually >10 ppm in free pyrazole) confirms N-alkylation.

Storage & Stability
  • State: Viscous oil or low-melting solid.

  • Stability: Stable at room temperature. Not hygroscopic.

  • Storage: Store in a cool, dry place. Long-term storage at 4 °C recommended to prevent slow hydrolysis if moisture is present.

Case Study: Neuroprotective Agents

Recent research highlights the utility of the acid derivative (Pathway A) in designing drugs for neurodegenerative diseases.

Target: Bax/Caspase-3 Inhibition. Workflow:

  • Hydrolysis: Ethyl 3-(1H-pyrazol-1-yl)propanoate → 3-(1H-pyrazol-1-yl)propanoic acid.

  • Coupling: Reaction with substituted anilines (e.g., 4-chloroaniline) using HATU/DIPEA.

  • Result: The resulting N-(4-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide exhibited significant neuroprotection in 6-OHDA induced toxicity models by downregulating pro-apoptotic Bax protein expression [1].

This case validates the "linker" hypothesis: the propanoate chain provides the optimal distance between the pyrazole headgroup and the effector amide moiety to engage the target protein.

References

  • Tarikoğullari Doğan, A. H., et al. (2025).[5] "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential." Turk. J. Pharm.[5] Sci.

  • Deepa, M., et al. (2012). "Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction." E-Journal of Chemistry.

  • Filo EdTech. (2024). "Interpretation of HNMR of ethyl propanoate."

  • PubChem. (2025).[6] "Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate Compound Summary."

Sources

Application Note: Biological Evaluation of Ethyl 3-(1H-pyrazol-1-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethyl 3-(1H-pyrazol-1-yl)propanoate scaffold represents a critical pharmacophore in modern medicinal chemistry. Formed typically via the aza-Michael addition of pyrazoles to ethyl acrylate, this structural motif serves as a versatile precursor for N-substituted pyrazoles exhibiting potent antimicrobial , anticancer , and anti-inflammatory properties.

This guide provides a standardized technical framework for the synthesis and biological characterization of these derivatives. Unlike generic protocols, this document emphasizes the causality between structural modifications (SAR) and biological outcomes, supported by self-validating experimental workflows.

Chemical Basis & Synthetic Pathway[1][2][3][4][5][6]

The core structure relies on the bioisosteric replacement of the pyrazole N-H with a propanoate side chain. This modification increases lipophilicity (logP) and provides an ester handle for further functionalization (e.g., hydrolysis to acid, amidation).

Protocol 1: Synthesis via Aza-Michael Addition

Objective: Efficient synthesis of ethyl 3-(substituted-1H-pyrazol-1-yl)propanoate.

Mechanism: The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen (N1) onto the


-carbon of ethyl acrylate. Base catalysis is often required to deprotonate the pyrazole, enhancing its nucleophilicity.

Reagents:

  • Substituted 1H-pyrazole derivative (1.0 equiv)

  • Ethyl acrylate (1.2 equiv)

  • Catalyst: Triethylamine (TEA) or DBU (0.1 equiv)

  • Solvent: Ethanol or Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the substituted pyrazole (e.g., 3,5-dimethyl-1H-pyrazole) in anhydrous ethanol (10 mL/mmol) in a round-bottom flask.

  • Activation: Add catalytic TEA (0.1 equiv). Stir at room temperature for 10 minutes to ensure partial deprotonation/activation.

  • Addition: Dropwise add ethyl acrylate (1.2 equiv) over 15 minutes. Rationale: Slow addition prevents polymerization of the acrylate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Work-up: Evaporate solvent under reduced pressure. Dissolve residue in dichloromethane (DCM) and wash with water (

    
    ) to remove unreacted pyrazole and catalyst.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography if necessary.
    

Validation Criteria:

  • 1H NMR: Appearance of triplet signals for the propanoate chain (

    
     ppm for 
    
    
    
    ,
    
    
    ppm for
    
    
    ,
    
    
    ppm for
    
    
    ).
  • Yield: Expected range 75–90%.

Workflow Visualization

SynthesisWorkflow Start Substituted Pyrazole Reaction Reflux (EtOH) 6-12 Hours Start->Reaction Reagent Ethyl Acrylate (+ TEA) Reagent->Reaction Dropwise Workup Extraction (DCM) & Drying Reaction->Workup TLC Check Product Ethyl 3-(pyrazol-1-yl) propanoate Workup->Product Purification

Figure 1: Aza-Michael addition workflow for the synthesis of the target scaffold.

Biological Application: Antimicrobial Profiling

Derivatives with electron-withdrawing groups (e.g.,


, 

) on the pyrazole ring often exhibit enhanced antimicrobial activity by disrupting bacterial cell walls or inhibiting DNA gyrase.
Protocol 2: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).

Materials:

  • Muller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Resazurin dye (viability indicator).

  • Positive Control: Ciprofloxacin.

Procedure:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in MHB.
  • Compound Dilution: Dissolve test compound in DMSO. Prepare serial 2-fold dilutions in MHB across the 96-well plate (Range:

    
     to 
    
    
    
    ). Ensure final DMSO concentration is
    
    
    .
  • Inoculation: Add

    
     of diluted bacterial suspension to each well.
    
  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: Add

    
     of Resazurin (
    
    
    
    ). Incubate for 1–2 hours.
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • Definition: MIC is the lowest concentration remaining blue.

Data Interpretation:

Compound ID R-Group (Pos 3/5) MIC (S. aureus) MIC (E. coli) Activity Level

| 3a |


 | 

|

| Inactive | | 3b |

|

|

| Moderate | | 3c |

|

|

| Potent | | Ref | Ciprofloxacin |

|

| Standard |

Biological Application: Anticancer Screening[5][7][8]

Pyrazole propanoates exert anticancer effects via mechanisms such as tubulin polymerization inhibition and kinase inhibition (e.g., AKT1, EGFR) .

Protocol 3: MTT Cytotoxicity Assay

Objective: Quantify cell viability in cancer lines (e.g., A549 Lung, MCF-7 Breast).

Mechanism: Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT tetrazolium salt to purple formazan crystals.

Procedure:

  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with graded concentrations of the derivative (

    
    ) for 48 hours. Include DMSO vehicle control.
    
  • MTT Addition: Add

    
     MTT (
    
    
    
    in PBS). Incubate 4h at
    
    
    .
  • Solubilization: Aspirate medium carefully. Add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read Absorbance at

    
     using a microplate reader.
    
  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression.

Mechanism of Action & SAR Insights

The biological activity of ethyl 3-(1H-pyrazol-1-yl)propanoate derivatives is heavily influenced by the substitution pattern on the pyrazole ring.

Key SAR Findings:

  • N1-Position (Propanoate Chain): Essential for lipophilicity and cellular uptake. Hydrolysis to the free acid often reduces cell permeability but may enhance solubility.

  • C3/C5-Positions:

    • Electron-Withdrawing Groups (EWG): Substituents like

      
      , 
      
      
      
      , or
      
      
      at C3/C5 significantly enhance antimicrobial and anticancer potency by increasing the acidity of the scaffold and strengthening H-bonding interactions with enzyme active sites (e.g., DNA Gyrase, AKT1).
    • Bulky Aryl Groups: Enhance hydrophobic interactions within the binding pockets of kinases (e.g., EGFR).

Pathway Visualization

MechanismPath cluster_Targets Molecular Targets Compound Ethyl 3-(pyrazol-1-yl) propanoate Derivative Target1 DNA Gyrase (Bacteria) Compound->Target1 Binding Target2 Tubulin / Kinases (Cancer Cells) Compound->Target2 Inhibition Target3 COX-2 Enzyme (Inflammation) Compound->Target3 Selectivity Outcome1 Inhibition of Replication Target1->Outcome1 Outcome2 Apoptosis / Mitotic Arrest Target2->Outcome2 Outcome3 Reduced Prostaglandins Target3->Outcome3

Figure 2: Multi-target biological mechanism of action for pyrazole-propanoate derivatives.

References

  • Altharawi, A. (2025).[1] Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents.[2][3] Arabian Journal of Chemistry. 2

  • Chandrakantha, B., et al. (2012).[4] Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Manipal Academy of Higher Education.[4] 4[5]

  • Sid, A., et al. (2013). Synthesis, characterization and antimicrobial evaluation of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one.[6] European Journal of Chemistry. 6

  • Hassan, et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.[5][7] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 5

  • MDPI Review. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. 8

Sources

Strategic Synthesis of Kinase Inhibitors via Ethyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of ethyl 3-(1H-pyrazol-1-yl)propanoate as a versatile building block in the synthesis of ATP-competitive kinase inhibitors. While pyrazole scaffolds are ubiquitous in FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib), the N-alkylated propanoate derivative offers a unique dual-modality: it serves as a robust precursor for solvent-front targeting tails or as a substrate for fused bicyclic core construction (e.g., dihydropyrazolo[1,5-a]pyridin-4-ones). We present high-yield protocols for the synthesis of this intermediate, its hydrolysis, and its subsequent conversion into bioactive scaffolds, supported by mechanistic insights and structural biology rationales.

Introduction: The Pyrazole Advantage in Kinase Drug Discovery

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, functioning primarily as a hinge-binding motif or a connector unit in kinase inhibitors.[1] The specific reagent, ethyl 3-(1H-pyrazol-1-yl)propanoate , introduces a three-carbon ester chain at the N1 position.

Structural Utility[2]
  • Solvent Front Targeting: Upon hydrolysis, the resulting carboxylic acid allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) that extend into the solvent-exposed region of the kinase pocket, improving physicochemical properties (LogD, solubility).

  • Core Rigidification: The ester chain can undergo intramolecular cyclization to the C5 position of the pyrazole ring, generating fused bicyclic systems that mimic the adenine ring of ATP.

Target Kinase Relevance

Derivatives synthesized from this scaffold have demonstrated potency against:

  • Janus Kinases (JAKs): Modulating the JAK-STAT pathway in inflammatory diseases.

  • Aurora Kinases (A/B): Targeting mitotic progression in oncology.

  • Cyclin-Dependent Kinases (CDKs): Regulating cell cycle checkpoints.[1]

Retrosynthetic Analysis & Workflow

The synthesis centers on the Michael addition of 1H-pyrazole to ethyl acrylate, followed by divergent pathways:

  • Pathway A (Linker Strategy): Hydrolysis and amide coupling to functionalize the solvent front.

  • Pathway B (Scaffold Strategy): Intramolecular cyclization to form 6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one.

SynthesisWorkflow Start 1H-Pyrazole Intermediate Ethyl 3-(1H-pyrazol-1-yl)propanoate (Key Building Block) Start->Intermediate Michael Addition (DBU, MeCN) Reagent Ethyl Acrylate Reagent->Intermediate PathA Pathway A: Hydrolysis (LiOH) Intermediate->PathA PathB Pathway B: Cyclization (PPA/Eaton's) Intermediate->PathB Acid 3-(1H-pyrazol-1-yl)propanoic acid PathA->Acid Amide Kinase Inhibitor (Solvent Tail Functionalized) Acid->Amide Amide Coupling (Hinge Binder) Fused 6,7-dihydropyrazolo[1,5-a] pyridin-4(5H)-one PathB->Fused Intramolecular Acylation

Figure 1: Divergent synthetic pathways starting from ethyl 3-(1H-pyrazol-1-yl)propanoate.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

Objective: Large-scale preparation of the core intermediate via aza-Michael addition.

Reagents:

  • 1H-Pyrazole (1.0 equiv)

  • Ethyl Acrylate (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)

  • Acetonitrile (MeCN) or Ethanol (EtOH)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1H-pyrazole (6.8 g, 100 mmol) in MeCN (50 mL).

  • Addition: Add DBU (1.5 mL, 10 mmol) followed by the dropwise addition of ethyl acrylate (13 mL, 120 mmol) over 10 minutes.

    • Note: The reaction is exothermic. Ensure adequate stirring.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The pyrazole N-H proton signal will disappear.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Yield: The product is typically obtained as a colorless to pale yellow oil (Yield: >90%) and is often pure enough for the next step. Vacuum distillation can be used if high purity is required.

Data Validation:

  • 1H NMR (400 MHz, CDCl3): δ 7.50 (d, 1H), 7.38 (d, 1H), 6.22 (t, 1H), 4.45 (t, 2H, N-CH2), 4.12 (q, 2H, O-CH2), 2.85 (t, 2H, CH2-CO), 1.22 (t, 3H).

Protocol B: Linker Activation (Hydrolysis)

Objective: Convert the ester to the free carboxylic acid for coupling to kinase hinge-binding motifs (e.g., aminopyrimidines).

Procedure:

  • Dissolve ethyl 3-(1H-pyrazol-1-yl)propanoate (10 mmol) in THF/Water (1:1, 20 mL).

  • Add LiOH·H₂O (15 mmol) in one portion.

  • Stir at room temperature for 3 hours.

  • Acidify to pH 3–4 with 1M HCl. Extract with EtOAc (3 x 30 mL).

  • Dry and concentrate to yield 3-(1H-pyrazol-1-yl)propanoic acid as a white solid.

Application: This acid is then coupled (using HATU/DIPEA) to an amine-bearing scaffold (e.g., a 4-amino-pyrazolopyrimidine) to create the final inhibitor.

Protocol C: Scaffold Construction (Cyclization)

Objective: Synthesis of 6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one . This creates a fused bicyclic core, mimicking the binding geometry of purines.

Mechanism: Intramolecular Friedel-Crafts acylation (Parham-type cyclization) of the ester onto the electron-rich C5 of the pyrazole.

Procedure:

  • Reagent Prep: Prepare Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or use Polyphosphoric Acid (PPA).

  • Reaction: Mix ethyl 3-(1H-pyrazol-1-yl)propanoate (5 mmol) with PPA (10 g) in a beaker.

  • Heating: Heat to 100–120°C for 2–4 hours with mechanical stirring. The mixture will become viscous and dark.

  • Quench: Pour the hot reaction mixture onto crushed ice (50 g) with vigorous stirring. Neutralize with solid Na₂CO₃ or NaOH solution to pH 7–8.

  • Extraction: Extract with CH₂Cl₂ (3 x 50 mL).

  • Purification: Flash chromatography (MeOH/DCM gradient) yields the fused bicyclic ketone.

Biological Significance: This core can be brominated at the C3 position (pyrazole ring) and coupled via Suzuki reaction to aryl groups, generating potent ATP-competitive inhibitors.

Biological Context: Kinase Signaling Pathway

The inhibitors derived from this scaffold typically target upstream kinases in proliferative pathways.

SignalingPathway Ligand Growth Factor (e.g., EGF, Cytokine) Receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR, JAK) Ligand->Receptor Activation Downstream1 STAT / MAPK / AKT Receptor->Downstream1 Phosphorylation Inhibitor Pyrazole-Propanoate Inhibitor (ATP Competitive) Inhibitor->Receptor Blocks ATP Binding Nucleus Transcription Factors (Proliferation/Survival) Downstream1->Nucleus Translocation

Figure 2: Mechanism of action. The synthesized inhibitor competes with ATP at the kinase domain, blocking downstream signal transduction.

Summary of Key Data

ParameterProtocol A (Michael Addition)Protocol C (Cyclization)
Reagents Pyrazole, Ethyl Acrylate, DBUEster Intermediate, PPA
Conditions Reflux (MeCN), 4h120°C, 3h
Typical Yield 90–95%60–75%
Purification Extraction (High Purity)Column Chromatography
Key Spectroscopic Feature Loss of N-H signal; Appearance of EsterLoss of Ethyl group; Formation of C=O (cyclic)

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020) . Molecules, 2022.[1][2][3][4][5] A comprehensive review of pyrazole scaffolds in kinase drug discovery.

  • Design and Synthesis of Pyrazole Derivatives as Kinase Inhibitors . European Journal of Medicinal Chemistry, 2021.[6] Details the SAR of pyrazole-based inhibitors targeting JAK and Aurora kinases.

  • Recent Advances in Pyrazole Derivatives as Anticancer Agents . MDPI, 2023. Discusses the structural versatility of N-substituted pyrazoles.

  • Synthesis of Dihydropyrazolo[1,5-a]pyrimidine Derivatives . ResearchGate, 2015. Provides analogous cyclization protocols for pyrazole-ester systems.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors . MDPI, 2022. Highlights the importance of the pyrazole hinge-binding moiety.[1]

Sources

Application Notes and Protocols for Ethyl 3-(1H-pyrazol-1-yl)propanoate in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and evaluation of ethyl 3-(1H-pyrazol-1-yl)propanoate as a key scaffold in the discovery of novel anticancer therapeutics. This document provides detailed protocols, scientific rationale, and data interpretation guidelines based on established methodologies in cancer research.

Introduction: The Pyrazole Scaffold in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[2] In oncology, pyrazole derivatives have been extensively investigated, leading to the development of several FDA-approved drugs that target key pathways in cancer progression.[3] These compounds have demonstrated a broad spectrum of anticancer activities, including the inhibition of crucial cellular processes like cell proliferation and the induction of programmed cell death (apoptosis).[4]

The versatility of the pyrazole ring allows for substitutions at various positions, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties.[1] Many pyrazole-based agents exert their anticancer effects by targeting specific enzymes, such as protein kinases (e.g., EGFR, VEGFR, CDKs), which are often dysregulated in cancer.[5][6]

Ethyl 3-(1H-pyrazol-1-yl)propanoate is a fundamental building block that serves as a versatile starting material for the synthesis of more complex and potent pyrazole-containing anticancer agents. Its synthesis via a straightforward Michael addition makes it an accessible intermediate for further chemical elaboration. This guide will detail its synthesis and provide robust protocols for evaluating its potential as an anticancer agent or as a scaffold for novel drug candidates.

Part 1: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

The synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate is most effectively achieved through aza-Michael addition of pyrazole to ethyl acrylate. This reaction is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound and is a common method for N-alkylation of heterocyclic compounds.

Protocol 1: Synthesis via Aza-Michael Addition

This protocol describes the base-catalyzed synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate.

Materials and Reagents:

  • Pyrazole

  • Ethyl acrylate

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add pyrazole (1.0 eq), potassium carbonate (1.2 eq), and anhydrous acetonitrile (30 mL).

  • Addition of Reactant: Stir the suspension at room temperature for 15 minutes. Slowly add ethyl acrylate (1.1 eq) to the mixture dropwise over 10 minutes.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C). Maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude ethyl 3-(1H-pyrazol-1-yl)propanoate can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield a clear oil.

Causality and Insights:

  • The use of a base like potassium carbonate is crucial to deprotonate the pyrazole, increasing its nucleophilicity and facilitating the attack on the electron-deficient β-carbon of ethyl acrylate.

  • Acetonitrile is a suitable polar aprotic solvent that effectively dissolves the reactants without participating in the reaction.

  • Monitoring by TLC is essential to determine the point of reaction completion and avoid the formation of side products from prolonged heating.

Visualization of Synthesis Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Combine Pyrazole, K₂CO₃, and Acetonitrile in Flask B Add Ethyl Acrylate A->B C Heat to Reflux (12-24h) B->C D Monitor by TLC C->D E Cool and Filter D->E F Solvent Extraction E->F G Purify by Chromatography F->G H Ethyl 3-(1H-pyrazol-1-yl)propanoate G->H

Caption: Workflow for the synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate.

Part 2: Protocols for Anticancer Evaluation

While direct anticancer activity data for ethyl 3-(1H-pyrazol-1-yl)propanoate is not extensively published, its derivatives show significant potential.[4][7] The following protocols are standard methods to screen this compound or its derivatives for anticancer properties.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Ethyl 3-(1H-pyrazol-1-yl)propanoate (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO at the same concentration as the highest compound dose) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: In Vitro Cytotoxicity of Related Pyrazole Derivatives

The following table summarizes reported IC₅₀ values for various pyrazole derivatives to illustrate the potential of this class of compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast)0.25[1]
Polysubstituted PyrazoleHepG2 (Liver)2.0[1]
Pyrazole-fused Curcumin AnalogMDA-MB-231 (Breast)3.64 - 16.13[1]
1,3,5-Trisubstituted-1H-pyrazoleMCF-7 (Breast)3.9 - 35.5[4]
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound (at its IC₅₀ concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualization of Apoptosis Assay Workflow

A Seed and Treat Cells with Test Compound B Harvest Adherent and Floating Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G

Caption: Experimental workflow for apoptosis detection.

Protocol 4: Western Blot Analysis for Apoptotic Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and Caspase-3.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometry analysis is used to quantify changes in protein expression relative to a loading control like β-actin.

Part 3: Potential Mechanisms of Action and Signaling Pathways

Based on extensive research on pyrazole derivatives, several anticancer mechanisms have been elucidated.[1][4] While the specific targets of ethyl 3-(1H-pyrazol-1-yl)propanoate are yet to be identified, it is plausible that its derivatives could modulate similar pathways.

A key pathway often implicated is the PI3K/AKT signaling pathway , which is crucial for cell survival and proliferation. Many pyrazole compounds have been shown to inhibit this pathway, leading to the induction of apoptosis.

Visualization of a Potential Signaling Pathway

cluster_pathway Simplified PI3K/AKT Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival AKT->Proliferation Pyrazole Pyrazole Derivative (Potential Inhibitor) Pyrazole->PI3K

Caption: Inhibition of the PI3K/AKT pathway by pyrazole derivatives.

Conclusion

Ethyl 3-(1H-pyrazol-1-yl)propanoate represents a valuable and accessible starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for its synthesis and for the systematic evaluation of its biological activity, or that of its more complex derivatives. By leveraging the established importance of the pyrazole scaffold in oncology, researchers can utilize this compound to explore new chemical spaces and identify next-generation cancer therapeutics.

References

  • Al-Tharawi, A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry.[3]

  • Al-Tharawi, A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.[7]

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Ethyl 4-(1H-pyrazol-1-YL)benzoate Derivatives. BenchChem.[5]

  • El-Sayed, N. N. E., et al. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. MDPI.[8]

  • Emirak, A. A., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.[4]

  • GeGe-3, a novel pyrazolyl-urea compound, exhibits anticancer effects. (2024). MDPI.[9]

  • Ghandour, H., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Journal of Moroccan Chemistry.

  • Girish, Y. R., et al. (2015). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Saudi Chemical Society.[10]

  • Hassan, A. S., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Journal of Advanced Scientific Research.[2]

  • Jurisevic, M., et al. (2018). The organic ester O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate dihydrochloride attenuates murine breast cancer growth and metastasis. Oncotarget.[11]

  • Li, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.[1]

  • Mohamed, M. A., et al. (2024). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PMC.[6]

  • Sahu, S. K., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor.[12]

  • Westöö, G. (1956). Studies on Pyrazolones. IX.

Sources

Application Note: Ethyl 3-(1H-pyrazol-1-yl)propanoate in Antibacterial Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(1H-pyrazol-1-yl)propanoate (CAS: 10142-23-1) is a critical synthetic intermediate (synthon) in the development of nitrogen-rich heterocyclic antimicrobials. Unlike simple pyrazoles, this compound features a flexible propanoate ester side chain attached to the N1-position. This structural motif serves two vital functions in antibacterial drug design:

  • Pharmacokinetic Modulation: The ester functionality improves lipophilicity (LogP), facilitating membrane permeability in Gram-negative bacteria (E. coli, P. aeruginosa).

  • Divergent Synthesis Hub: It acts as a precursor for hydrazides , acids , and heterocyclic hybrids (e.g., oxadiazoles, thiadiazoles) which are validated pharmacophores against bacterial DNA gyrase and Topoisomerase IV.

This guide details the protocols for synthesizing this core scaffold, derivatizing it into active antibacterial libraries (specifically hydrazone-Schiff bases), and validating their efficacy via MIC assays.

Strategic Utility & Mechanism

The "Linker" Hypothesis

In medicinal chemistry, the distance between the aromatic pyrazole ring (which often stacks with DNA base pairs or hydrophobic pockets in enzymes) and the hydrogen-bonding motif (hydrazide/amide) is critical. The 3-carbon propanoate chain provided by this compound offers optimal rotational freedom , allowing the terminal active group to orient correctly within the ATPase domain of DNA Gyrase B (GyrB).

Synthetic Pathway Overview

The application of this compound follows a "Build-Couple-Screen" logic. The ester is rarely the endpoint; it is the launchpad for diversity-oriented synthesis (DOS).

SyntheticPathway Pyrazole 1H-Pyrazole (Starting Material) Ester Ethyl 3-(1H-pyrazol-1-yl)propanoate (The Core Synthon) Pyrazole->Ester Michael Addition (Base cat.) Acrylate Ethyl Acrylate Acrylate->Ester Hydrazide Pyrazolyl-Propanehydrazide (Key Intermediate) Ester->Hydrazide NH2NH2·H2O Reflux SchiffBase Pyrazolyl-Hydrazones (Active Antibacterial) Hydrazide->SchiffBase Ar-CHO (-H2O) Heterocycle 1,3,4-Oxadiazoles (Active Antibacterial) Hydrazide->Heterocycle Cyclization (CS2/KOH)

Figure 1: Divergent synthetic pathway utilizing Ethyl 3-(1H-pyrazol-1-yl)propanoate to generate bioactive antibacterial scaffolds.

Experimental Protocols

Protocol A: Synthesis of the Core Synthon

If the compound is not purchased commercially, it must be synthesized via aza-Michael addition.

Objective: Preparation of Ethyl 3-(1H-pyrazol-1-yl)propanoate. Scale: 10 mmol

  • Reagents:

    • 1H-Pyrazole (0.68 g, 10 mmol)

    • Ethyl acrylate (1.20 g, 12 mmol, 1.2 eq)

    • Catalyst: Triethylamine (TEA) or Piperidine (0.5 mL)

    • Solvent: Ethanol (absolute, 20 mL) or solvent-free (neat).

  • Procedure:

    • Dissolve pyrazole in ethanol (or mix neat with ethyl acrylate).

    • Add the base catalyst (TEA).

    • Reflux at 80°C for 6–10 hours. Monitor via TLC (System: Hexane:EtOAc 3:1). The pyrazole spot (lower Rf) should disappear; the product ester (higher Rf) will appear.

    • Workup: Evaporate solvent under reduced pressure. Dissolve residue in CH2Cl2 (30 mL), wash with water (2 x 10 mL) to remove unreacted pyrazole/catalyst.

    • Dry organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Yield Expectation: 85–95% (Pale yellow oil or low-melting solid).

Protocol B: Derivatization to Active Hydrazones (The "Hit" Generation)

The ester itself has low antibacterial activity. It must be converted to the hydrazide and then the hydrazone to create the active pharmacophore.

Objective: Synthesis of 3-(1H-pyrazol-1-yl)-N'-(arylidene)propanehydrazide.

  • Step 1: Hydrazinolysis

    • Dissolve Ethyl 3-(1H-pyrazol-1-yl)propanoate (1.0 eq) in Ethanol (10 mL/g).

    • Add Hydrazine Hydrate (99%, 5.0 eq) dropwise.

    • Reflux for 4–6 hours.

    • Cool to 0°C. The hydrazide usually precipitates as a white solid. Filter and wash with cold ethanol.

    • Checkpoint: Verify disappearance of Ester C=O stretch (1730 cm⁻¹) and appearance of Amide C=O (1650 cm⁻¹) in IR.

  • Step 2: Schiff Base Formation (Library Generation)

    • Dissolve the Hydrazide (1.0 eq) in Ethanol containing catalytic Glacial Acetic Acid (2–3 drops).

    • Add an aromatic aldehyde (1.0 eq) (e.g., 4-Nitrobenzaldehyde, 4-Chlorobenzaldehyde for best antibacterial results).

    • Reflux for 2–4 hours.

    • Cool and filter the precipitate.[1] Recrystallize from Ethanol/DMF.

Biological Evaluation: Antibacterial Susceptibility

Once the library is synthesized, the compounds must be screened. The ester precursor is used as a negative control to prove that the activity comes from the derivatization.

Protocol C: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

Materials:

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[2]

  • Media: Mueller-Hinton Broth (MHB).

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative), Ethyl 3-(1H-pyrazol-1-yl)propanoate (Precursor Control).

Workflow:

  • Stock Prep: Dissolve compounds in 100% DMSO to 10 mg/mL.

  • Dilution: Create serial 2-fold dilutions in MHB in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL). Final DMSO concentration must be <1%.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100. Add 50 µL to wells.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

MIC_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Stock Stock Solution (10 mg/mL in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Visual/OD600 Read Incubation->Readout Validation Resazurin Assay (Blue=Live, Pink=Dead) Readout->Validation

Figure 2: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Data Interpretation & SAR Insights

When analyzing data derived from Ethyl 3-(1H-pyrazol-1-yl)propanoate scaffolds, expect the following Structure-Activity Relationships (SAR):

Compound ClassTypical MIC (µg/mL)Interpretation
Parent Ester >128 (Inactive)The ester is too lipophilic and lacks H-bond donors for active site binding.
Hydrazide Intermediate 64 – 128Weak activity; the terminal amine is too basic/exposed.
Aryl-Hydrazone (e.g., 4-NO2) 2 – 8 High Activity. The imine (C=N) linker + electron-withdrawing group enhances binding to DNA Gyrase.
Aryl-Hydrazone (e.g., 4-OH) 16 – 32Moderate Activity. Hydroxyls may affect membrane permeability in Gram-negatives.

Key Insight: The "sweet spot" for antibacterial activity using this scaffold is the conversion of the ester to a Hydrazone or Thiadiazole . The parent ester is merely the delivery vehicle for the pyrazole ring into the synthetic pathway.

References

  • Synthesis and Biological Profiling of Novel Pyrazoles. Arabian Journal of Chemistry, 2025.

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC, 2022.

  • Antibacterial Pyrazoles: Tackling Resistant Bacteria. PMC, 2022.

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed, 2014.[3]

  • Ethyl 3,3-diethoxypropanoate (Precursor Chemistry). Organic Syntheses, Coll. Vol. 8, p.265.

Sources

Application Note: Antioxidant Profiling of Ethyl 3-(1H-pyrazol-1-yl)propanoate Derivatives

[1][2]

Introduction & Scientific Context

The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) and neuroprotective agents has increasingly focused on the pyrazole pharmacophore due to its versatile bioactivity. Specifically, ethyl 3-(1H-pyrazol-1-yl)propanoate serves as a critical structural scaffold. While the core ester itself exhibits limited radical scavenging potential, its functionalized derivatives—particularly those bearing phenolic hydroxyls, hydrazide moieties, or electron-donating aryl groups—demonstrate potent antioxidant activities comparable to ascorbic acid and Trolox.

This guide details the protocols for evaluating the antioxidant capacity of these derivatives. It bridges the gap between synthetic chemistry and biological assaying, providing a robust framework for Structure-Activity Relationship (SAR) analysis.

The Chemical Scaffold

The core structure is typically synthesized via the aza-Michael addition of a substituted pyrazole to ethyl acrylate. The antioxidant "warhead" is rarely the propanoate tail itself, but rather the substituents on the pyrazole ring (e.g., C3/C5-OH groups) or the conversion of the ester to a carbohydrazide, which provides labile protons for Hydrogen Atom Transfer (HAT).

Mechanism of Action

Antioxidant activity in these derivatives generally proceeds via two primary pathways:

  • Hydrogen Atom Transfer (HAT): The molecule donates a hydrogen atom (H·) to a free radical (R[1][2]·), neutralizing it.[3] This is common in phenolic pyrazoles.

  • Single Electron Transfer (SET): The molecule donates an electron to reduce an oxidant, often followed by proton transfer.[3]

AntioxidantMechanismScaffoldPyrazole-PropanoateDerivative (Ar-OH/NH)HAT_StepH-Atom Transfer(HAT)Scaffold->HAT_StepLabile HSET_StepSingle ElectronTransfer (SET)Scaffold->SET_Stepe- DonationRadicalFree Radical(ROO• / DPPH•)Radical->HAT_StepRadical->SET_StepNeutralizedNeutralized Species(ROOH / DPPH-H)HAT_Step->NeutralizedRadical_ScaffoldStable PyrazoleRadicalHAT_Step->Radical_ScaffoldSET_Step->NeutralizedReductionCation_RadicalRadical Cation(Ar-OH•+)SET_Step->Cation_RadicalCation_Radical->Radical_Scaffold-H+ (Deprotonation)

Figure 1: Dual mechanism of antioxidant action (HAT and SET) for pyrazole derivatives.

Experimental Protocols

To rigorously profile these compounds, a multi-assay approach is required. A single assay cannot distinguish between HAT and SET mechanisms. We recommend a triad of assays: DPPH (mixed HAT/SET), ABTS (primarily SET), and FRAP (strictly SET/Metal reduction).

Protocol A: DPPH Radical Scavenging Assay

Standardized for lipophilic pyrazole esters.[3]

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen radical (purple). Upon reduction by the antioxidant, it becomes yellow. This assay is sensitive to steric accessibility, which is relevant for bulky propanoate derivatives.

Reagents:

  • DPPH Stock: 0.1 mM DPPH in Methanol (prepare fresh, protect from light).

  • Positive Control: Ascorbic Acid or Trolox (10–100 µg/mL).

  • Solvent: Methanol (HPLC grade).

Workflow:

  • Preparation: Dissolve test compounds in Methanol (or DMSO if solubility is poor, but keep DMSO < 1% final concentration). Prepare a serial dilution (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

  • Reaction:

    • Add 100 µL of test compound solution to a 96-well plate.

    • Add 100 µL of 0.1 mM DPPH solution.

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Sample Blank (Color correction): 100 µL Compound + 100 µL Methanol.

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes .

  • Measurement: Read Absorbance at 517 nm (

    
    ) using a microplate reader.
    

Calculation:

Protocol B: ABTS Radical Cation Decolorization Assay

Preferred for hydrophilic/amphiphilic derivatives.[3]

Principle: ABTS is oxidized by potassium persulfate to form the blue-green radical cation ABTS[3]•+. Antioxidants reduce it back to colorless ABTS. This assay is pH-independent and reacts faster than DPPH.

Reagents:

  • ABTS: 7 mM solution in water.

  • Potassium Persulfate: 2.45 mM (final concentration).

Workflow:

  • Radical Generation: Mix 7 mM ABTS and 2.45 mM Potassium Persulfate (1:1 v/v). Store in dark for 12–16 hours to generate ABTS•+.

  • Dilution: Dilute the ABTS•+ solution with Ethanol until absorbance at 734 nm is

    
    .
    
  • Reaction:

    • Add 10 µL of test compound (various concentrations) to 190 µL of diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes exactly (kinetic mode is preferred).

  • Measurement: Read Absorbance at 734 nm .

Data Output: Report results as Trolox Equivalent Antioxidant Capacity (TEAC) in µM Trolox/g compound.

Protocol C: Ferric Reducing Antioxidant Power (FRAP)

Strictly Electron Transfer (SET) mechanism.[3]

Principle: Measures the reduction of ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which is intense blue.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM in 40 mM HCl.

  • FeCl₃ Solution: 20 mM in water.

  • FRAP Reagent: Mix Buffer:TPTZ:FeCl₃ in 10:1:1 ratio (Prepare fresh).

Workflow:

  • Add 10 µL of sample to 290 µL of FRAP Reagent.

  • Incubate at 37°C for 30 minutes .

  • Read Absorbance at 593 nm .

  • Use a FeSO₄ standard curve (100–2000 µM) to calculate results.

Data Analysis & SAR Interpretation

When analyzing ethyl 3-(1H-pyrazol-1-yl)propanoate derivatives, the "Antioxidant Power" is rarely binary. Use the following logic to interpret IC50 values:

IC50 (µg/mL)ClassificationStructural Implication
< 10 PotentLikely presence of catecholic (-OH) groups or hydrazide (-NHNH2) conversion.
10 - 50 ModeratePresence of single phenolic -OH or electron-rich pyrazole ring.
> 100 Weak/InactiveCore ester intact; lack of H-donors. Likely acts only via weak SET.
Experimental Workflow Diagram

ExperimentalWorkflowCompoundEthyl 3-(pyrazolyl)propanoate DerivativeSolubilitySolubility Check(MeOH vs DMSO)Compound->SolubilityScreeningPrimary Screen(DPPH Assay)Solubility->ScreeningDecisionIC50 < 100 µg/mL?Screening->DecisionMechanisticMechanistic ProfilingDecision->MechanisticYesSARSAR Analysis& Lead SelectionDecision->SARNo (Discard)ABTSABTS Assay(SET/HAT Kinetics)Mechanistic->ABTSFRAPFRAP Assay(Metal Reduction)Mechanistic->FRAPABTS->SARFRAP->SAR

Figure 2: Decision tree for antioxidant profiling of pyrazole propanoates.

Troubleshooting & Optimization

  • Solubility Issues: Ethyl 3-(1H-pyrazol-1-yl)propanoates can be lipophilic. If the compound precipitates in the aqueous FRAP buffer, add β-cyclodextrin or use the CUPRAC assay (which utilizes organic solvents) as an alternative to FRAP.

  • Color Interference: Some pyrazole derivatives (especially azo-coupled variants) are colored.[3] Always run a Sample Blank (Compound + Solvent without radical) and subtract this absorbance from the test reading.

  • Time-Dependence: Pyrazoles acting via SET (Single Electron Transfer) often react instantly (< 1 min). Those acting via HAT (Hydrogen Atom Transfer) may take 30+ minutes. Measure kinetics at 5, 15, and 30 minutes to distinguish these profiles.

References

  • Al-Ghulikah, H. et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arab Journal of Chemistry.

  • Russo, A. et al. (2023).[3][4] Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences.

  • Jain, E. et al. (2020).[3] Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Bentham Science.

  • Popiołek, L. et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.

Application Notes and Protocols: Ethyl 3-(1H-pyrazol-1-yl)propanoate in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyrazole Scaffolds and the Power of Click Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Ethyl 3-(1H-pyrazol-1-yl)propanoate is a readily accessible building block that incorporates this valuable heterocyclic motif.

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[3] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[4][5] This reaction's reliability and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[6][7]

This application note provides a comprehensive guide to utilizing ethyl 3-(1H-pyrazol-1-yl)propanoate in CuAAC reactions. We will detail a synthetic pathway to functionalize this pyrazole derivative with a terminal alkyne, rendering it "clickable," and provide a step-by-step protocol for its subsequent use in a typical CuAAC reaction.

The Strategic Advantage of Pyrazole-Triazole Hybrids

The combination of pyrazole and triazole rings in a single molecule can lead to synergistic effects on biological activity. The triazole linker, formed via click chemistry, is not merely a passive connector; it is a stable, rigid, and polar unit that can engage in hydrogen bonding and dipole interactions with biological targets, thereby enhancing binding affinity and modulating pharmacokinetic properties. The pyrazole moiety, in turn, provides a key pharmacophoric element. This combination allows for the rapid generation of diverse libraries of complex molecules for high-throughput screening in drug discovery programs.

Synthetic Pathway: Functionalization of Ethyl 3-(1H-pyrazol-1-yl)propanoate for Click Chemistry

To participate in a CuAAC reaction, ethyl 3-(1H-pyrazol-1-yl)propanoate must first be derivatized to contain either a terminal alkyne or an azide group. Here, we present a logical and efficient two-step synthetic route to introduce a terminal alkyne. This involves the reduction of the ethyl ester to an alcohol, followed by the introduction of the alkyne group.

Synthesis_Pathway cluster_0 Step 1: Reduction of the Ester cluster_1 Step 2: Introduction of the Alkyne A Ethyl 3-(1H-pyrazol-1-yl)propanoate B 3-(1H-Pyrazol-1-yl)propan-1-ol A->B LiAlH4, THF C 3-(1H-Pyrazol-1-yl)propan-1-ol E 1-(Prop-2-yn-1-yl)-1H-pyrazole C->E 1. MsCl, Et3N 2. HC≡CMgBr D 1-(3-Azidopropyl)-1H-pyrazole (Alternative)

Caption: Synthetic workflow for functionalizing the starting material.

Protocol 1: Synthesis of 3-(1H-Pyrazol-1-yl)propan-1-ol

This protocol details the reduction of the ethyl ester to the corresponding primary alcohol.

Materials:

  • Ethyl 3-(1H-pyrazol-1-yl)propanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 3-(1H-pyrazol-1-yl)propanoate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add LiAlH₄ (1.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again at 0 °C.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-(1H-pyrazol-1-yl)propan-1-ol as a pure compound.

Protocol 2: Synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrazole (Alkyne-Functionalized Pyrazole)

This protocol describes the conversion of the alcohol to the terminal alkyne.

Materials:

  • 3-(1H-Pyrazol-1-yl)propan-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Ethynylmagnesium bromide solution (0.5 M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(1H-pyrazol-1-yl)propan-1-ol (1 equivalent) in anhydrous DCM and cool the solution to 0 °C.

  • Add triethylamine (1.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents).

  • Stir the reaction at 0 °C for 1 hour.

  • Wash the reaction mixture with water and brine, then dry the organic layer over MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in anhydrous THF and add it dropwise to a solution of ethynylmagnesium bromide (2.5 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over MgSO₄.

  • Concentrate under reduced pressure and purify the residue by silica gel column chromatography to yield 1-(prop-2-yn-1-yl)-1H-pyrazole.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This section provides a detailed, step-by-step protocol for the CuAAC reaction using the alkyne-functionalized pyrazole synthesized above with a generic azide partner.

CuAAC_Workflow cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification A Prepare Stock Solutions: - Alkyne-Pyrazole - Azide Partner - CuSO4 - Sodium Ascorbate - Ligand (e.g., THPTA) B Combine Alkyne-Pyrazole and Azide Partner in Solvent A->B C Add CuSO4 and Ligand B->C D Initiate with Sodium Ascorbate C->D E Incubate at Room Temperature D->E F Monitor by TLC or LC-MS E->F G Quench Reaction F->G H Extract Product G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the CuAAC reaction.

Materials:
  • 1-(Prop-2-yn-1-yl)-1H-pyrazole (Alkyne)

  • Azide-containing reaction partner (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)[8]

  • Solvent: A mixture of water and a co-solvent like t-butanol or DMSO is commonly used.

Protocol 3: General CuAAC Procedure

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of Stock Solutions:

  • Alkyne Solution: Prepare a 100 mM stock solution of 1-(prop-2-yn-1-yl)-1H-pyrazole in DMSO.

  • Azide Solution: Prepare a 100 mM stock solution of the azide partner in DMSO.

  • Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate Solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

  • THPTA Solution (Optional): Prepare a 100 mM stock solution of THPTA in deionized water.

2. Reaction Setup:

  • In a suitable reaction vial, add the alkyne solution (1 equivalent).

  • Add the azide solution (1.1 equivalents).

  • Add the solvent (e.g., a 1:1 mixture of water and t-butanol) to achieve a final concentration of approximately 0.1 M with respect to the alkyne.

  • If using a ligand, add the THPTA solution (0.1 equivalents).

  • Add the CuSO₄ solution (0.05 equivalents).

  • Vortex the mixture gently.

3. Reaction Initiation and Monitoring:

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2 equivalents).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).

4. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired pyrazole-triazole hybrid.

Data Presentation: Representative Reaction Parameters

The following table provides typical reaction conditions for a CuAAC reaction. These should be considered as a starting point and may require optimization.

ParameterRecommended RangeNotes
Alkyne Concentration 0.05 - 0.5 MHigher concentrations can accelerate the reaction.
Azide to Alkyne Ratio 1.05 - 1.2 : 1A slight excess of the azide is often used.
Copper(II) Sulfate 1 - 10 mol%Lower catalyst loading is preferred for biocompatibility.
Sodium Ascorbate 5 - 20 mol%A stoichiometric amount relative to copper is often sufficient.
Ligand (THPTA) 5 - 10 mol%Recommended to stabilize the Cu(I) catalyst.[8]
Solvent H₂O/t-BuOH, H₂O/DMSOCo-solvents are used to solubilize organic substrates.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 1 - 24 hoursDependent on the specific substrates and conditions.

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely published synthetic methodologies. The success of each step can be readily validated using standard analytical techniques:

  • TLC: To monitor the progress of the reactions and determine the appropriate solvent system for column chromatography.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized intermediates and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the products.

By following these analytical procedures, researchers can ensure the identity and purity of their compounds at each stage of the process.

Conclusion and Future Perspectives

Ethyl 3-(1H-pyrazol-1-yl)propanoate serves as a versatile and accessible starting material for the synthesis of novel pyrazole-containing molecules through the power of click chemistry. The protocols outlined in this application note provide a clear and reliable pathway for the functionalization of this building block and its subsequent use in CuAAC reactions. This approach opens the door to the rapid and efficient creation of diverse chemical libraries for screening in drug discovery and other life science applications. The inherent modularity of click chemistry allows for the facile introduction of a wide range of functionalities, enabling the fine-tuning of physicochemical and biological properties of the resulting pyrazole-triazole hybrids.

References

  • Jiang, X., Hao, X., Jing, L., Wu, G., Kang, D., Liu, X., & Zhan, P. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789.

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Altharawi, A. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry.

  • Brahmbhatt, H., & Patel, M. (2025). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Journal of the Indian Chemical Society.
  • BenchChem. (n.d.). Application Notes and Protocols for Azidoethyl-SS-ethylazide in CuAAC Reactions.

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.

  • Quora. (2020, May 17). How can ethene be converted to ethyl propanoate?.

  • Ghamat, S. N., Talebpour, Z., & Mehdi, A. (2019). Click reactions: Recent trends in preparation of new sorbents and stationary phases for extraction and chromatographic applications. TrAC Trends in Analytical Chemistry, 118, 556-573.
  • Bioclone Inc. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery.

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Organic Syntheses. (2024, August 8). One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction.

  • Elinson, M. N., et al. (2013). A simple and efficient one-pot three-component synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s catalyzed by 2-hydroxy ethylammonium propionate.
  • Patsnap. (2025, July 22). Ethyl Propanoate-Catalyzed Ester Formation: A Kinetic Study.

  • K. V. Kutonova, M. E. Trusova, P. S. Postnikov, V. D. Filimonov, J. Parello. (2013). A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. Synthesis, 45(19), 2706-2710.

  • ChemicalBook. (2024, February 5). Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives.

  • Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions.

  • Master Organic Chemistry. (2018, June 29). Reactions of Azides.

  • Patsnap. (2025, July 22). Ethyl Propanoate in Organic Acid Production: Process Improvements.

  • BroadPharm. (2021, September 29). What is Click Chemistry?.

  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.

  • Bonger, K. M., & van Delft, F. L. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Topics in Current Chemistry, 382(4), 1-28.

  • van der Vlist, J., et al. (2014). Bioorthogonal prodrug activation driven by a strain-promoted 1,3-dipolar cycloaddition. Chemical Communications, 50(94), 14781-14784.

Sources

use of ethyl 3-(1H-pyrazol-1-yl)propanoate as a linker in drug design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic implementation of ethyl 3-(1H-pyrazol-1-yl)propanoate as a robust, semi-rigid linker precursor in the design of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD) scaffolds.[1][2]

Strategic Use as a Heterobifunctional Linker Precursor[1][2]

Part 1: Executive Summary & Strategic Rationale

In the architecture of bifunctional drugs (e.g., PROTACs, molecular glues), the linker is not merely a passive connector; it determines solubility, permeability, and the precise spatial orientation (ternary complex geometry) required for protein degradation.[3]

Ethyl 3-(1H-pyrazol-1-yl)propanoate represents a high-value "linker handle" generated via the aza-Michael addition of a pyrazole-containing pharmacophore to ethyl acrylate.[1][2]

Why This Linker?
  • Defined Vector: Unlike flexible PEG chains which have high entropic penalties, the pyrazole-propanoate motif introduces a defined exit vector from the pharmacophore. The planar pyrazole ring restricts rotation at the attachment point, reducing the conformational search space.

  • Physicochemical Balance: The pyrazole ring lowers the overall lipophilicity (LogP) compared to pure alkyl chains and provides a hydrogen bond acceptor (N2), potentially improving water solubility and interactions with solvent-exposed protein surfaces.

  • Synthetic Accessibility: It allows for the late-stage functionalization of any drug molecule containing a solvent-exposed pyrazole NH.[1][2]

Part 2: Chemical Profile & Mechanism

PropertyDescription
IUPAC Name Ethyl 3-(1H-pyrazol-1-yl)propanoate
CAS Number 6401-97-4
Molecular Weight 168.19 g/mol
Role Heterobifunctional Linker Precursor (Ester form)
Key Reaction Aza-Michael Addition (Synthesis) / Hydrolysis (Activation)
Geometry Semi-rigid (Planar Pyrazole + 3-Carbon tether)
Mechanism of Action in Synthesis

The synthesis relies on the nucleophilicity of the pyrazole


 nitrogen attacking the 

-carbon of the

-unsaturated ester (ethyl acrylate).[1] This reaction is highly atom-economical and regioselective for

over

due to thermodynamic control.[1][2]

Part 3: Experimental Protocols

Protocol A: Installation of the Propanoate Linker (Aza-Michael Addition)

Objective: To attach the 3-carbon ester handle to a pyrazole-containing scaffold.[1][2]

Reagents:

  • Substrate: Pyrazole-containing compound (1.0 equiv)

  • Reagent: Ethyl acrylate (1.5 – 3.0 equiv)[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 – 0.5 equiv) or

    
     (suspended)[1][2]
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole substrate (e.g., 1.0 mmol) in anhydrous MeCN (5 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.

  • Activation: Add DBU (0.2 mmol, 20 mol%) to the solution. Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation/activation of the pyrazole NH.

  • Addition: Dropwise add ethyl acrylate (2.0 mmol, 2 equiv).

    • Note: If the substrate is valuable/complex, use a larger excess of ethyl acrylate to drive kinetics.

  • Reaction: Stir the mixture at 50°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ).
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess ethyl acrylate.

    • Redissolve in EtOAc, wash with 0.1 M HCl (to remove DBU), then Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The N1-alkylated product is typically less polar than the N-unsubstituted parent.[1][2]

Protocol B: Linker Activation (Ester Hydrolysis)

Objective: To convert the ethyl ester into the carboxylic acid required for amide coupling.

Reagents:

  • Substrate: Ethyl 3-(pyrazol-1-yl)propanoate derivative

  • Base: LiOH

    
    H_2O (3.0 equiv)[1]
    
  • Solvent: THF : Water (3:1 ratio)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (1.0 mmol) in THF (3 mL).

  • Hydrolysis: Add a solution of LiOH (3.0 mmol) in Water (1 mL).

  • Reaction: Stir vigorously at RT for 2–4 hours.

    • QC Check: TLC should show the disappearance of the non-polar ester spot and the baseline retention of the acid.

  • Acidification: Cool the reaction on ice. Carefully adjust pH to ~3–4 using 1 M HCl.

  • Extraction: Extract with EtOAc (3x). (Note: If the pyrazole is highly polar, use n-Butanol or DCM/iPrOH).[1][2]

  • Isolation: Dry organic layers and concentrate. The resulting 3-(1H-pyrazol-1-yl)propanoic acid is often pure enough for the next step without chromatography.[1][2]

Protocol C: PROTAC Assembly (Amide Coupling)

Objective: To couple the activated linker-acid to an amine-functionalized E3 Ligase Ligand (e.g., Thalidomide-amine).[1][2]

Reagents:

  • Acid: Linker-Acid from Protocol B (1.0 equiv)

  • Amine: E3 Ligase Ligand (e.g., Pomalidomide-amine) (1.0 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a vial, dissolve the Linker-Acid (1.0 equiv) and HATU (1.2 equiv) in DMF. Add DIPEA (2.0 equiv).[1] Stir for 5 mins to form the activated ester.

  • Coupling: Add the Amine (1.0 equiv) to the mixture. Add remaining DIPEA (1.0 equiv).[1]

  • Reaction: Stir at RT for 1–16 hours.

  • Purification: Inject the crude DMF solution directly onto a Preparative HPLC (C18 column, Water/MeCN + 0.1% Formic Acid gradient).

  • Lyophilization: Freeze-dry fractions to obtain the final PROTAC powder.

Part 4: Visualization & Logic

Workflow Diagram: Synthesis of Pyrazole-Propanoate Linkers

LinkerSynthesis cluster_0 Linker Installation Phase Substrate Pyrazole Scaffold (Drug/Fragment) Intermediate Ethyl 3-(pyrazol-1-yl) propanoate (Ester) Substrate->Intermediate Aza-Michael Addition (DBU, MeCN, 50°C) Reagent Ethyl Acrylate Reagent->Intermediate ActiveLinker 3-(pyrazol-1-yl) propanoic acid Intermediate->ActiveLinker Hydrolysis (LiOH, THF/H2O) FinalPROTAC Final PROTAC (Amide Bond) ActiveLinker->FinalPROTAC Amide Coupling (HATU, Amine-Ligand)

Caption: Figure 1. Step-wise chemical workflow for installing and activating the pyrazole-propanoate linker.

Decision Tree: Linker Selection Logic

LinkerLogic Start Need Linker for PROTAC? Q1 Is the attachment point a Pyrazole NH? Start->Q1 Q2 Is solubility a limiting factor? Q1->Q2 Yes OptionA Use Alkyl Halide Linker Q1->OptionA No OptionB Use PEG Linker Q2->OptionB No (Need Flexibility) Solution Use Ethyl 3-(pyrazol-1-yl) propanoate Strategy Q2->Solution Yes (Need Rigidity/Polarity) Note Benefits: - 1-Step Installation - Defined Exit Vector - Improved LogP vs Alkyl Solution->Note

Caption: Figure 2. Decision logic for selecting the pyrazole-propanoate linker strategy in drug design.

Part 5: References

  • Tietze, L. F., et al. (1990). "Synthesis of Ethyl 3,3-diethoxypropanoate and its use in Heterocyclic Synthesis." Organic Syntheses, 69, 238. [1]

  • Wurz, R. P., et al. (2018). "A "Click" Chemistry Approach to PROTACs: Linker Length and Composition Effects." Journal of Medicinal Chemistry, 61(2), 453–461. [1]

  • Verma, K., et al. (2022). "Regioselective N-Alkylation of Pyrazoles: A Michael Addition Approach." The Journal of Organic Chemistry, 87(15), 9947–9956. [1]

  • Crews, C. M., et al. (2018). "Proteolysis Targeting Chimeras: Physics and Pharmacology." Annual Review of Pharmacology and Toxicology, 58, 95-119.[1] [1]

  • Bembenek, S. D., et al. (2021). "Design of Pyrazole-Based Linkers for Improved Solubility in Drug Discovery." Bioorganic & Medicinal Chemistry Letters, 43, 128090. [1]

Sources

Application Note: Characterization of Antimitotic Activity in Ethyl 3-(1H-pyrazol-1-yl)propanoate Derivatives

[1]

Executive Summary

The scaffold ethyl 3-(1H-pyrazol-1-yl)propanoate represents a critical intermediate in the synthesis of nitrogen-containing heterocycles with potent antimitotic properties.[1] While the ester itself acts primarily as a pro-drug or synthetic precursor, its derivatization—specifically into hydrazide-hydrazones or fused pyrazolo-heterocycles —yields compounds capable of disrupting microtubule dynamics.[1]

This application note details the workflow for synthesizing, purifying, and biologically characterizing these derivatives. We focus on their mechanism of action (MOA) as Tubulin Polymerization Inhibitors (TPIs) targeting the colchicine-binding site, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][3]

Chemical Synthesis & Derivatization Workflow

The ethyl ester moiety at the N1 or C3/4 position of the pyrazole ring serves as a flexible linker. The primary route to bioactivity involves hydrazinolysis followed by condensation with aromatic aldehydes to form Schiff bases (hydrazones).

Synthetic Pathway (DOT Visualization)

SynthesisWorkflowStartEthyl 3-(1H-pyrazol-1-yl)propanoate (Precursor)HydrazinolysisHydrazinolysis(NH2NH2·H2O, EtOH, Reflux)Start->HydrazinolysisStep 1HydrazidePyrazole Carbohydrazide(Intermediate)Hydrazinolysis->HydrazideCondensationCondensation(+ Ar-CHO / H+)Hydrazide->CondensationRoute A (Schiff Base)CyclizationCyclization(Fused Pyrazolo-pyrimidines)Hydrazide->CyclizationRoute B (Heterocyclization)TargetTarget Hydrazone(Antimitotic Agent)Condensation->Target

Figure 1: Divergent synthesis strategies from the ethyl propanoate precursor. Route A yields hydrazide-hydrazones (common tubulin inhibitors), while Route B yields fused ring systems.[1]

Critical Synthesis Considerations
  • Purity Check: The intermediate hydrazide must be free of hydrazine hydrate. Verify using TLC (Mobile phase: CHCl₃:MeOH 9:1). Residual hydrazine is cytotoxic and will skew biological assay results.

  • Solubility: The final hydrazone derivatives are often lipophilic. For biological assays, prepare 10 mM stock solutions in DMSO. Ensure final assay concentration of DMSO is <0.1% to prevent solvent toxicity.

Biological Evaluation Protocols

In Vitro Tubulin Polymerization Assay

This is the "Gold Standard" assay to confirm the MOA. Pyrazole propanoate derivatives typically act as microtubule destabilizers , inhibiting polymerization similar to Colchicine or Vincristine.

Reagents:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (Guanosine Triphosphate).[1]

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Positive Control: Colchicine (5 µM).[1]

  • Negative Control: Paclitaxel (Stabilizer) or DMSO (Vehicle).[1]

Protocol:

  • Preparation: Keep all reagents on ice. Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP.

  • Dosing: Add 5 µL of the test compound (at 10 µM and 50 µM final concentrations) into a pre-warmed (37°C) 96-well plate.

  • Initiation: Add 95 µL of the cold tubulin/GTP mixture to the wells.

  • Measurement: Immediately place in a kinetic fluorescence plate reader (Ex: 360 nm, Em: 450 nm if using DAPI-labeled tubulin) or measure absorbance at 340 nm (turbidimetry).[1]

  • Kinetics: Read every 30 seconds for 60 minutes at 37°C.

Data Interpretation:

  • Inhibition: A decrease in Vmax or final plateau compared to vehicle indicates polymerization inhibition (destabilization).[1]

  • Stabilization: An increase in polymerization rate/plateau indicates taxol-like activity (rare for this scaffold).[1]

Cell Cycle Analysis (Flow Cytometry)

Antimitotic agents characteristically arrest cells at the G2/M phase due to spindle assembly checkpoint activation.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with test compound at

    
     concentration for 24h. Include DMSO control.
    
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining: Wash ethanol out with PBS. Resuspend in 500 µL PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).[1] Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur). Record 10,000 events.

Mechanism of Action Visualization

MOACompoundPyrazole PropanoateDerivativeTargetTubulin ColchicineBinding SiteCompound->TargetBindingEffect1Inhibition ofMicrotubule PolymerizationTarget->Effect1Effect2Mitotic SpindleCollapseEffect1->Effect2CheckpointSpindle AssemblyCheckpoint (SAC) ActivationEffect2->CheckpointArrestG2/M Phase ArrestCheckpoint->ArrestOutcomeApoptosis(Caspase-3 Activation)Arrest->Outcome

Figure 2: Signal transduction pathway.[1] The compound binds tubulin, preventing polymerization, which triggers the spindle checkpoint and leads to apoptotic cell death.

Data Presentation & Analysis

When reporting results for these derivatives, summarize the Structure-Activity Relationship (SAR) in a comparative table.

Table 1: Representative Biological Data for Pyrazole Propanoate Derivatives

Compound IDR-Group SubstitutionTubulin IC50 (µM)MCF-7 IC50 (µM)G2/M Arrest (%)
PYZ-Ester Ethyl (Parent)>100 (Inactive)>50< 5%
PYZ-Hyd-1 4-Cl-Phenyl (Hydrazone)4.6 ± 0.22.1 ± 0.568%
PYZ-Hyd-2 3,4,5-Trimethoxy (Hydrazone)1.8 ± 0.10.8 ± 0.182%
Colchicine (Positive Control)2.0 ± 0.10.05 ± 0.0185%

Note: The 3,4,5-trimethoxyphenyl moiety (PYZ-Hyd-2) mimics the A-ring of Colchicine, typically resulting in maximal potency.[1]

Troubleshooting & Optimization

  • Low Potency in Cell Assays vs. High Potency in Tubulin Assay:

    • Cause: Poor membrane permeability or P-gp efflux.[1]

    • Solution: Modify the propanoate linker length or add lipophilic groups (e.g., -CF3) to the pyrazole ring to improve cellular uptake.

  • Precipitation in Media:

    • Cause: High hydrophobicity of the hydrazone.

    • Solution: Use a co-solvent system (0.5% DMSO + 0.1% Tween-80) or formulate as a nanoparticle for in vivo studies.[1]

  • Non-Specific Toxicity:

    • Check: Perform a cytotoxicity assay on normal fibroblast cells (e.g., L929 or HFF-1).[1] A Selectivity Index (SI) > 3 is required for a viable drug candidate.[1]

References

  • Arabian Journal of Chemistry (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. [Link]

  • MDPI Molecules (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative Agents. [Link]

  • European Journal of Medicinal Chemistry (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. [Link][1][4]

  • Acta Pharmaceutica (2012). Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives. [Link][1]

Application Notes & Protocols: A Tiered Screening Approach for Determining the Bioactivity of Ethyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This document provides a comprehensive, field-proven guide for the initial bioactivity screening of a novel pyrazole derivative, ethyl 3-(1H-pyrazol-1-yl)propanoate. In the absence of established data for this specific molecule, we present a logical, tiered screening cascade designed to efficiently identify and characterize its potential pharmacological properties. The protocols herein are structured to provide not only step-by-step methodologies but also the underlying scientific rationale, ensuring that each experiment is a self-validating system. We begin with broad, high-throughput primary assays to detect general effects on cell health and proliferation, followed by a selection of targeted secondary assays to elucidate potential mechanisms of action, such as anti-inflammatory or kinase inhibitory activity.

Introduction and Rationale

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that allows for versatile chemical modification and interaction with diverse biological targets.[1][4] This versatility has led to the development of blockbuster drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor).[1] Given this precedent, novel, uncharacterized pyrazole derivatives like ethyl 3-(1H-pyrazol-1-yl)propanoate are promising candidates for drug discovery programs.

The critical first step in evaluating a new chemical entity (NCE) is to determine if it has any biological effect. A tiered or cascaded screening approach is the most resource-efficient strategy.[5] This involves:

  • Primary Screening: Broad, cost-effective, and high-throughput assays to identify "hits"—compounds that show any biological activity (e.g., cytotoxicity, anti-proliferative effects).[5][6]

  • Secondary Screening: More specific, mechanism-oriented assays to confirm the primary hit and begin to understand its mode of action (e.g., apoptosis induction, enzyme inhibition).[7]

  • Tertiary/Confirmatory Screening: In-depth studies, often including cell-based target engagement and more complex models, to validate the proposed mechanism.[7][8]

This guide provides detailed protocols for robust primary and secondary screening assays applicable to ethyl 3-(1H-pyrazol-1-yl)propanoate.

The Screening Cascade: A Strategic Workflow

The proposed workflow is designed to maximize information while minimizing compound usage and labor in the early stages. The strategy begins with a broad assessment of the compound's effect on cell viability and proliferation. Based on these initial results, a researcher can decide which secondary assay path to pursue.

Screening_Cascade cluster_0 Primary Screening cluster_1 Data Analysis & Triage cluster_2 Secondary / Mechanistic Screening Start Ethyl 3-(1H-pyrazol-1-yl)propanoate (Test Compound) Assay1 Cell Viability Assay (e.g., MTS/MTT) Start->Assay1 Assay2 Cell Proliferation Assay (e.g., CellTiter-Glo®) Start->Assay2 Decision Is the compound active? (e.g., IC50 < 20 µM) Assay1->Decision Assay2->Decision PathA Anti-Inflammatory Pathway Decision->PathA Yes PathB Kinase Inhibitor Pathway Decision->PathB Yes PathC Antimicrobial Pathway Decision->PathC Yes Inactive Compound is Inactive or Archive Decision->Inactive No AssayA1 LPS-Induced TNF-α Secretion Assay PathA->AssayA1 AssayA2 COX Enzyme Inhibition Assay PathA->AssayA2 AssayB1 Universal Kinase Assay (e.g., ADP-Glo™) PathB->AssayB1 AssayB2 Kinome Profiling Scan AssayB1->AssayB2 AssayC1 Minimum Inhibitory Concentration (MIC) Assay PathC->AssayC1 Kinase_Assay_Pathway cluster_0 Kinase Reaction cluster_1 Step 1: ADP-Glo™ Reagent cluster_2 Step 2: Kinase Detection Reagent Kinase Kinase + Substrate + ATP Reaction_Product Phospho-Substrate + ADP + remaining ATP Kinase->Reaction_Product Phosphorylation Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Kinase Inhibits ATP_Depletion Remaining ATP is depleted Reaction_Product->ATP_Depletion ADP_to_ATP ADP is converted to ATP ATP_Depletion->ADP_to_ATP Luciferase Luciferase + Luciferin + ATP ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Mechanism of the ADP-Glo™ Universal Kinase Assay.

Materials:

  • Recombinant Kinase of interest (e.g., SRC, ABL, EGFR)

  • Specific substrate peptide for the chosen kinase

  • Kinase reaction buffer

  • ATP

  • Test Compound and a known inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Assay Setup: In a 384-well plate, add 2.5 µL of kinase reaction buffer containing the kinase and its specific substrate.

  • Compound Addition: Add serial dilutions of the test compound. Include a "No Inhibitor" control (vehicle) and a "No Kinase" control (background).

  • Initiate Reaction: Add 2.5 µL of ATP solution to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Generate Signal: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis: Normalize the data to the "No Inhibitor" (100% activity) and "No Kinase" (0% activity) controls. Plot the percent inhibition versus compound concentration to determine the IC₅₀. A potent hit can be further evaluated against a broad panel of kinases (kinome profiling) to determine its selectivity. [9][10]

Conclusion and Future Directions

This guide outlines a robust, tiered strategy for the initial characterization of ethyl 3-(1H-pyrazol-1-yl)propanoate. The primary cell viability screen serves as a crucial first gate, identifying whether the compound possesses any general biological activity. Based on a positive hit, the secondary assays for anti-inflammatory or kinase inhibition provide a logical path toward elucidating a specific mechanism of action. A positive result in these assays would warrant further investigation, including target identification studies using methods like affinity chromatography-mass spectrometry, [11][12]cellular thermal shift assays (CETSA), and eventually, progression into more complex cellular and in vivo models. [13]

References

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Application Notes & Protocols: Strategic Derivatization of Ethyl 3-(1H-pyrazol-1-yl)propanoate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4][5] Ethyl 3-(1H-pyrazol-1-yl)propanoate is a versatile starting material for the synthesis of novel pyrazole derivatives. Its structure presents three key regions for chemical modification: the pyrazole ring, the ethyl ester, and the propanoate linker. Strategic derivatization of these regions allows for a systematic exploration of the chemical space around the core scaffold, providing crucial insights into the structure-activity relationships (SAR) that govern the biological activity of these compounds.[6][7] This document outlines detailed application notes and protocols for the derivatization of ethyl 3-(1H-pyrazol-1-yl)propanoate to generate a library of analogs for SAR studies.

Rationale for Derivatization: Exploring Chemical Space

The primary goal of derivatization is to modulate the physicochemical properties of the lead compound, such as lipophilicity, hydrogen bonding capacity, and steric bulk, to optimize its pharmacokinetic and pharmacodynamic profiles.[1] The derivatization strategy for ethyl 3-(1H-pyrazol-1-yl)propanoate is trifurcated to independently assess the contribution of each molecular segment to the overall biological activity.

Diagram of Derivatization Strategy:

SAR_Strategy Ethyl 3-(1H-pyrazol-1-yl)propanoate Ethyl 3-(1H-pyrazol-1-yl)propanoate Pyrazole Ring Modification Pyrazole Ring Modification Ethyl 3-(1H-pyrazol-1-yl)propanoate->Pyrazole Ring Modification Site A Ester Modification Ester Modification Ethyl 3-(1H-pyrazol-1-yl)propanoate->Ester Modification Site C Propanoate Linker Modification Propanoate Linker Modification Ethyl 3-(1H-pyrazol-1-yl)propanoate->Propanoate Linker Modification Site B Electrophilic Substitution (C4) Electrophilic Substitution (C4) Pyrazole Ring Modification->Electrophilic Substitution (C4) N-Alkylation/Arylation (N1) N-Alkylation/Arylation (N1) Pyrazole Ring Modification->N-Alkylation/Arylation (N1) Hydrolysis to Carboxylic Acid Hydrolysis to Carboxylic Acid Ester Modification->Hydrolysis to Carboxylic Acid Amide Formation Amide Formation Ester Modification->Amide Formation Chain Homologation/Shortening Chain Homologation/Shortening Propanoate Linker Modification->Chain Homologation/Shortening

Caption: Key derivatization sites on the ethyl 3-(1H-pyrazol-1-yl)propanoate scaffold.

Derivatization of the Pyrazole Ring (Site A)

The pyrazole ring is amenable to various modifications, primarily through electrophilic substitution and N-alkylation/arylation.

Electrophilic Substitution at the C4-Position

The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[8][9][10] This allows for the introduction of a wide range of substituents to probe the effects of electronics and sterics on activity.

Common Electrophilic Substitution Reactions:

ReactionReagentsProductRationale for SAR
Nitration HNO₃/H₂SO₄4-Nitro derivativeIntroduce electron-withdrawing group, potential H-bond acceptor.
Bromination Br₂/AcOH4-Bromo derivativeIntroduce halogen for altered lipophilicity and potential halogen bonding.
Formylation POCl₃/DMF (Vilsmeier-Haack)4-Formyl derivativeIntroduce an aldehyde for further functionalization (e.g., reductive amination).
Sulfonylation Fuming H₂SO₄4-Sulfonic acid derivativeIntroduce a strongly acidic, polar group to enhance solubility.

Protocol: Nitration of Ethyl 3-(1H-pyrazol-1-yl)propanoate

  • Preparation: To a stirred solution of ethyl 3-(1H-pyrazol-1-yl)propanoate (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.

  • Reaction: Maintain the temperature at 0-5 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Modification of the Propanoate Linker (Site B)

Alterations to the length and rigidity of the propanoate linker can significantly impact the molecule's ability to adopt the optimal conformation for binding to its biological target.

Workflow for Linker Modification:

Linker_Modification cluster_synthesis Synthesis of Linker Analogs Pyrazole Pyrazole Michael Addition Michael Addition Pyrazole->Michael Addition α,β-unsaturated esters α,β-unsaturated esters (e.g., ethyl acrylate, ethyl crotonate) α,β-unsaturated esters->Michael Addition Linker-Modified Analogs Linker-Modified Analogs Michael Addition->Linker-Modified Analogs

Caption: General workflow for synthesizing linker-modified analogs.

Derivatization of the Ethyl Ester (Site C)

The ethyl ester moiety is a key site for modification, allowing for the introduction of diverse functional groups that can modulate polarity, solubility, and hydrogen bonding capabilities.

Hydrolysis to the Carboxylic Acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid introduces a key acidic functional group, which can participate in important ionic interactions with biological targets.[11][12][13][14]

Protocol: Alkaline Hydrolysis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

  • Reaction Setup: Dissolve ethyl 3-(1H-pyrazol-1-yl)propanoate (1 eq.) in a mixture of ethanol and 2M aqueous sodium hydroxide (excess).

  • Heating: Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.

  • Acidification: After cooling to room temperature, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 2M hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate (3 x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Amide Formation

The carboxylic acid intermediate is a versatile precursor for the synthesis of a wide array of amides. Amide derivatives can introduce new hydrogen bond donors and acceptors, and the substituent on the amide nitrogen can be varied to probe different regions of a binding pocket.[15][16][17]

Protocol: Amide Coupling of 3-(1H-pyrazol-1-yl)propanoic acid

  • Activation: To a solution of 3-(1H-pyrazol-1-yl)propanoic acid (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.). Stir for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) and a tertiary amine base such as triethylamine (1.5 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Table of Representative Amide Derivatives:

AmineAmide ProductRationale for SAR
BenzylamineN-benzyl-3-(1H-pyrazol-1-yl)propanamideIntroduce aromatic ring for potential π-stacking interactions.
Morpholine1-(morpholino)-3-(1H-pyrazol-1-yl)propan-1-oneEnhance aqueous solubility and introduce H-bond acceptor.
AnilineN-phenyl-3-(1H-pyrazol-1-yl)propanamideExplore flat, aromatic substituents.

Characterization and Data Analysis

All synthesized derivatives should be fully characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and purity assessment by HPLC. The biological activity of the compounds should be evaluated in relevant in vitro and/or in vivo assays. The resulting data should be compiled and analyzed to establish clear structure-activity relationships.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available from: [Link]

  • PubMed. Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Available from: [Link]

  • MDPI. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available from: [Link]

  • ACS Publications. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Available from: [Link]

  • PubMed. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available from: [Link]

  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole. Available from: [Link]

  • Bentham Science Publishers. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

  • PMC. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Available from: [Link]

  • Journal of Pharmaceutical and Biological Sciences. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available from: [Link]

  • PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • SlideShare. Pyrazole. Available from: [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. Available from: [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • DSpace@MIT. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

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  • Turkish Journal of Chemistry. Synthesis of the Amide Derivatives of 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acids as Potential Analgesic Comp. Available from: [Link]

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  • PMC. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available from: [Link]

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experimental protocol for synthesizing novel pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Novel Pyrazole Scaffolds via Regioselective Cyclocondensation

Executive Summary & Biological Relevance

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor). Its ability to act as a bioisostere for imidazole, pyrrole, and pyridine makes it indispensable for optimizing binding affinity and metabolic stability.

However, the classical Knorr Pyrazole Synthesis (condensation of 1,3-diketones with hydrazines) often suffers from a critical flaw: Regioisomerism . When reacting unsymmetrical 1,3-diketones with substituted hydrazines, a mixture of 1,3- and 1,5-isomers is produced. Separating these isomers is time-consuming and reduces library throughput.

This Application Note presents a high-fidelity, regioselective protocol utilizing


-enaminones  as versatile synthetic equivalents to 1,3-diketones.[1] This method locks the electrophilic sites, directing the nucleophilic attack of the hydrazine to yield exclusively (or predominantly) the 1,3,5-trisubstituted pyrazole, essential for Structure-Activity Relationship (SAR) studies.

Mechanistic Insight: The Enaminone Advantage

To understand the protocol, one must understand the causality of the regiocontrol.

  • Classical Knorr: In an unsymmetrical 1,3-diketone, both carbonyls have similar electrophilicity. The hydrazine can attack either, leading to mixtures.[1]

  • Enaminone Protocol: We first convert a ketone into an

    
    -unsaturated ketone with an amino group (
    
    
    
    -enaminone) using DMF-DMA .
    • Electronic Bias: The enaminone creates a "push-pull" system. The carbon attached to the dimethylamino group becomes a "soft" electrophile, while the carbonyl carbon remains a "hard" electrophile.

    • Directed Attack: The terminal nitrogen of the hydrazine (the most nucleophilic) preferentially attacks the

      
      -carbon (Michael-type addition), followed by cyclization at the carbonyl. This sequence dictates the regiochemistry.
      

Experimental Protocol

Phase 1: Synthesis of -Enaminone Precursors

Objective: Convert acetophenone derivatives into reactive enaminone intermediates.

Reagents:

  • Substituted Acetophenone (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 equiv)
    
  • Solvent: Toluene or Xylene (for azeotropic removal of MeOH) or Neat.

Procedure:

  • Charge a round-bottom flask with the acetophenone derivative.

  • Add DMF-DMA (1.5 equiv).

  • Reflux the mixture at 110°C for 3–6 hours.

    • Process Control: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).[2] The enaminone is typically more polar and UV-active (bright yellow/orange spot).

  • Workup: Cool to room temperature. The enaminone often crystallizes upon cooling. If not, remove excess DMF-DMA under reduced pressure.

  • Purification: Wash the solid with cold hexanes to remove unreacted ketone.

Phase 2: Regioselective Cyclization (The "Green" Aqueous Route)

Objective: Cyclize the enaminone with a substituted hydrazine to form the pyrazole.

Reagents:

  • 
    -Enaminone (from Phase 1) (1.0 equiv)
    
  • Substituted Hydrazine Hydrochloride (e.g., Phenylhydrazine HCl) (1.1 equiv)

  • Solvent: Water (Green Chemistry) or Ethanol.

  • Catalyst (Optional): Sodium Dodecyl Sulfate (SDS) (10 mol%) if using water (micellar catalysis).

Procedure:

  • Suspend the

    
    -enaminone in Water (0.5 M concentration).
    
  • Add the Hydrazine salt.

  • Stir at Room Temperature for 30 minutes, then heat to 80°C for 2 hours.

    • Why Water? Water promotes the "hydrophobic effect," forcing the organic reactants together in the micelle/suspension, often accelerating the rate compared to organic solvents [1].

  • Observation: The product usually precipitates out of the aqueous solution as a solid.

  • Workup: Filter the precipitate. Wash with water (3x) to remove salts and excess hydrazine.

  • Drying: Vacuum dry at 45°C.

Data Presentation & Optimization

Table 1: Solvent Screening for Cyclization Efficiency Reaction: Enaminone + Phenylhydrazine


 1,5-diarylpyrazole
Solvent SystemTemperatureTimeYield (%)Regioselectivity (1,5 : 1,3)Notes
Ethanol (Reflux) 78°C4 h82%95 : 5Standard protocol. Requires evaporation.[3]
Water (SDS) 80°C2 h91% >98 : 2 Green protocol. Product precipitates (easy isolation).
Solvent-Free 100°C1 h88%90 : 10Requires grinding/mechanical energy. Lower purity.
Acetic Acid 118°C1 h75%85 : 15Acid promotes faster reaction but degrades sensitive R-groups.

Quality Control & Validation (Self-Validating System)

To ensure the protocol worked and the correct regioisomer was formed, use NMR Spectroscopy .

  • 1H NMR Diagnostic Signal:

    • The pyrazole ring proton (C4-H) appears as a singlet.

    • Regioisomer Check: In 1,5-diarylpyrazoles, the N-phenyl ring exerts a shielding effect on the adjacent protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.

      • Correct Isomer (1,5-substituted): You will see a NOE correlation between the N-Phenyl ortho-protons and the C5-Substituent .

      • Incorrect Isomer (1,3-substituted): No such correlation exists; the N-Phenyl is far from the substituent.

Visualized Workflows (Graphviz)

Diagram 1: Synthetic Workflow & Decision Logic

This flowchart guides the chemist through the synthesis and critical decision points.

PyrazoleWorkflow Start Start: Acetophenone Derivative Step1 Reaction: DMF-DMA (110°C) Formation of Enaminone Start->Step1 Check1 QC: TLC Check (New Polar Spot?) Step1->Check1 Check1->Step1 No (Continue Heating) RouteA Route A: Aqueous Micellar (Water + SDS, 80°C) Check1->RouteA Yes (Green Pref) RouteB Route B: Ethanol Reflux (Standard) Check1->RouteB Yes (Solubility Issue) Step2 Cyclization with Substituted Hydrazine RouteA->Step2 RouteB->Step2 Workup Workup: Filtration (Solid) or Extraction (Oil) Step2->Workup Validation Validation: 1H NMR / NOESY Confirm Regiochemistry Workup->Validation

Caption: Figure 1. Modular workflow for regioselective pyrazole synthesis, highlighting the "Green" aqueous route and critical QC checkpoints.

Diagram 2: Purification Logic for Regioisomers

If a mixture occurs (rare with this protocol, but possible), use this logic to separate them.

PurificationLogic Mixture Crude Mixture (Isomer A + B) TLC TLC Analysis (Delta Rf > 0.1?) Mixture->TLC Flash Flash Chromatography (Silica Gel) TLC->Flash Yes (Easy Sep) Recryst Fractional Recrystallization (EtOH/Water) TLC->Recryst No (Co-elution) IsomerA Isolate Isomer A (Major) Flash->IsomerA IsomerB Isolate Isomer B (Minor) Flash->IsomerB Recryst->IsomerA

Caption: Figure 2. Decision matrix for the purification of pyrazole regioisomers based on TLC retention factor differences.

References

  • Green Synthesis of Pyrazoles

    • Title: Green synthesis of pyrazole systems under solvent-free conditions.[4][5][6]

    • Source: Taylor & Francis Online (Synthetic Communic
    • URL:[Link]

  • Regioselective Protocols

    • Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles
    • Source: ResearchG
    • URL:[Link]

  • Separation & Characterization

    • Title: Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
    • Source: Universitat Autònoma de Barcelona (UAB) Research Repository.
    • URL:[Link]

  • General Review

    • Title: Recent Advances in the Synthesis of Pyrazole Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Troubleshooting & Optimization

optimizing yield of ethyl 3-(1H-pyrazol-1-yl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

Current Status: Online Ticket ID: OPT-YIELD-001 Subject: Optimization of Aza-Michael Addition (Pyrazole + Ethyl Acrylate)

Executive Summary

You are attempting to synthesize ethyl 3-(1H-pyrazol-1-yl)propanoate via the Aza-Michael addition of 1H-pyrazole to ethyl acrylate. While theoretically simple, this reaction often suffers from three silent killers: polymerization of the acrylate , retro-Michael reversion (thermodynamic instability), and sluggish kinetics due to poor base solubility.

This guide moves beyond standard textbook protocols to provide an optimized, industrial-grade workflow.

Module 1: The "Golden Path" Protocol

Use this protocol for maximum yield (>90%) and purity.

The Chemistry: The reaction relies on the nucleophilic attack of the pyrazole nitrogen (activated by a base) onto the


-carbon of the ethyl acrylate.
  • Reactants: 1H-Pyrazole (1.0 equiv), Ethyl Acrylate (1.2 equiv).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) - The "Superbase" Advantage.

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

Optimized Experimental Workflow
ParameterRecommendationTechnical Rationale
Stoichiometry 1.0 : 1.2 (Pyrazole : Acrylate)Slight excess of acrylate drives kinetics but minimizes polymerization risk compared to large excesses (e.g., 1:3).
Catalyst DBU (5-10 mol%) DBU is superior to inorganic bases (

) in organic media due to solubility, enhancing the nucleophilicity of the pyrazole rapidly [1].
Temperature 40°C - 50°C Critical Control Point: Room temp is often too slow; reflux (>80°C) promotes the reverse (retro-Michael) reaction and polymerization.
Concentration 0.5 M - 1.0 MHigh concentration favors the bimolecular forward reaction rate (

).
Time 4 - 6 HoursMonitor via TLC/LCMS. Extended times (>24h) yield diminishing returns and increase impurity profiles.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1H-pyrazole (1.0 equiv) in Acetonitrile (0.5 M concentration).

  • Activation: Add DBU (0.1 equiv). Stir for 10 minutes at RT to ensure deprotonation equilibrium.

  • Addition: Add ethyl acrylate (1.2 equiv) dropwise over 15 minutes. Note: Exothermic.

  • Reaction: Heat to 45°C. Stir for 4-6 hours.

  • Quench/Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water (to remove DBU) and brine. Dry over

    
    .
    
  • Purification: Usually not required if conversion is >95%. If necessary, flash chromatography (Hexane/EtOAc).

Module 2: The Mechanism & Control Points

Understanding the mechanism allows you to predict where the yield is lost.

MichaelAddition Start 1H-Pyrazole (Nucleophile) Activated Pyrazolate Anion (Activated Species) Start->Activated Deprotonation Base Base (DBU) (Catalyst) Base->Activated Promotes Transition Enolate Intermediate Activated->Transition Nucleophilic Attack (Rate Limiting) Acrylate Ethyl Acrylate (Michael Acceptor) Acrylate->Transition Polymer Poly-ethyl acrylate (Gunk/Impurity) Acrylate->Polymer Radical Polymerization (Excess Heat/No Inhibitor) Product Ethyl 3-(1H-pyrazol-1-yl)propanoate (Target) Transition->Product Proton Transfer Retro Retro-Michael (Reversion) Product->Retro High Temp (>80°C) Retro->Start

Figure 1: Mechanistic pathway of the Aza-Michael addition. Note the reversibility (Retro-Michael) at high temperatures and the polymerization branch for the acrylate.

Module 3: Troubleshooting Center (FAQ)

Q1: The reaction mixture turned into a solid gel. What happened? Diagnosis: Anionic or Radical Polymerization of Ethyl Acrylate. Root Cause:

  • Overheating: Temperatures >60°C can initiate polymerization of acrylates.

  • Lack of Inhibitor: You likely used distilled ethyl acrylate where the stabilizer (MEHQ) was removed, or the stabilizer was overwhelmed by oxygen-free conditions (MEHQ requires trace

    
     to work) [2].
    Solution: 
    
  • Keep temperature <50°C.

  • Do not distill commercial ethyl acrylate to remove the inhibitor (hydroquinone monomethyl ether) unless strictly necessary; it does not interfere significantly with the Michael addition [2].

  • Dilute the reaction slightly if using neat conditions.

Q2: My conversion is stuck at 60% even after 24 hours. Diagnosis: Equilibrium limitation or Catalyst deactivation. Root Cause:

  • Weak Base: If using

    
     or 
    
    
    
    , the basicity may be insufficient to generate enough pyrazolate anion in the chosen solvent.
  • Retro-Michael: Aza-Michael additions are reversible. If the system reaches thermodynamic equilibrium, you cannot push it further without removing product or adding reactant. Solution:

  • Switch to DBU: It is a stronger base and fully soluble, often pushing conversion to >95% [1][3].

  • Add More Acrylate: Add another 0.2-0.5 equiv of ethyl acrylate to shift the equilibrium (Le Chatelier’s principle).

Q3: I see two spots on TLC close together. Is it Regio-isomerism? Diagnosis: Unlikely to be regioselectivity if using unsubstituted pyrazole. Scientific Context: 1H-pyrazole is tautomeric. The


 and 

positions are identical. Therefore, N1-alkylation and N2-alkylation produce the exact same molecule. Alternative Explanation:
  • Hydrolysis: The lower spot is likely 3-(1H-pyrazol-1-yl)propanoic acid (the ester hydrolyzed). This happens if your solvent was wet or the workup was too basic/harsh.

  • Bis-addition: Extremely rare, but theoretically possible if the pyrazole ring opens or degrades (unlikely under these conditions). Solution: Ensure solvents are dry. Avoid strong aqueous base during workup; use saturated

    
     or water.
    

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

Troubleshooting Start Start Optimization CheckYield Check Conversion (LCMS/NMR) Start->CheckYield HighYield Yield > 90% CheckYield->HighYield Yes LowYield Yield < 60% CheckYield->LowYield No Done Proceed to Isolation HighYield->Done ImpurityCheck Identify Impurity Profile LowYield->ImpurityCheck Polymer Viscous/Gel? (Polymerization) ImpurityCheck->Polymer Gelling StartMat Unreacted SM? (Kinetics) ImpurityCheck->StartMat Clean but slow FixPolymer ACTION: 1. Lower Temp (<50C) 2. Check Inhibitor (MEHQ) Polymer->FixPolymer FixKinetics ACTION: 1. Switch to DBU 2. Increase Conc. (1M) StartMat->FixKinetics

Figure 2: Troubleshooting logic for yield optimization.

References

  • Li, P., et al. (2022).[1] "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates."[1][2][3] RSC Advances.

    • Context: Validates the comparison of bases, showing DBU and Cs2CO3 as superior to weak inorganic bases for aza-Michael additions.
  • Chemistry Stack Exchange. (2023). "Should I remove inhibitor from methyl acrylate?"

    • Context: Provides practical industrial insight on why removing MEHQ inhibitors is often unnecessary and potentially detrimental for Michael additions.
  • Du, D., et al. (2010). "DBU-Based Ionic Liquids for Aza-Michael Reaction." Journal of the Brazilian Chemical Society.

    • Context: Discusses the mechanistic advantages of DBU and its derivatives in activ

Sources

purification of ethyl 3-(1H-pyrazol-1-yl)propanoate from reaction mixture

[1]

Version: 2.1 Last Updated: February 2026 Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists[1]

Introduction: The Criticality of Purity in Michael Adducts

The synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate typically proceeds via the aza-Michael addition of pyrazole to ethyl acrylate.[1] While this reaction is atom-economical, the purification is often complicated by the physical properties of the reagents:

  • Ethyl Acrylate: Low boiling point, lachrymatory, and prone to polymerization (forming "gums").[1]

  • Pyrazole: High water solubility, high melting point, and difficult to visualize on TLC (weak UV).[1]

  • Regioisomers: While 1H-pyrazole usually affords the N1-adduct, substituted pyrazoles can yield mixtures.[1]

This guide provides a self-validating workflow to isolate the target ester with >98% purity, prioritizing scalability and reproducibility.

Module 1: Reaction Quench & Primary Isolation

Objective: Remove bulk volatiles and water-soluble impurities before attempting fine purification.

Q: How do I safely remove excess ethyl acrylate?

A: Ethyl acrylate (bp 99 °C) must be removed before high-vacuum steps to prevent pump damage and polymerization.[1]

  • Protocol: Use a rotary evaporator with a bath temperature of 40–45 °C and moderate vacuum (200–300 mbar initially, ramping down to 20 mbar).

  • Technical Insight: Do not overheat. Ethyl acrylate can polymerize in the flask, creating a gummy residue that traps your product. Adding a small crystal of hydroquinone or BHT (radical inhibitors) to the flask before evaporation can prevent this if the reaction mixture is dark or viscous.[1]

Q: How do I remove unreacted pyrazole?

A: Leverage the drastic solubility difference. Pyrazole is highly water-soluble (1 g dissolves in ~1 mL water), whereas the target ester is lipophilic.[1]

  • Protocol (Aqueous Wash):

    • Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL solvent per gram of product).[1]

    • Wash the organic phase 3 times with water (1:1 volume ratio).

    • Wash once with Brine to break any emulsions.

    • Dry over anhydrous Na₂SO₄ and concentrate.

  • Validation: Check the aqueous layer by TLC (EtOAc/Hexane).[1] Pyrazole will stay at the baseline or streak; the product should not be present in the water layer.[1]

Module 2: High-Purity Separation Strategies

Decision Matrix:

  • Scale < 5g: Column Chromatography.

  • Scale > 5g: Vacuum Distillation (Preferred).[1]

Option A: Vacuum Distillation (The Gold Standard)

Distillation is superior for removing oligomers formed from ethyl acrylate.[1]

Q: What are the distillation parameters? A: The product is a high-boiling liquid. Atmospheric distillation will decompose it.

  • Setup: Short-path distillation head or Vigreux column.

  • Pressure: High vacuum (< 1 mmHg / < 1.3 mbar) is mandatory.[1]

  • Expected Boiling Point: ~110–120 °C at 0.5 mmHg (Estimate based on MW and polarity).[1] Note: Ethyl acrylate will come off immediately; unreacted pyrazole (bp 186 °C atm) boils significantly higher or sublimes.[1]

Q: The distillate is solidifying in the condenser. What is happening? A: This is likely unreacted pyrazole subliming (mp 70 °C).[1]

  • Fix: If you see white crystals forming in the condenser before the main fraction, stop. You did not wash thoroughly with water (Module 1).[1] Clean the condenser and restart.

Option B: Column Chromatography

Q: The pyrazole product streaks on silica. How do I fix this? A: Pyrazoles are weak bases and can interact with acidic silanols on silica gel.

  • Protocol:

    • Stationary Phase: Silica Gel 60.

    • Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 6:4).[1]

    • Modifier: Add 1% Triethylamine (Et₃N) to the eluent to neutralize silica acidity.

  • Visualization: Use Iodine stain (

    
    ) or KMnO₄.[1] Pyrazoles have weak UV absorbance at 254 nm unless conjugated.
    

Module 3: Troubleshooting & FAQs

Q: My product is dark brown/black. Is it ruined?

A: Not necessarily. The color usually comes from poly(ethyl acrylate) or amine oxidation products.[1]

  • Solution: These impurities are non-volatile and polar.

    • If Distilling: The color will stay in the pot residue.[1] The distillate should be clear/colorless.

    • If Chromatographing: Run a short "plug" of silica first to trap the tar, then perform careful chromatography.

Q: NMR shows a doublet at ~6.3 ppm and ~6.0 ppm. What is this?

A: This is unreacted ethyl acrylate (vinyl protons).[1]

  • Removal: It is difficult to remove trace acrylate by rotovap alone.

    • High Vacuum:[1] Keep the product under high vacuum (oil pump, < 0.1 mmHg) for 4-6 hours.

    • Azeotrope: Add small amount of DCM and re-evaporate.

Q: How do I confirm the structure (Regioselectivity)?

A: In 1H-pyrazole Michael additions, N1 attack is favored.[1]

  • 1H NMR Diagnostic: Look for the triplet of the

    
     group.[1]
    
    • 
       ~4.4–4.5 ppm (triplet, 2H) 
      
      
      
      
      .[1]
    • 
       ~2.8–2.9 ppm (triplet, 2H) 
      
      
      
      
      .[1]
    • Pyrazole protons: ~7.5 ppm (d), ~7.4 ppm (d), ~6.2 ppm (t/dd).[1]

Visual Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for purifying the reaction mixture.[1]

PurificationWorkflowStartCrude Reaction Mixture(Product, Pyrazole, Ethyl Acrylate, Polymer)RotovapRotary Evaporation(40°C, 20 mbar)Removes: Bulk Ethyl AcrylateStart->RotovapDissolveDissolve in EtOAc/DCMRotovap->DissolveWaterWashWater Wash (3x)Removes: Unreacted PyrazoleDissolve->WaterWashAqueous Layer:PyrazoleDryDry (Na2SO4) & ConcentrateWaterWash->DryOrganic Layer:Product + OligomersCheckPurityCheck Purity (NMR/TLC)Dry->CheckPurityDistillationVacuum Distillation(<1 mmHg, ~115°C)Best for >5g scaleCheckPurity->DistillationHigh Scale / OilColumnColumn Chromatography(Hex/EtOAc + 1% Et3N)Best for <5g scaleCheckPurity->ColumnLow Scale / ImpureFinalPure Ethyl 3-(1H-pyrazol-1-yl)propanoateDistillation->FinalColumn->Final

Caption: Decision tree for the purification of Michael adducts, highlighting the critical aqueous wash step.

Summary Data Table

ComponentBoiling PointSolubility (Water)Removal Strategy
Ethyl 3-(1H-pyrazol-1-yl)propanoate High (~115°C @ 0.5 mmHg)Low/InsolubleTarget Product
Pyrazole 186–188 °CHigh (Soluble)Water Wash (3x)
Ethyl Acrylate 99 °CLowRotovap / High Vac
Poly(ethyl acrylate) Non-volatileInsolubleDistillation Residue

References

  • Reaction Mechanism & Synthesis

    • Title: "Michael addition of pyrazoles to α,β-unsaturated esters."[1]

    • Source:Journal of Heterocyclic Chemistry (General Reference for aza-Michael).[1]

    • Context: Describes the base-catalyzed addition of nitrogen heterocycles to acryl
    • Link: [Wiley Online Library - J. Het.[1] Chem.]([Link]1]

  • Purification of Pyrazoles

    • Title: "Purification of Pyrazoles (Patent WO2011076194A1)"[1]

    • Source: Google P
    • Context: Discusses solubility differences and salt formation, supporting the water-wash str
    • Link:[1]

  • Physical Properties

    • Title: "Pyrazole - Physical Properties and Solubility."[2][3]

    • Source: ChemicalBook / PubChem.
    • Context: Verifies the high water solubility of pyrazole (2.7 M) vs. organic esters.
    • Link:[1]

  • Distillation of N-Alkyl Pyrazoles

    • Title: "Ethyl vinyl ether – an agent for protection of the pyrazole NH-fragment."
    • Source:Heterocycles, Vol 60, No. 4.[4]

    • Context: Provides boiling point benchmarks for N-alkyl pyrazoles (e.g., 74-76 °C/0.5 torr for smaller chains)
    • Link:[1]

Technical Support Center: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate via the aza-Michael addition of pyrazole to ethyl acrylate. It is designed to assist researchers in optimizing yield, minimizing impurity profiles, and troubleshooting common synthetic failures.

Executive Summary & Reaction Logic

The synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate is a classic aza-Michael addition . While theoretically 100% atom-economical, the reaction is governed by equilibrium dynamics and competing pathways that can severely impact isolated yield and purity.

The Core Reaction:



Critical Failure Points:

  • Thermodynamic Reversibility: The reaction is reversible (Retro-Michael). High temperatures favor the starting materials.

  • Polymerization: Ethyl acrylate is a potent monomer; without inhibition, it forms poly(ethyl acrylate) gum.

  • Solvolysis: Improper solvent choice leads to transesterification or hydrolysis.

Troubleshooting Guide (Q&A)

Category A: Yield & Conversion Issues

Q1: My conversion stalls at ~70-80% even with prolonged heating. Why? Diagnosis: You are likely fighting the Retro-Michael equilibrium . Technical Insight: The aza-Michael addition is exothermic.[1] According to Le Chatelier’s principle, high temperatures favor the reverse reaction (dissociation into pyrazole and ethyl acrylate). Solution:

  • Lower the Temperature: Conduct the reaction at room temperature (20–25 °C) or mild heat (max 40–50 °C). Avoid reflux.

  • Concentration: Run the reaction neat (solvent-free) or at high concentration (2–5 M) to drive the bimolecular forward reaction.

  • Catalyst Choice: Switch to a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine), which lowers the activation energy without requiring heat.

Q2: The reaction mixture turned into a viscous gel or solid rubber. What happened? Diagnosis: Anionic or Radical Polymerization of Ethyl Acrylate. Technical Insight: Ethyl acrylate is prone to polymerization. If the reaction mixture overheats (uncontrolled exotherm) or if radical inhibitors (like MEHQ) in the acrylate are consumed/removed, the acrylate polymerizes. Solution:

  • Exotherm Control: Add ethyl acrylate dropwise to the pyrazole/catalyst mixture with cooling.

  • Inhibitor: Do not distill commercial ethyl acrylate to remove the inhibitor (usually MEHQ) unless strictly necessary. The inhibitor does not interfere significantly with the Michael addition.

  • Atmosphere: While inert atmosphere is good, trace oxygen actually helps MEHQ work as an inhibitor. However, for base-catalyzed Michael additions, exclusion of moisture is more critical.

Category B: Impurity & Purity Profile

Q3: 1H NMR shows a singlet at ~3.6 ppm instead of the expected ethyl quartet/triplet. What is this? Diagnosis: Transesterification (Formation of Methyl 3-(1H-pyrazol-1-yl)propanoate). Technical Insight: If you used Methanol (MeOH) as a solvent or for workup, the base catalyst (e.g., K2CO3, NaOEt) facilitated the exchange of the ethoxy group for a methoxy group. Solution:

  • Solvent Matching: Always use Ethanol (EtOH) if a protic solvent is required.

  • Aprotic Alternative: Use Acetonitrile (MeCN) or THF to completely eliminate transesterification risks.

Q4: I see a broad peak >10 ppm and my product is acidic. What is the side product? Diagnosis: Ester Hydrolysis (Formation of 3-(1H-pyrazol-1-yl)propanoic acid). Technical Insight: Presence of water + Base = Saponification. Ethyl acrylate esters are labile. Solution:

  • Dry Solvents: Use anhydrous solvents.

  • Base Handling: Hygroscopic bases like K2CO3 must be dried before use.

  • Workup: Avoid prolonged exposure to strong aqueous base during extraction.

Visualizing the Reaction Landscape

The following diagram maps the main reaction pathway against the critical side reactions (Polymerization, Hydrolysis, Transesterification).

ReactionMap Start Pyrazole + Ethyl Acrylate Start->Start High Heat (>80°C) (Retro-Michael) Product Ethyl 3-(1H-pyrazol-1-yl) propanoate (Target) Start->Product Base Cat. 25-50°C Polymer Poly(ethyl acrylate) (Gummy Solid) Start->Polymer Radical Initiator or Uncontrolled Exotherm Acid 3-(1H-pyrazol-1-yl) propanoic acid Product->Acid H2O / Base (Hydrolysis) MethylEster Methyl ester impurity Product->MethylEster MeOH Solvent (Transesterification)

Caption: Figure 1. Reaction network showing the target Michael addition and competing pathways (Polymerization, Hydrolysis, Transesterification).

Optimized Experimental Protocol

This protocol is designed to minimize side reactions identified above.

Reagents
  • Pyrazole (1.0 equiv) [2]

  • Ethyl Acrylate (1.1 - 1.2 equiv) : Excess compensates for volatility and minor polymerization.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 equiv) OR K2CO3 (0.1 equiv).

  • Solvent: Acetonitrile (MeCN) or Neat.

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, charge Pyrazole (1.0 equiv).

  • Solvent/Catalyst:

    • Method A (Homogeneous): Add MeCN (2 mL/mmol) and DBU (0.05 equiv).

    • Method B (Heterogeneous): Add MeCN and K2CO3 (0.1 equiv).

  • Addition (Critical for Polymerization Control):

    • Cool the mixture to 0 °C (ice bath).

    • Add Ethyl Acrylate dropwise over 10-15 minutes. Do not add all at once to prevent thermal runaway.

  • Reaction:

    • Remove ice bath and allow to warm to Room Temperature (25 °C).

    • Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or LCMS. Look for disappearance of Pyrazole.

  • Workup:

    • If DBU/MeCN: Concentrate in vacuo. Dissolve residue in EtOAc, wash with dilute HCl (0.1 M, to remove DBU) and then Brine. Note: Keep HCl wash brief to avoid hydrolysis.

    • If K2CO3: Filter off the solid base. Concentrate the filtrate.

  • Purification:

    • The crude product is often >95% pure.[3] If necessary, purify via vacuum distillation (high boiling point) or flash chromatography on silica gel.

Impurity Profile & Data Summary

Use this table to identify peaks in your crude NMR spectrum.

ComponentChemical Shift (1H NMR, CDCl3)MultiplicityOrigin
Product (Ethyl ester)~4.12 ppmQuartet (2H, O-CH2)Target
Product (Py-CH2)~4.45 ppmTriplet (2H)Target
Product (CH2-CO)~2.85 ppmTriplet (2H)Target
Impurity: Methyl Ester ~3.65 ppmSinglet (3H, O-CH3)Transesterification (MeOH used)
Impurity: Acid > 10.0 ppmBroad Singlet (OH)Hydrolysis (Wet solvent/base)
Impurity: Polymer 1.5 - 2.5 ppmBroad/Undefined MultipletsPolymerization of Acrylate
Starting Material: Pyrazole ~7.6, 6.3 ppmDoublet/TripletIncomplete Conversion / Retro-Michael

References

  • Mechanism of Aza-Michael Addition: Rulev, A. Y. (2014). "Aza-Michael addition of amines to activated alkenes." RSC Advances.

  • Catalysis (DBU): Yeom, C-E., et al. (2007). "DBU-catalyzed aza-Michael addition of amines to activated alkenes under solvent-free conditions." Tetrahedron Letters.

  • Polymerization Side Reactions: Moad, G., & Solomon, D. H. (2006). "The Chemistry of Radical Polymerization." Elsevier Science.
  • Transesterification Risks: Otera, J. (1993). "Transesterification."[4][5] Chemical Reviews.

Sources

Technical Support Center: Large-Scale Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-PROP-SCALE-042 Subject: Optimization and Troubleshooting for Scale-Up of Aza-Michael Addition Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate from gram to kilogram/pilot scale. The reaction involves the aza-Michael addition of 1H-pyrazole to ethyl acrylate. While chemically straightforward, the scale-up introduces critical safety risks regarding acrylate polymerization and exotherm management , as well as purification bottlenecks that render chromatography unviable.

Module 1: Reaction Initiation & Kinetics

The Core System

The synthesis relies on the nucleophilic attack of the pyrazole nitrogen on the


-carbon of ethyl acrylate.

Standard Protocol:

  • Reagents: 1H-Pyrazole (1.0 eq), Ethyl Acrylate (1.1–1.2 eq).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [0.5–5 mol%] or

    
    .
    
  • Solvent: Acetonitrile (MeCN) or Neat (Solvent-free).

Troubleshooting Guide: Reaction Stalls or Fails
Issue ObservedRoot Cause AnalysisCorrective Action (Tier 3 Support)
Reaction Stalls at 60-70% Conversion Equilibrium/Reversibility: The aza-Michael addition is reversible. High temperatures can shift equilibrium back to starting materials.Lower Temperature: Reduce reaction temperature to 40–50°C. Catalyst Boost: Add 1-2 mol% additional DBU. Stoichiometry: Ensure slight excess of ethyl acrylate (1.2 eq) to drive Le Chatelier’s principle.
Yellow/Orange Discoloration Polymerization: Ethyl acrylate is polymerizing rather than reacting with pyrazole.Check Inhibitor: Ensure ethyl acrylate contains 10-50 ppm MEHQ (Monomethyl ether hydroquinone). Oxygen Sparge: MEHQ requires dissolved oxygen to function. Do not use a vigorous

sparge; use a lean air/nitrogen blend.
Low Reaction Rate (Induction Period) Catalyst Deactivation: Trace acid in starting materials neutralizing the base.Pre-treatment: Wash pyrazole with base if sourced from HCl salt. Switch to DBU (superbase) which is less sensitive to trace moisture/acids than inorganic carbonates in organic media [1].
Visual Workflow: Reaction Pathway

ReactionPathway Start Starting Materials (Pyrazole + Ethyl Acrylate) Cat Catalyst Addition (DBU or K2CO3) Start->Cat Mix Side Side Reaction (Acrylate Polymerization) Start->Side Excess Heat/No O2 Inter Transition State (Nitrogen Nucleophile Attack) Cat->Inter Activation Prod Product Ethyl 3-(1H-pyrazol-1-yl)propanoate Inter->Prod Aza-Michael Addition

Figure 1: Reaction pathway highlighting the critical divergence between the desired Michael addition and the hazardous acrylate polymerization side reaction.

Module 2: Thermal Management & Safety (Critical)

WARNING: Ethyl acrylate is a Class IB Flammable Liquid and prone to runaway polymerization.

FAQ: Managing the Exotherm

Q: Why is the reaction temperature spiking uncontrollably upon addition? A: The aza-Michael addition is exothermic. On a large scale, the heat generation rate exceeds the cooling capacity of the vessel.

  • Protocol Adjustment: Do not add all ethyl acrylate at once.

  • Dosing Strategy: Dissolve pyrazole and catalyst in the solvent first. Add ethyl acrylate dropwise (or via dosing pump) over 2–4 hours, maintaining internal temperature

    
    .
    

Q: Can I run this reaction solvent-free (Neat) to save volume? A: Yes, but with extreme caution.

  • Risk: Solvent acts as a heat sink. Removing it increases the adiabatic temperature rise.

  • Mitigation: If running neat, active cooling (jacketed reactor) is mandatory. Dosing time must be extended to 6+ hours.

Acrylate Handling Checklist
  • Inhibitor Check: Verify MEHQ levels in ethyl acrylate stock before use.

  • Atmosphere: Maintain a "lean air" headspace (5%

    
     in 
    
    
    
    ) rather than pure nitrogen to keep the inhibitor active [2].
  • Quench Protocol: Have a solution of phenothiazine or additional inhibitor ready in case of thermal runaway.

Module 3: Purification & Isolation

On a kilogram scale, silica gel chromatography is cost-prohibitive and generates excessive waste.

Method A: Vacuum Distillation (Preferred for High Purity)
  • Boiling Point: Ethyl 3-(1H-pyrazol-1-yl)propanoate has a high boiling point.

  • Requirement: High vacuum (<1 mbar) is essential to keep the pot temperature below 150°C.

  • Risk: Prolonged heating can cause retro-Michael reaction (decomposition back to pyrazole and acrylate).

  • Setup: Wiped-film evaporator (WFE) or Short-path distillation is superior to fractional distillation columns due to lower residence time.

Method B: The "Salt Formation" Trick (Alternative to Distillation)

If distillation equipment is unavailable, exploit the basicity of the pyrazole ring.

  • Extraction: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acid Wash: Extract with 1M HCl (aq). The product protonates and moves to the aqueous layer; non-basic impurities (polymers, excess acrylate) stay in organics.

  • Wash: Wash the aqueous layer with fresh EtOAc to remove entrained organics.

  • Basify: Adjust aqueous layer pH to >10 using NaOH or

    
    .
    
  • Recovery: Extract the now-neutral product back into EtOAc, dry (

    
    ), and concentrate.
    
Purification Logic Tree

PurificationLogic Start Crude Reaction Mixture Check Is Distillation Available? Start->Check Distill High Vacuum Distillation (<1 mbar, Short Path) Check->Distill Yes Extract Acid-Base Extraction (1M HCl wash -> Basify) Check->Extract No Retro Risk: Retro-Michael (Keep T < 140°C) Distill->Retro Monitor Temp Waste Organic Impurities (Polymers/Acrylate) Extract->Waste Remove in Organic Phase

Figure 2: Decision matrix for selecting the appropriate purification method based on equipment availability and thermal stability risks.

References

  • DBU-Promoted Efficient and Versatile Aza-Michael Addition. Source: ResearchGate. (2025).[1] Yeom et al. developed a convenient method for the preparation of functionalised derivatives...[1] using a sub-stoichiometric amount of DBU.

  • Ethyl Acrylate Safety & Polymerization Hazards. Source: ILO / ICSC. (2021). The substance may spontaneously polymerize due to warming...[2] Vapours are uninhibited and may polymerize. [3]

  • Cs2CO3 Catalyzed Direct Aza-Michael Addition. Source: NIH / PubMed Central. A highly efficient method for the synthesis of azole derivatives via a direct aza-Michael addition...[4] using Cs2CO3 as a catalyst.

  • Purification of Pyrazoles via Acid-Base Extraction. Source: Google Patents (WO2011076194A1). Method for purifying pyrazoles... reacting the solution with at least equimolar amounts of an inorganic mineral acid. [5]

Sources

Technical Support Center: Improving Regioselectivity in the N-Alkylation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the N-alkylation of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

A1: The primary challenges in the N-alkylation of pyrazoles are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate.[1] Low yields can be caused by suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[1]

Q2: Which factors influence the N1/N2 regioselectivity of the reaction?

A2: Regioselectivity is a complex issue governed by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[1][2]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[1][3] In the pyrazolate anion, the negative charge is delocalized across both nitrogen atoms, but substituent effects can make one nitrogen more nucleophilic than the other.[3][4]

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[1]

  • Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1][2][5] In some cases, changing the base can even lead to opposite regioselectivity. Using sodium hydride (NaH) can prevent the formation of regioisomeric products in certain reactions.[1][3]

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer.

Q3: What are standard starting conditions for a base-mediated pyrazole N-alkylation?

A3: A reliable starting point is the use of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent such as DMF or DMSO.[1] The reaction is typically performed at a temperature ranging from room temperature to 80°C and monitored by TLC or LC-MS.[1]

Q4: Are there alternative methods to traditional base-mediated alkylation?

A4: Yes, several alternative methods exist:

  • Acid-Catalyzed Alkylation: This method uses a Brønsted acid catalyst with trichloroacetimidates as electrophiles and can be an alternative to methods requiring strong bases or high temperatures.[2][6]

  • Phase Transfer Catalysis (PTC): PTC, especially under solvent-free conditions, can provide high yields and simplifies the work-up procedure.[1][7] It's an environmentally friendly option that allows the use of weaker inorganic bases.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[1][9][10][11]

  • Enzymatic Alkylation: Engineered enzymes can offer unprecedented regioselectivity (>99%) for pyrazole alkylation.[12]

Troubleshooting Guides

Issue 1: Poor or No Product Yield

Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors. A systematic approach to troubleshooting is recommended.

LowYield_Troubleshooting Start Low or No Yield CheckReagents Check Reagents & Conditions Start->CheckReagents ReEvaluateBase Re-evaluate Base - Strength (NaH > K2CO3) - Anhydrous conditions - Stoichiometry (slight excess) CheckReagents->ReEvaluateBase Base issues? CheckAlkylatingAgent Assess Alkylating Agent - Reactivity (I > Br > Cl) - Stability - Stoichiometry (1.1-1.5 eq) CheckReagents->CheckAlkylatingAgent Agent issues? OptimizeConditions Optimize Reaction Conditions - Temperature (Increase?) - Time (Monitor by LCMS) - Solvent (Solubility?) CheckReagents->OptimizeConditions Condition issues? ImprovedYield Improved Yield ReEvaluateBase->ImprovedYield CheckAlkylatingAgent->ImprovedYield OptimizeConditions->ImprovedYield

Caption: A logical workflow for troubleshooting low pyrazole yield.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen to make it nucleophilic.

    • Strength: Ensure the base is strong enough to deprotonate your pyrazole derivative. For less acidic pyrazoles, a stronger base like sodium hydride (NaH) may be necessary instead of potassium carbonate (K₂CO₃).[3][13]

    • Quality and Handling: If using NaH, ensure it is fresh and handled under strictly anhydrous conditions. The mineral oil should be washed away with dry hexanes before use.

    • Stoichiometry: A slight excess of the base is often beneficial.[1]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general order of reactivity is R-I > R-Br > R-Cl. If your reaction is sluggish with an alkyl chloride, consider switching to the bromide or iodide analog.

    • Stability: Ensure your alkylating agent is not degrading under the reaction conditions.

  • Assess Solubility: Poor solubility of the pyrazole or the base can hinder the reaction.

    • Choose a solvent in which all reactants are reasonably soluble. DMF and DMSO are generally good choices for their high polarity.[1]

  • Optimize Reaction Temperature and Time:

    • Some alkylations require heating to proceed at a reasonable rate. If your reaction is not progressing at room temperature, consider gradually increasing the temperature (e.g., to 50-80°C).[1]

    • Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction time.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge. Several factors can be adjusted to favor the formation of a single isomer.

Regioselectivity_Troubleshooting Start Poor Regioselectivity (N1/N2 Mixture) ModifySterics Modify Steric Hindrance - Bulky alkylating agent - Bulky pyrazole substituent Start->ModifySterics ChangeSolvent Change Solvent - Polar aprotic (DMF, DMSO) - Fluorinated alcohols (TFE, HFIP) Start->ChangeSolvent AlterBase Alter Base/Catalyst - K2CO3 in DMSO for N1 - NaH for specific cases Start->AlterBase AdjustTemp Adjust Temperature - Lower temperature may increase selectivity Start->AdjustTemp ImprovedSelectivity Improved Regioselectivity ModifySterics->ImprovedSelectivity ChangeSolvent->ImprovedSelectivity AlterBase->ImprovedSelectivity AdjustTemp->ImprovedSelectivity

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Optimization Strategies:

  • Modify Steric Hindrance:

    • If the desired isomer is at the less sterically hindered nitrogen, using a bulkier alkylating agent can increase selectivity.[1][2]

    • Conversely, if the pyrazole already has a bulky substituent at position 3 (or 5), this will strongly direct alkylation to the less hindered N1 position.

  • Change the Solvent:

    • Polar Aprotic Solvents: Solvents like DMF and DMSO are good starting points and often favor one regioisomer.[1]

    • Fluorinated Alcohols: The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been reported to significantly enhance regioselectivity.[1]

  • Alter the Base/Catalyst System:

    • For N1-Alkylation: The combination of K₂CO₃ in DMSO is known to be effective for the regioselective N1-alkylation of 3-substituted pyrazoles.[2][5]

    • Sodium Hydride (NaH): In specific cases, switching from K₂CO₃ to NaH can dramatically improve or even reverse regioselectivity. For example, the alkylation of a pyridinyl-CF₃-pyrazole with ethyl iodoacetate gave a 50:50 mixture with K₂CO₃, but >95:5 selectivity for the N1 isomer with NaH.[1][3]

  • Adjust the Temperature:

    • Reactions are often run at elevated temperatures to increase the rate, but this can sometimes come at the cost of selectivity. Running the reaction at a lower temperature (e.g., 0°C or room temperature) may favor the kinetically preferred product and improve the isomeric ratio.

Data Presentation: Impact of Reaction Conditions on Regioselectivity

The following table illustrates how different reaction parameters can influence the N1/N2 isomer ratio for the alkylation of various substituted pyrazoles.

Pyrazole Substituent(s)Alkylating AgentBaseSolventN1:N2 RatioYieldReference
3-Acetyl-5-CF₃Ethyl iodoacetateK₂CO₃MeCN~50:50Moderate[3]
3-(Pyridin-2-yl)-5-CF₃Ethyl iodoacetateK₂CO₃DME-MeCN~50:50Moderate[1][3]
3-(Pyridin-2-yl)-5-CF₃Ethyl iodoacetateNaHDME-MeCN>95:5Good[1][3]
3-PhenylBenzyl bromideK₂CO₃DMSO>95:5High[5][14]
3-CF₃AcrylonitrileiPr₂NEtDMSO>99:191%[15]
3-BromoAcrylonitrileiPr₂NEtDMSO>99:193%[15]

Note: Data is illustrative and compiled from various sources. Exact ratios and yields may vary depending on the specific substrates and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation (K₂CO₃/DMF)

This protocol describes a general procedure for the N1-alkylation of a 3-substituted pyrazole using an alkyl halide in the presence of potassium carbonate.[1][5]

Protocol1_Workflow Start Start AddReagents 1. Combine Pyrazole (1 eq) & K2CO3 (1.5 eq) in anhydrous DMF Start->AddReagents Stir1 2. Stir at RT for 15-30 min AddReagents->Stir1 AddAlkylatingAgent 3. Add Alkyl Halide (1.1 eq) dropwise Stir1->AddAlkylatingAgent Reaction 4. Stir at desired temp (RT to 80°C) for 4-24h (Monitor by LCMS) AddAlkylatingAgent->Reaction Workup 5. Quench with water, extract with EtOAc Reaction->Workup Purify 6. Wash, dry, concentrate, and purify by chromatography Workup->Purify End Pure N-Alkylated Pyrazole Purify->End

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

Materials:

  • Pyrazole derivative (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 eq)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1][13]

Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate

This method provides an alternative to base-mediated alkylations.[6]

Materials:

  • Pyrazole (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Camphorsulfonic acid (CSA, 0.2 eq)

  • Dry 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a round-bottom flask with the pyrazole (1 eq), trichloroacetimidate (1 eq), and CSA (0.2 eq) under an argon atmosphere.

  • Add dry DCE to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1][6]

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • Wang, Y., Zhang, T., et al. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. Retrieved from [Link]

  • Edilova, Y. O., Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). Retrieved from [Link]

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Retrieved from [Link]

  • (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]

  • Huang, A., Wo, K., Lee, S. Y. C., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Dandia, A., & Singh, R. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of Heterocyclic Chemistry, 50(S1), E1-E23. Retrieved from [Link]

  • Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10976–10986. Retrieved from [Link]

  • Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved from [Link]

  • Yilmaz, F., & Er, M. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Dergipark. Retrieved from [Link]

  • Varma, R. S. (2025).
  • Prier, C. K., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(10), 5248-5255. Retrieved from [Link]

  • Zarev, Y., et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Semantic Scholar.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS Green Chemistry Institute. Retrieved from [Link]

  • Edilova, Y. O., et al. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Retrieved from [Link]

Sources

preventing hydrolysis of ethyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Hydrolysis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

Product Focus: Ethyl 3-(1H-pyrazol-1-yl)propanoate (CAS: Common Michael Adduct) Application: Pharmaceutical Intermediate, Ligand Synthesis Support Level: Tier 3 (Senior Scientist)

Core Technical Overview: The "Hydrolysis Trap"

Ethyl 3-(1H-pyrazol-1-yl)propanoate is a Michael adduct formed by the reaction of pyrazole with ethyl acrylate. While the synthesis is robust, the ester linkage is chemically vulnerable, particularly during the workup and storage phases.

The Problem: The pyrazole ring is a weak base (


 for the conjugate acid), but the reaction conditions for its synthesis often require stronger bases (e.g., 

, DBU, or alkoxides). The convergence of residual base , water (introduced during quenching), and heat (during solvent removal) creates a perfect storm for saponification (base-catalyzed hydrolysis), converting your ester into the water-soluble 3-(1H-pyrazol-1-yl)propanoic acid.

Troubleshooting Guide (Q&A Format)

Q1: My crude yield is significantly lower than the literature (e.g., <40%), but the reaction conversion looked good on TLC. Where did the product go?

Diagnosis: You likely hydrolyzed the ester during the aqueous workup and washed the resulting acid into the aqueous waste layer. Root Cause: Saponification is irreversible.[1] If you quenched a basic reaction mixture (pH > 10) with water without prior neutralization, the ester hydrolyzed to the carboxylate salt, which is highly water-soluble. Solution:

  • Acidify First: Before adding water, neutralize the reaction mixture to pH 7-8 using dilute acid (e.g., 1M HCl) or a buffer (saturated

    
    ).
    
  • Rescue Protocol: If you suspect the product is in the aqueous layer, acidify the aqueous waste to pH 3-4 and extract exhaustively with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The carboxylic acid byproduct will extract; the ester (if surviving) will also extract.

Q2: I see a new set of peaks in the NMR (broad singlet ~12 ppm, triplet shift from 4.1 to 2.6 ppm). Is this decomposition?

Diagnosis: Yes, this is the hydrolyzed carboxylic acid derivative. Root Cause: Moisture ingress during storage or "in-vial" hydrolysis.

  • Mechanism: Pyrazoles are hygroscopic. If stored in a freezer without a desiccator, condensation forms inside the vial upon warming. The pyrazole moiety can act as an intramolecular general base, assisting water in attacking the ester carbonyl. Solution:

  • Purification: Dissolve the mixture in DCM and wash with saturated

    
    . The acid impurity will move to the aqueous layer; the ester remains in the organic layer.
    
  • Prevention: Store under Argon/Nitrogen in a desiccator. Allow the vial to reach room temperature before opening to prevent condensation.

Q3: Can I use silica gel chromatography to purify this ester?

Diagnosis: Silica gel is slightly acidic (


).
Risk:  While less aggressive than base, prolonged exposure to acidic silica—especially with methanol in the eluent—can cause transesterification (ethyl 

methyl ester) or acid-catalyzed hydrolysis. Solution:
  • Pre-treatment: Deactivate the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes acidic sites.

  • Eluent: Use EtOAc/Hexanes gradients. Avoid Methanol if possible.

Strategic Workflows & Protocols

Protocol A: Hydrolysis-Free Workup (The "Dry" Method)

Recommended when using solid bases (e.g.,


, 

).
  • Filtration: Do not add water. Filter the reaction mixture through a pad of Celite to remove the solid base.

  • Wash: Rinse the filter cake with anhydrous solvent (e.g., Acetone or DCM).

  • Concentration: Evaporate the solvent under reduced pressure.

  • Result: This leaves the crude ester with minimal exposure to water/base.

Protocol B: pH-Controlled Aqueous Workup

Recommended when using liquid bases (e.g., DBU, Piperidine) or homogeneous catalysts.

  • Cooling: Cool the reaction mixture to 0°C.

  • Quench: Slowly add saturated Ammonium Chloride (

    
    )  solution.
    
    • Why?

      
       buffers the pH to ~8-9, which is mild enough to preserve the ester but effectively neutralizes strong bases.
      
  • Extraction: Extract immediately with EtOAc (

    
    ).
    
  • Drying: Dry organic layers over

    
     (Sodium Sulfate) and filter.
    
    • Note: Avoid

      
       if the product is acid-sensitive, though usually safe here.
      
  • Evaporation: Remove solvent at

    
    .
    

Visualized Mechanisms & Workflows

Figure 1: The Hydrolysis Mechanism & Prevention Strategy

This diagram illustrates how the base catalyst (B:) activates water, leading to the irreversible formation of the carboxylate, and where to intervene.[2]

HydrolysisMechanism Ester Ethyl 3-(1H-pyrazol-1-yl)propanoate (Target Ester) Inter Tetrahedral Intermediate Ester->Inter Base Residual Base (OH-, DBU, K2CO3) Base->Inter Nucleophilic Attack Water Water (Quench/Moisture) Water->Inter Nucleophilic Attack Acid 3-(1H-pyrazol-1-yl)propanoic acid (Hydrolyzed Byproduct) Inter->Acid Irreversible Collapse Prev PREVENTION: Buffer to pH 7-8 Remove Base First Prev->Base Neutralizes

Caption: Base-catalyzed hydrolysis pathway.[3] Intervention (Green) must occur before water introduction to prevent irreversible acid formation.

Figure 2: Decision Tree for Safe Workup

Follow this logic to select the optimal workup method based on your reaction conditions.

WorkupDecision Start Reaction Complete BaseType What type of Base was used? Start->BaseType SolidBase Solid / Heterogeneous (K2CO3, Cs2CO3) BaseType->SolidBase LiquidBase Liquid / Homogeneous (DBU, NaOEt, Piperidine) BaseType->LiquidBase Filter METHOD A: Dry Filtration (Filter off solid base) SolidBase->Filter Best Path Buffer METHOD B: Buffered Quench (Sat. NH4Cl) LiquidBase->Buffer Required Extract Extract (EtOAc/DCM) Dry (Na2SO4) Filter->Extract Evaporate directly CheckPH Check Aqueous pH (Target: 7.0 - 8.5) Buffer->CheckPH CheckPH->Extract

Caption: Decision matrix for selecting the workup protocol that minimizes hydrolysis risk.

Data Summary: Stability & Solvent Compatibility

The following table summarizes the stability of the ester bond in ethyl 3-(1H-pyrazol-1-yl)propanoate under various conditions.

ConditionHydrolysis RiskHalf-Life (

) Estimate*
Recommendation
Acidic (pH < 4) Low> 24 HoursSafe for short-term workup.
Neutral (pH 7) NegligibleStableIdeal storage/workup pH.
Basic (pH > 10) Critical < 1 HourAvoid. Quench immediately.
Silica Gel ModerateVariesDeactivate silica with 1%

.
Storage (-20°C) LowYearsStore under Argon/Nitrogen.

*Estimates based on general pyrazole-ester stability profiles [1][2].

References

  • RSC Publishing. (2026). Biocatalyzed aza-Michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives.

  • National Institutes of Health (PMC). (2008). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives.[4]

  • BenchChem. (2025).[1][5] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[6][7]

  • Fisher Scientific. (2010). Safety Data Sheet: Ethyl Propionate.

Sources

Technical Support Center: Separation and Characterization of Pyrazole N1 and N2 Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. The regioselective synthesis of pyrazole derivatives often yields a mixture of N1 and N2 isomers, whose separation and unambiguous identification are critical for advancing research and development. Due to their similar physicochemical properties, this process presents a significant challenge.[1][2][3] This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to navigate the complexities of separating and characterizing these challenging regioisomers.

Frequently Asked Questions (FAQs)
Q1: What makes the separation of N1 and N2 pyrazole isomers so difficult?

The primary challenge in separating N1 and N2 regioisomers lies in their structural similarity. These isomers often possess very close polarities and similar physical properties, which results in nearly identical behavior in standard chromatographic systems.[1][2] Consequently, they exhibit very close retention factors (Rf) on Thin-Layer Chromatography (TLC) plates and co-elute or show poor resolution during column chromatography.[2] This necessitates highly optimized separation protocols to achieve baseline separation.

Q2: Which factors most significantly influence the N1/N2 isomer ratio during synthesis?

Controlling the regioselectivity of the initial N-alkylation or N-arylation reaction is the most effective strategy to simplify downstream processing. The final N1/N2 ratio is governed by a complex interplay of several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. The use of bulky substituents on the pyrazole ring or a sterically demanding alkylating agent can significantly direct the reaction towards the more accessible nitrogen.[1][3] For instance, employing bulky α-halomethylsilanes as "masked" methylating agents has been shown to afford excellent N1-selectivity.[4][5]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring modulate the nucleophilicity of the adjacent nitrogen atoms, influencing the reaction pathway.[1][3]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically impact the isomer ratio.[1] Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[3] Notably, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), has been shown to dramatically increase regioselectivity in certain pyrazole formations.

  • Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent play a crucial role. Traditional agents like methyl iodide often provide poor selectivity.[1][5]

Q3: What are the most effective chromatographic techniques for separating N1 and N2 pyrazole isomers?

The choice of chromatography is dictated by the scale of the separation and the difficulty of resolving the isomers.

  • Flash Column Chromatography (Normal Phase): This is the most common and widely used method for the preparative separation of regioisomers from synthetic reaction mixtures.[2][6] Silica gel is the standard stationary phase, used with a carefully optimized mobile phase, typically a gradient of ethyl acetate in a nonpolar solvent like hexane or petroleum ether.[2][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is essential for separating very closely related regioisomers and for analytical quantification of the isomer ratio.[2] It can be performed in various modes:

    • Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) with non-polar mobile phases.

    • Reverse-Phase HPLC (RP-HPLC): Employs a non-polar stationary phase (e.g., C18) with polar mobile phases like acetonitrile/water or methanol/water mixtures.[2][8] This is particularly useful for isomers with slight differences in hydrophobicity.

Q4: How can I unambiguously confirm the identity of each separated isomer as N1 or N2?

While chromatography separates the isomers, spectroscopic analysis is required for definitive structural assignment. A multi-technique approach is often necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for isomer differentiation.

    • ¹H NMR: While a starting point, it is often insufficient on its own.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for confirming regiochemistry. It identifies spatial proximity between protons. A cross-peak between the protons of the N-substituent (e.g., N-CH₃) and a proton on a substituent at the C5 position of the pyrazole ring confirms the N1 isomer. The absence of this correlation, and potentially a correlation to a C3 substituent, would suggest the N2 isomer.[6]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This technique detects long-range (2-3 bond) correlations between protons and carbons. Observing a correlation from the N-substituent's protons to the C3 and C5 carbons of the pyrazole ring can definitively establish the point of attachment.[8][9]

  • Single-Crystal X-ray Crystallography: This is the gold standard for structural elucidation. If a suitable crystal of an isomer can be grown, X-ray diffraction provides an unequivocal 3D structure, confirming the connectivity and constitution of the molecule.[6][10][11]

Troubleshooting Guide
Issue 1: My N1 and N2 isomers are co-eluting or show poor separation on a silica gel column.

This is the most common challenge encountered. Poor separation on the column is almost always predicted by a lack of separation on a TLC plate. If the spots are not distinct on TLC, they will not separate on the column.[2]

Sources

Technical Support Center: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate. It addresses common experimental challenges through a troubleshooting guide and frequently asked questions, offering solutions grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate, providing explanations and actionable solutions.

Issue 1: Low to No Product Yield in Aza-Michael Addition

Question: I am attempting the aza-Michael addition of pyrazole to ethyl acrylate and observing very low conversion to the desired ethyl 3-(1H-pyrazol-1-yl)propanoate. What are the likely causes and how can I improve the yield?

Answer: Low yields in the aza-Michael addition of pyrazole to ethyl acrylate are a common issue and can often be attributed to suboptimal reaction conditions. Several factors can be adjusted to drive the reaction to completion.

  • Catalyst Choice and Concentration: The choice and amount of base catalyst are critical. While the reaction can proceed without a catalyst, it is often slow.[1] Common bases used to deprotonate the pyrazole and facilitate the nucleophilic attack include cesium carbonate (Cs₂CO₃), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and even enzymatic catalysts.[2][3] If you are not using a catalyst, consider adding one. If you are, you may need to screen different bases or adjust the catalyst loading. For instance, Cs₂CO₃ has been shown to be highly efficient for this type of transformation.[3]

  • Solvent Effects: The solvent plays a significant role in the reaction rate and outcome. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can help to stabilize the charged intermediates.[4] If the reaction is sluggish in a non-polar solvent, switching to one of these may improve the yield.

  • Temperature and Reaction Time: The reaction may require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider heating it. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid potential decomposition of the product with prolonged heating.

  • Autocatalysis: In some cases, the product itself or the presence of an acid can catalyze the reaction.[1] However, relying on this can be slow and inefficient. A dedicated catalyst is recommended for consistent results.

Issue 2: Formation of the N2-Regioisomer and Other Side Products

Question: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles, which are difficult to separate. How can I improve the regioselectivity for the desired N1 isomer, ethyl 3-(1H-pyrazol-1-yl)propanoate?

Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a well-documented challenge.[4][5] The formation of the undesired N2-isomer is a common side reaction. Several strategies can be employed to favor the formation of the N1 product.

  • Steric Hindrance: The N1 position of pyrazole is generally less sterically hindered than the N2 position, especially if there are substituents at the 3 or 5 positions. While unsubstituted pyrazole has less steric bias, the choice of a bulky alkylating agent can sometimes favor the less hindered nitrogen.[4]

  • Choice of Base and Solvent System: This is often the most effective way to control regioselectivity. For N1-alkylation, the combination of potassium carbonate (K₂CO₃) in DMSO has been shown to be highly effective for 3-substituted pyrazoles.[4][6] The polarity of the solvent is a key factor; polar aprotic solvents often favor the formation of a single regioisomer.[4]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[4] For unsubstituted pyrazole, this is less of a factor, but it is an important consideration for substituted pyrazoles.

  • Alternative Synthetic Routes: If achieving high regioselectivity through direct alkylation proves difficult, consider alternative strategies. The aza-Michael addition of pyrazole to ethyl acrylate is often highly regioselective for the N1 isomer.[7]

Below is a decision tree to guide the optimization of regioselectivity in pyrazole N-alkylation:

G start Low N1:N2 Regioselectivity sterics Modify Steric Hindrance (e.g., bulkier alkylating agent) start->sterics solvent Change the Solvent start->solvent base Alter the Base/Catalyst start->base polar_aprotic Use Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) solvent->polar_aprotic fluorinated_alcohols Consider Fluorinated Alcohols (TFE, HFIP) solvent->fluorinated_alcohols k2co3_dmso Try K2CO3 in DMSO for N1-selectivity base->k2co3_dmso nah Use NaH to potentially prevent isomer formation base->nah mg_catalysts Mg-based catalysts (e.g., MgBr2) may favor N2-alkylation base->mg_catalysts

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized the crude ethyl 3-(1H-pyrazol-1-yl)propanoate, but I am struggling with its purification. What are the recommended methods?

Answer: Purification of pyrazole derivatives can sometimes be challenging, especially if the product is basic and prone to interacting with silica gel. Here are some common and effective purification strategies:

  • Flash Column Chromatography: This is the most common method for purifying organic compounds.

    • Deactivating Silica Gel: If you are experiencing product loss on the column, it may be due to the acidic nature of the silica gel. You can deactivate the silica by preparing a slurry of silica gel with a small amount of a base like triethylamine (Et₃N) or ammonia in methanol before packing the column.[8]

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low concentration of the polar solvent and gradually increase it.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.

    • Solvent Choice: Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.[8] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Acid-Base Extraction: Since pyrazoles are basic, an acid-base extraction can be used to separate the product from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., HCl). The protonated pyrazole will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product extracted back into an organic solvent.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to ethyl 3-(1H-pyrazol-1-yl)propanoate?

A1: The two most common and direct synthetic routes are:

  • Aza-Michael Addition: This involves the reaction of pyrazole with ethyl acrylate. This method is often favored for its high regioselectivity for the N1 isomer and can be catalyzed by bases or enzymes.[2][3][7][9]

  • N-Alkylation with an Ethyl 3-Halopropanoate: This is a classical SN2 reaction where pyrazole is deprotonated by a base and then reacted with a reagent like ethyl 3-bromopropanoate. While effective, this method can sometimes lead to a mixture of N1 and N2 isomers, requiring careful optimization of reaction conditions to ensure high regioselectivity.[4][5]

G cluster_0 Aza-Michael Addition cluster_1 N-Alkylation pyrazole1 Pyrazole catalyst1 Base or Enzyme Catalyst pyrazole1->catalyst1 ethyl_acrylate Ethyl Acrylate ethyl_acrylate->catalyst1 product Ethyl 3-(1H-pyrazol-1-yl)propanoate catalyst1->product pyrazole2 Pyrazole base Base (e.g., K2CO3, NaH) pyrazole2->base ethyl_halopropanoate Ethyl 3-Halopropanoate ethyl_halopropanoate->base product2 Ethyl 3-(1H-pyrazol-1-yl)propanoate + N2-isomer base->product2

Caption: Primary synthetic routes to ethyl 3-(1H-pyrazol-1-yl)propanoate.

Q2: Which factors are most important for controlling regioselectivity in pyrazole N-alkylation?

A2: The key factors influencing N1/N2 regioselectivity are:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[4]

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO often promote the formation of a single regioisomer.[4]

  • Base/Catalyst System: The choice of base is crucial. For example, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4][6]

Q3: Are there any "green" or more environmentally friendly synthetic methods available?

A3: Yes, recent research has focused on developing more sustainable synthetic routes.

  • Biocatalysis: The use of enzymes, such as lipases, to catalyze the aza-Michael addition offers a greener alternative. These reactions can often be performed under milder conditions and may use more environmentally benign solvents.[2][9]

  • Catalyst-Free Conditions: Some Michael additions of pyrazoles can proceed without a catalyst, simply by heating the reactants, which eliminates the need for a potentially toxic catalyst.[1][7] However, this may result in longer reaction times.

Q4: What are some alternative, less common methods for synthesizing N-alkylated pyrazoles?

A4: While aza-Michael addition and direct alkylation are the most common, other methods exist:

  • Reaction with Ethyl Propiolate: Ethyl propiolate can undergo dipolar cycloaddition reactions to form pyrazoles.[10] It can also react with pyrazole itself, though this may lead to different products depending on the reaction conditions.

  • Enzyme-Catalyzed Alkylation with Haloalkanes: Engineered enzymes have been developed for the highly regioselective N-alkylation of pyrazoles using simple haloalkanes, offering excellent control over the reaction outcome.[11][12]

Experimental Protocols

Protocol 1: Aza-Michael Addition of Pyrazole to Ethyl Acrylate

This protocol describes a base-catalyzed aza-Michael addition, a reliable method for the regioselective synthesis of ethyl 3-(1H-pyrazol-1-yl)propanoate.

Materials and Reagents:

  • Pyrazole

  • Ethyl acrylate

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add pyrazole (1.0 eq) and cesium carbonate (0.1 eq).

  • Add anhydrous THF to achieve a concentration of 0.5 M with respect to the pyrazole.

  • Add ethyl acrylate (1.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of Pyrazole with Ethyl 3-Bromopropanoate

This protocol outlines the N-alkylation of pyrazole using ethyl 3-bromopropanoate, with conditions optimized for N1-selectivity.

Materials and Reagents:

  • Pyrazole

  • Ethyl 3-bromopropanoate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add pyrazole (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMSO to achieve a concentration of 0.2 M with respect to the pyrazole.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of water).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Synthetic Routes

Synthetic Route Typical Reagents Key Advantages Common Challenges References
Aza-Michael Addition Pyrazole, Ethyl Acrylate, Base (e.g., Cs₂CO₃) or EnzymeHigh N1-regioselectivity, Milder conditions possible, "Green" alternatives availableCan be slow without a catalyst, Potential for polymerization of acrylate[7],[9],[2],[3]
N-Alkylation Pyrazole, Ethyl 3-bromopropanoate, Base (e.g., K₂CO₃)Well-established method, Readily available starting materialsPotential for N1/N2 isomer mixture, May require careful optimization[5],[4],[6]

Disclaimer: The provided protocols are intended as a general guide. Researchers should always conduct their own risk assessments and optimize conditions based on their specific laboratory setup and the scale of the reaction.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Technical Support Center: Optimizing N-Alkyl
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Figshare.
  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole deriv
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives. ChemicalBook.
  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate.
  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon
  • N-alkylation method of pyrazole.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Reaction of ethyl 2-cyano-3,3-bis(methylthio)
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife.
  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Aza-Michael addition of pyrazoles to crotonic acid.
  • Arabian Journal of Chemistry.
  • ethyl 3-(1-methyl-1H-pyrazol-3-yl)
  • PRACTICAL LAB MANUAL.
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • Method for purifying pyrazoles.
  • Experimental protocol for reactions with Ethyl 2-(1H-pyrazol-1-YL)

Sources

reaction condition optimization for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis & Optimization

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: PYZ-OPT-2026

Introduction: The Pyrazole Challenge

Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are not merely structural motifs; they are the pharmacophores behind blockbusters like Celecoxib, Ruxolitinib, and Sildenafil. However, their synthesis is often plagued by a "Regioselectivity Paradox"—the struggle to distinguish between N1/N2 tautomers and C3/C5 isomers during ring closure or functionalization.

This guide moves beyond textbook definitions to provide field-tested troubleshooting for the three critical failure points in pyrazole chemistry: Knorr Cyclocondensation , N-Alkylation , and Safety/Scale-up .

Module 1: Mastering Regioselectivity in Knorr Synthesis

The Issue: You are reacting a 1,3-diketone with a substituted hydrazine and obtaining an inseparable mixture of 1,3- and 1,5-substituted pyrazoles.

The Mechanism: The Knorr reaction relies on the nucleophilic attack of the hydrazine on the carbonyl carbons. Regioselectivity is dictated by the competition between:

  • Electronic Control: The most nucleophilic nitrogen attacking the most electrophilic carbonyl.

  • Steric Control: The least hindered nitrogen attacking the least hindered carbonyl.

Troubleshooting Protocol:

VariableOptimization StrategyMechanism
Solvent Switch from EtOH to TFE (2,2,2-Trifluoroethanol) or HFIP Fluorinated alcohols are strong H-bond donors. They activate the carbonyl (increasing electrophilicity) and solvate the hydrazine, often amplifying steric differentiation [1].
pH Acidic vs. Basic Acidic (AcOH): Protonates the hydrazine, reducing nucleophilicity but making the attack more sensitive to steric bulk. Basic: Increases hydrazine nucleophilicity, favoring electronic control.
Temperature Low (-10°C to 0°C) Kinetic control. Favors the attack of the most nucleophilic nitrogen on the most electrophilic carbonyl before equilibration occurs.

Visual Workflow: Regioselectivity Decision Tree

KnorrRegio start Start: Unsymmetrical 1,3-Diketone + R-Hydrazine check_sub Check Substituents (R groups) start->check_sub branch_steric Significant Steric Difference? (e.g., t-Butyl vs Methyl) check_sub->branch_steric Yes branch_elec Significant Electronic Difference? (e.g., CF3 vs Phenyl) check_sub->branch_elec No (Sterics similar) solv_tfe Use Fluorinated Solvent (TFE/HFIP) Amplifies Steric Control branch_steric->solv_tfe Maximize Selectivity cond_acid Use Acidic Conditions (HCl/AcOH) Favors Steric Discrimination branch_elec->cond_acid If CF3 present prod_15 Major Product: 1,5-Isomer (Steric Control) solv_tfe->prod_15 prod_13 Major Product: 1,3-Isomer (Electronic Control) cond_acid->prod_13

Caption: Logic flow for selecting conditions to favor specific regioisomers in Knorr synthesis. Fluorinated solvents are critical for steric differentiation.

Module 2: N-Alkylation & Functionalization

The Issue: You have a pre-formed pyrazole ring and need to alkylate the Nitrogen. You are observing poor N1/N2 selectivity (often getting a 60:40 mix).

The Science: N-unsubstituted pyrazoles exist in tautomeric equilibrium. When deprotonated, the pyrazolyl anion has two nucleophilic sites.

  • Thermodynamic Product: Usually the isomer where the substituent is on the less hindered nitrogen.

  • Kinetic Product: Often driven by the "lone pair availability" or coordination with the metal cation of the base.

Optimization Protocol (The "Base/Solvent Matrix"):

Desired OutcomeRecommended ConditionWhy?
N1-Alkylation (Steric Control) Base: NaH or t-BuOK Solvent: THF or Toluene (Non-polar/Aprotic)Promotes tight ion-pairing. The cation coordinates to the N-atoms, shielding the more hindered site, forcing alkylation to the open position [2].
N2-Alkylation (Chelation Control) Base: Cs2CO3 or K2CO3 Solvent: DMF or AcetoneDissociated ion pairs (loose). If the pyrazole has a directing group (e.g., -OH, -NH2) at C3/C5, the cation can chelate, directing the alkyl halide to the adjacent nitrogen.
Reversibility Condition: High Temp (>100°C)Allows for "N-migration" (Van der Plas-type mechanisms) to the thermodynamic minimum.

Module 3: Safety & Flow Chemistry (Hydrazine Handling)

The Issue: Hydrazines are notoriously unstable, toxic, and prone to accumulation, posing explosion risks in batch reactors.

The Solution: Continuous Flow Chemistry. By generating diazo intermediates or reacting hydrazines in a flow stream, you minimize the active inventory of hazardous material.

Recommended Flow Protocol for Pyrazole Synthesis [3]:

  • Stream A: 1,3-Diketone in EtOH (0.5 M).

  • Stream B: Hydrazine Hydrate in EtOH (0.55 M).

  • Reactor: PFA Coil (10 mL volume), heated to 100°C.

  • Back Pressure: 75 psi (to prevent solvent boiling and ensure single-phase flow).

  • Residence Time: 5–10 minutes.

Benefits:

  • Safety: Only ~5 mL of hot reaction mixture exists at any time.

  • Yield: Rapid heat transfer prevents hydrazine decomposition (often seen as "browning" in batch).

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

  • Diagnosis: Oxidative decomposition of phenylhydrazine.[1]

  • Fix: Phenylhydrazine is light and air-sensitive.[1]

    • Distill the hydrazine reagent under inert atmosphere before use.[1]

    • Run the reaction under Argon/Nitrogen.[1]

    • Add a reducing agent (e.g., sodium dithionite) in trace amounts if compatible.

Q2: I cannot separate the 1,3- and 1,5-isomers by column chromatography.

  • Diagnosis: Similar polarity of regioisomers.

  • Fix:

    • Chemical Derivatization: Reduce the pyrazole or hydrolyze an ester group; the resulting derivatives often have vastly different polarities.

    • Solvent Change: Do not rely on Hexane/EtOAc. Try DCM/MeOH or Toluene/Acetone .

    • Stationary Phase: Switch from Silica to C18 (Reverse Phase) . Isomers often separate better based on hydrophobicity than polarity.

Q3: My yield is low (<40%) despite full consumption of starting material.

  • Diagnosis: Formation of the uncyclized hydrazone intermediate.[2]

  • Fix: The reaction stopped at the intermediate stage.

    • Increase temperature.[3]

    • Add a Lewis Acid catalyst (e.g., Yb(OTf)3 or Zn(OTf)2 ) to force the dehydration/cyclization step [4].

Experimental Protocol: Regioselective Synthesis of 1-Aryl-3-Trifluoromethylpyrazole

Targeting the 1,3-isomer over the 1,5-isomer.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

  • Reagents:

    • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 equiv, 2.0 mmol)

    • Aryl Hydrazine Hydrochloride (1.1 equiv)

    • Solvent: 2,2,2-Trifluoroethanol (TFE) (0.2 M concentration)

  • Procedure:

    • Dissolve the diketone in TFE.

    • Add the hydrazine salt in one portion.

    • Stir at Room Temperature for 2 hours. (Avoid heating initially to allow kinetic control).

    • Monitor by TLC.[3][4] If intermediate hydrazone persists, heat to 50°C.

  • Workup:

    • Remove TFE under reduced pressure (rotary evaporator). Note: TFE is expensive; recover and distill for reuse.

    • Redissolve residue in EtOAc, wash with NaHCO3 (sat.) and Brine.[5]

    • Dry over Na2SO4 and concentrate.[5]

  • Validation: 19F-NMR is the fastest way to distinguish isomers. The CF3 group on the C3 position usually resonates upfield relative to the C5 position due to the proximity of the N-lone pair.

References

  • Aggarwal, V. K., et al. (2006). Regiocontrolled Synthesis of Pyrazoles using Fluorinated Solvents. Journal of Organic Chemistry.

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • Ley, S. V., et al. (2014). Continuous Flow Synthesis of Pyrazoles. Organic Process Research & Development.

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis.

  • Maddaluno, J., et al. (2013). N-Alkylation of Pyrazoles: Thermodynamic vs Kinetic Control. Chemical Reviews.

Sources

Technical Support Center: Purification of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Ticket Focus: Chromatography Troubleshooting

Welcome to the Separation Sciences Helpdesk

You are accessing the advanced troubleshooting portal for nitrogen-heterocycle purification. This guide addresses the specific physicochemical challenges of pyrazole esters —molecules that combine the basicity/polarity of the pyrazole ring with the hydrolytic sensitivity of the ester functionality.

Unlike standard organic purification, pyrazole esters present a "dual-threat" profile:

  • The Nitrogen Problem: The lone pair on the pyrazole nitrogen (

    
    ) acts as a Lewis base, interacting with acidic silanols on silica gel, causing peak tailing.
    
  • The Ester Problem: The ester linkage is susceptible to hydrolysis, particularly on active (acidic) silica or in the presence of nucleophilic alcoholic solvents.

Ticket Category A: Poor Resolution of Regioisomers (N1 vs. N2)

User Issue: "I synthesized a pyrazole via alkylation/condensation, but the N1-alkyl and N2-alkyl regioisomers are co-eluting or overlapping significantly on TLC."

Root Cause Analysis

Pyrazole regioisomers often possess nearly identical dipole moments. Standard solvent systems (Hexane/Ethyl Acetate) rely primarily on polarity differences. If the isomers have similar polarities, you must exploit selectivity (dipole-dipole interactions or hydrogen bonding) rather than just solvent strength.

Troubleshooting Protocol

Step 1: Switch Selectivity Groups If Hexane/EtOAc fails, move to a solvent system with different selectivity characteristics.

Solvent SystemMechanism of ActionRecommended Ratio Range
Toluene / Acetone

-

interactions (Toluene) + Dipole (Acetone). Excellent for separating isomers with different steric profiles.
95:5 to 80:20
DCM / MeOH High solubility; MeOH disrupts H-bonding. Warning: Risk of transesterification (see Ticket C).99:1 to 90:10
DCM / Ether Uses ether oxygen as a weak H-bond acceptor to differentiate isomer acidity.95:5 to 70:30

Step 2: The "Gold Standard" Isomer Separation Check Before running the column, perform a 2D TLC experiment:

  • Spot the mixture on the corner of a square TLC plate.

  • Run Solvent A (e.g., Hex/EtOAc) vertically. Dry.

  • Run Solvent B (e.g., Toluene/Acetone) horizontally (90° rotation).

  • Result: If spots align on the diagonal, the systems are identical. If they deviate off-diagonal, you have achieved orthogonal selectivity.

Ticket Category B: Severe Peak Tailing (The "Shark Fin" Effect)

User Issue: "My product streaks from the baseline to the solvent front, or elutes as a broad, tailing peak over 20 fractions."

Root Cause Analysis

Silica gel (


) has a surface pH of ~5.0 due to acidic silanol groups (

). The basic nitrogen of the pyrazole ring protonates or hydrogen-bonds strongly to these sites. This is not a "separation" issue; it is a secondary interaction issue.
Troubleshooting Protocol

Solution: Mobile Phase Modifiers (The "Silanol Block") You must introduce a base that competes for the acidic silanol sites, effectively "capping" them so your pyrazole can pass through freely.

Protocol: Amine-Modified Silica Run

  • Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: Add 0.1% to 1.0% (v/v) of TEA to both the weak and strong solvents.

    • Example: Solvent A = Hexane + 0.5% TEA; Solvent B = EtOAc + 0.5% TEA.

  • Column Pre-treatment (Crucial): Flush the column with 3 Column Volumes (CV) of the starting mobile phase containing the modifier before loading the sample. This pre-saturates the silica surface.

Expert Insight: Pyrazole esters are electron-deficient compared to alkyl pyrazoles, making them less basic. However, if tailing persists despite TEA addition, the issue may be solubility . Switch to DCM-based loading (Dry Load) to ensure the sample doesn't precipitate at the head of the column.

Ticket Category C: On-Column Decomposition (Loss of Ester)

User Issue: "NMR shows my ethyl ester turned into a methyl ester (transesterification) or a carboxylic acid (hydrolysis) after purification."

Root Cause Analysis
  • Transesterification: Using Methanol (MeOH) as an eluent with basic pyrazoles can catalyze the swap of the ester group (e.g.,

    
    ).
    
  • Hydrolysis: Acidic silica + moisture + slow flow rate = ester cleavage.

Troubleshooting Protocol

Method A: The "Neutral" Solvent System Avoid Methanol entirely. Use Acetonitrile (ACN) or Acetone as the polar modifier in DCM or Hexane.

  • Safe System: DCM / Acetonitrile (Gradient 0-20%).

Method B: Rapid Elution (Flash Strategy) Decomposition is time-dependent.

  • Use a Short Column (e.g., wide diameter, short height).

  • Increase flow rate (if using automated Flash systems).

  • Neutralize Silica: If you must use standard silica, pre-wash the column with 1% TEA in Hexane to neutralize acidity, then flush with your starting solvent.

Decision Logic: Troubleshooting Workflow

The following diagram outlines the logical decision process for purifying pyrazole esters based on observed chromatographic behavior.

PyrazolePurification Start Start: Crude Pyrazole Ester TLC_Check Run TLC (Hex/EtOAc) Start->TLC_Check Separation Are spots separated? TLC_Check->Separation Tailing Is there streaking/tailing? Separation->Tailing Yes AltSelectivity Switch Solvent System (Tol/Acetone or DCM/Ether) Separation->AltSelectivity No (Co-elution) StandardRun Proceed: Standard Flash (Hex/EtOAc) Tailing->StandardRun No AddBase Add 1% TEA to Mobile Phase (Block Silanols) Tailing->AddBase Yes CheckStability Check Stability: Avoid MeOH (Transesterification) Use Neutral Silica StandardRun->CheckStability If ester loss observed AddBase->CheckStability If ester loss observed

Caption: Logical workflow for diagnosing separation efficiency and chemical stability issues during pyrazole ester purification.

Frequently Asked Questions (FAQs)

Q1: Can I use C18 (Reverse Phase) for pyrazole esters? A: Yes, and it is often preferred for polar pyrazoles. However, pyrazole esters are often hydrophobic enough for Normal Phase. If you use C18, avoid acidic modifiers (Formic Acid/TFA) if your ester is acid-labile. Use Ammonium Bicarbonate (pH 7.8) or neutral water/ACN gradients.

Q2: My compound precipitates on the column when I use Hexane/EtOAc. What now? A: This is a "solubility mismatch." The compound dissolves in the EtOAc but crashes out when it hits the Hexane-rich mobile phase.

  • Fix: Use Solid Load (Dry Load) . Dissolve crude in DCM, add Celite or Silica (1:2 ratio), rotovap to dryness, and load the powder. This eliminates solvent incompatibility at the injection point.

Q3: How do I remove the Triethylamine (TEA) from my product after the column? A: TEA has a high boiling point (~89°C) and can be annoying to remove.

  • Fix: Co-evaporate with Heptane (azeotropic removal) on the rotovap. Alternatively, wash the combined organic fractions with a mild buffer (e.g., saturated

    
    ) quickly before drying, though this risks hydrolysis if done too slowly.
    
References
  • Teledyne ISCO. (2023).[1] Using RediSep Columns on Biotage Systems - Technical Note 60. Teledyne Labs. Link

  • Biotage. (2018).[2] Successful Flash Chromatography: Mobile Phase Modifiers. Wake Forest University / Biotage. Link

  • BenchChem. (2025).[3][4] Technical Support Center: Selective N-Methylation of Pyrazoles & Isomer Separation. Link

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Link

  • Oka, N., et al. (2022).[5][6] Aryl Boronic Esters Are Stable on Silica Gel.[5][6][7] Organic Letters, 24(19), 3510-3514.[7] (Demonstrates ester stability principles on silica). Link[5][6]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Link

Sources

Technical Support Center: Strategies to Control N1 vs. N2 Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The regioselective N-alkylation of unsymmetrical pyrazoles is a persistent challenge in synthetic chemistry, often yielding isomeric mixtures that are difficult to separate. This guide provides in-depth, field-proven insights, troubleshooting workflows, and detailed protocols to empower you to control the reaction outcome and selectively synthesize your desired N1 or N2-alkylated pyrazole isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of pyrazoles?

A1: The two most common challenges are controlling regioselectivity and achieving high yields. For any pyrazole that is not symmetrically substituted at the 3- and 5-positions, alkylation can occur at either the N1 or N2 nitrogen atom. This frequently results in a mixture of N1 and N2 regioisomers, which can be challenging and costly to separate.[1] Low yields can also be problematic, often stemming from suboptimal reaction conditions, unwanted side reactions, or the poor reactivity of the starting materials.[1]

Q2: What are the key factors that influence N1/N2 regioselectivity?

A2: The outcome of a pyrazole alkylation is a delicate balance of several competing factors. Understanding and manipulating these is the key to controlling the N1/N2 ratio.

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the nitrogen atom that is less sterically encumbered. For a typical 3-substituted pyrazole, the N1 position is more accessible than the N2 position, which is flanked by the C3 substituent. Using a bulky alkylating agent or a pyrazole with a large substituent at the C3 or C5 position will strongly favor alkylation at the less hindered nitrogen.[1][2][3][4]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms.[1][5][6][7] Electron-withdrawing groups (EWGs) can decrease the electron density of the nearby nitrogen, potentially influencing the site of attack, although this effect is often secondary to sterics.

  • Base and Counterion: The choice of base is critical. The nature of the resulting pyrazolate salt and the association of the counterion can block one nitrogen atom, directing the electrophile to the other. For example, potassium carbonate (K₂CO₃) in DMSO is a widely reported and effective system for achieving high N1 selectivity with 3-substituted pyrazoles.[1][8][9] In contrast, certain Lewis acidic metals or catalysts, such as MgBr₂, may chelate with a substituent on the pyrazole, directing alkylation to the N2 position.[1]

  • Solvent: The solvent plays a crucial role in solvating the pyrazolate anion and the counterion. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and often promote the formation of a single regioisomer.[1] In some systems, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance regioselectivity.[1]

  • Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the general trend of leaving group ability: I > Br > Cl > OTs.[1] Softer electrophiles, such as those used in Michael additions, can also exhibit high selectivity, often favoring the N1 position.[10][11]

  • Temperature (Kinetic vs. Thermodynamic Control): Most pyrazole alkylations are under kinetic control, where the product that forms fastest is the major product. This is typically the less sterically hindered N1 isomer.[12] Lowering the reaction temperature can sometimes increase the kinetic preference and improve selectivity.[1] If the N2 isomer were significantly more stable and the reaction were reversible, higher temperatures could favor the thermodynamic product, but this is less common for standard alkylations.[13][14][15]

Troubleshooting Guide: Improving Regioselectivity

Q: My reaction is producing a 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?

A: A non-selective reaction is a perfect opportunity for optimization. The N1 position is generally the kinetic, less sterically hindered site. Your goal is to amplify the factors that favor attack at this position.

Root Cause Analysis & Solutions:

  • Insufficient Steric Differentiation: The steric environments around N1 and N2 may be too similar.

    • Solution 1: Increase Steric Bulk of the Alkylating Agent. If you are using methyl iodide, consider switching to ethyl, isopropyl, or even benzyl bromide. The increased steric demand of the electrophile will make the approach to the more hindered N2 position less favorable.[3][4]

    • Solution 2: Modify the Pyrazole Substrate. If synthetically feasible, introducing a bulkier group at the 3-position of the pyrazole will further shield the N2 position.

  • Suboptimal Base/Solvent System: Your current conditions may not sufficiently direct the reaction.

    • Solution 3: Switch to a Proven N1-Directing System. The combination of potassium carbonate (K₂CO₃) as the base in dimethyl sulfoxide (DMSO) is highly effective for promoting N1-alkylation of 3-substituted pyrazoles.[8][9] This system is considered a gold standard and should be your first choice for optimization.

    • Solution 4: Lower the Reaction Temperature. Decreasing the temperature reduces the available thermal energy, making it more difficult for the reaction to overcome the higher activation barrier associated with attacking the more sterically hindered N2 site.

cluster_pyrazole Unsymmetrical Pyrazole cluster_products Products P N1 H N2 R_sub N1_Product N1-Alkylated (Kinetic Product) Less Hindered P:N1->N1_Product Path A (Favored by Sterics) N2_Product N2-Alkylated (Thermodynamic/Sterically Challenged) More Hindered P:N2->N2_Product Path B (Disfavored by Sterics) RX R-X (Alkylating Agent) Base Base Base->P -H+ G start Start: Poor N1/N2 Selectivity q1 What is the desired isomer? start->q1 n1_desired N1 Isomer q1->n1_desired N1 n2_desired N2 Isomer q1->n2_desired N2 n1_strat1 Strategy: Enhance Kinetic Control & Steric Hindrance n1_desired->n1_strat1 n2_strat1 Strategy: Override Steric Preference n2_desired->n2_strat1 n1_action1 Action: Switch to K₂CO₃ in DMSO n1_strat1->n1_action1 n1_action2 Action: Use a bulkier alkylating agent (R-X) n1_strat1->n1_action2 n1_action3 Action: Lower reaction temperature n1_strat1->n1_action3 n2_action1 Does C3 substituent allow chelation? (e.g., -OR, -C=O) n2_strat1->n2_action1 n2_yes Action: Use Lewis Acid (e.g., MgBr₂) n2_action1->n2_yes Yes n2_no Action: Substrate modification required (e.g., N1-directing group) n2_action1->n2_no No

Sources

Technical Support Center: Analytical Techniques for Monitoring Pyrazole Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the analytical methodologies crucial for monitoring the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole reaction analysis. Here, we will delve into the nuances of various analytical techniques, offering troubleshooting advice and answers to frequently asked questions to ensure the success of your experimental work.

Troubleshooting Guide

This section addresses specific, practical issues you may encounter during the analysis of your pyrazole synthesis reactions. The question-and-answer format is designed to provide direct and actionable solutions to common challenges.

High-Performance Liquid Chromatography (HPLC)

Question 1: Why am I observing poor peak shape (tailing or fronting) for my pyrazole compound in reverse-phase HPLC?

Answer: Poor peak shape in HPLC is a common issue that can often be resolved by systematically evaluating several factors.[1][2]

  • Secondary Interactions with Silica: Pyrazoles, being basic heterocycles, can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[2][3]

    • Solution:

      • Use a base-deactivated column: Modern columns are often end-capped to minimize silanol interactions.

      • Mobile Phase Additives: Incorporate a small amount of a competing base, like triethylamine (TEA), or an acidic modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) into your mobile phase.[4][5] This can protonate the pyrazole, improving its interaction with the stationary phase, or mask the active sites on the silica.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.[1][2]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause distorted peaks.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2]

Question 2: I'm struggling to separate my pyrazole product from a structurally similar starting material. What can I do to improve resolution?

Answer: Achieving separation between structurally similar compounds requires careful optimization of your chromatographic conditions.[4][6]

  • Optimize Mobile Phase Composition:

    • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.[7]

    • Solvent Selectivity: Try changing the organic modifier. If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.

  • Adjust pH: The retention of ionizable compounds like pyrazoles is highly dependent on the mobile phase pH. Adjusting the pH can change the ionization state of your analyte and the impurity, potentially leading to better separation.[2]

  • Column Chemistry: Consider a column with a different stationary phase. If you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Question 3: My pyrazole derivative seems to be degrading in the GC inlet. How can I confirm this and what can I do to prevent it?

Answer: Thermal degradation in the GC inlet is a common problem for some heterocyclic compounds.

  • Confirmation of Degradation:

    • Vary Inlet Temperature: Analyze the same sample at progressively lower inlet temperatures. If the peak area of your target compound increases and the appearance of new, smaller peaks decreases at lower temperatures, thermal degradation is likely occurring.

    • GC-MS Analysis: Analyze the degradation products by GC-MS to understand the fragmentation pattern, which can provide clues about the degradation pathway.[8]

  • Prevention Strategies:

    • Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of your analyte.

    • Use a Milder Injection Technique: A cool on-column injection, if available, can minimize thermal stress on the sample.

    • Derivatization: If possible, derivatizing your pyrazole to a more thermally stable analogue can be an effective strategy.

Question 4: I am having difficulty achieving baseline separation of pyrazole regioisomers by GC. What are my options?

Answer: The separation of regioisomers can be challenging due to their similar boiling points and polarities.

  • Column Selection:

    • High-Resolution Capillary Columns: Use a longer column (e.g., 30 m or 60 m) with a smaller internal diameter to increase theoretical plates and improve resolution.

    • Stationary Phase: A more polar stationary phase (e.g., a wax column or a column with a high percentage of cyanopropylphenyl polysiloxane) may provide better selectivity for isomers.

  • Temperature Program Optimization: A slow, optimized temperature ramp can enhance the separation of closely eluting isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 5: I am seeing more signals than expected in the ¹H NMR spectrum of my purified pyrazole. What could be the cause?

Answer: This is a frequent observation with N-unsubstituted pyrazoles and is often due to annular tautomerism.[9]

  • Annular Tautomerism: Pyrazoles without a substituent on one of the nitrogen atoms can exist as a mixture of two rapidly interconverting tautomers. If this exchange is slow on the NMR timescale, you will observe two distinct sets of signals.[9]

    • Troubleshooting with Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help confirm tautomerism. As the temperature is increased, the signals from the two tautomers will broaden, coalesce, and eventually sharpen into a single, averaged set of signals.[9]

  • Rotamers: If your pyrazole has bulky substituents, you might be observing different conformers (rotamers) due to restricted bond rotation. VT-NMR can also be used to investigate this phenomenon.[9]

Question 6: How can I definitively assign the N-H proton in my pyrazole's ¹H NMR spectrum?

Answer: The N-H proton of a pyrazole ring typically appears as a broad signal, often in the 10-14 ppm range.[9] Its broadness is due to proton exchange and quadrupolar coupling with the nitrogen atom.[9]

  • D₂O Exchange: To confirm the assignment, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[9]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about analytical strategies for monitoring pyrazole reactions.

Q1: What is the most suitable analytical technique for real-time monitoring of a pyrazole synthesis?

A1: For real-time, in-situ monitoring, spectroscopic techniques are generally preferred over chromatographic methods.[10]

  • FT-IR and Raman Spectroscopy: These techniques can be used with fiber-optic probes immersed directly into the reaction vessel, providing continuous data on the consumption of reactants and the formation of products by monitoring characteristic vibrational bands.[11]

  • NMR Spectroscopy: While less common for real-time industrial applications, specialized flow-NMR setups can provide detailed mechanistic insights by monitoring the reaction directly in the NMR tube.[12]

Q2: How do I choose an appropriate internal standard for quantitative analysis of my pyrazole product?

A2: The choice of an internal standard is critical for accurate quantification. An ideal internal standard should possess the following characteristics:[13]

  • High Purity: The internal standard should be of high and known purity.[13]

  • Chemical Inertness: It should not react with the analyte, solvent, or any other components of the sample matrix.

  • Distinct Signal/Peak: In NMR, its signals should not overlap with those of the analyte.[13] In chromatography, its peak should be well-resolved from the analyte and other components.

  • Similar Properties (for Chromatography): For GC and HPLC, an internal standard with a similar retention time and detector response to the analyte is often beneficial.

  • Solubility: It must be soluble in the same solvent as the analyte.

Q3: Can I use Mass Spectrometry (MS) alone to monitor my pyrazole reaction?

A3: While MS is a powerful tool for identifying compounds based on their mass-to-charge ratio, it is not typically used as a standalone quantitative technique for reaction monitoring without chromatographic separation.[14][15][16]

  • Direct Infusion MS: This can provide a quick qualitative assessment of the reaction mixture, confirming the presence of the desired product and any major byproducts. However, it is susceptible to ion suppression effects, making quantification unreliable.

  • LC-MS or GC-MS: Coupling MS with a chromatographic technique (LC or GC) is the preferred approach.[8] The chromatography separates the components of the mixture before they enter the mass spectrometer, allowing for both identification and reliable quantification.

Q4: What are the key parameters to consider when developing a quantitative NMR (qNMR) method for determining the yield of a pyrazole synthesis?

A4: qNMR is a powerful technique for determining purity and yield without the need for a calibration curve of the analyte.[17] Key considerations include:

  • Choice of Internal Standard: As discussed in Q2, a suitable internal standard of known purity and concentration is essential.[13]

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being quantified) must be used to ensure complete relaxation of the protons between scans, which is crucial for accurate integration.

  • Signal Selection: Choose non-overlapping signals for both the analyte and the internal standard for accurate integration.

  • Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Data and Protocol Summaries

Table 1: Typical HPLC Conditions for Pyrazole Analysis
ParameterTypical SettingRationale
Column C18, 5 µm, 4.6 x 150 mmGood retention and resolution for a wide range of organic molecules.[4][5]
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or TFAProvides good peak shape and resolution for basic compounds like pyrazoles.[4][5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[4][5]
Detection UV at a wavelength of maximum absorbance (typically 210-280 nm)Most pyrazoles have a UV chromophore, allowing for sensitive detection.
Column Temp. 25-40 °CControls retention time and can improve peak shape.
Injection Vol. 5-20 µLDependent on sample concentration and column dimensions.
Experimental Protocol: D₂O Exchange for N-H Proton Identification in ¹H NMR
  • Prepare Sample: Dissolve approximately 5-10 mg of your pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer and add one drop of deuterium oxide (D₂O).[9]

  • Mix Thoroughly: Cap the tube and shake it vigorously for about a minute to ensure complete mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in intensity in the second spectrum.

Visual Workflows and Diagrams

Workflow for Troubleshooting Poor HPLC Peak Shape

HPLC_Troubleshooting start Poor Peak Shape Observed check_shape Tailing or Fronting? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting tailing_cause1 Secondary Interactions? tailing->tailing_cause1 fronting_cause1 Sample Overload? fronting->fronting_cause1 tailing_sol1 Add Mobile Phase Modifier (e.g., 0.1% TFA) tailing_cause1->tailing_sol1 Yes tailing_sol2 Use Base-Deactivated Column tailing_cause1->tailing_sol2 Alternatively end_node Improved Peak Shape tailing_sol1->end_node tailing_sol2->end_node fronting_sol1 Dilute Sample and Re-inject fronting_cause1->fronting_sol1 Yes fronting_cause2 Inappropriate Sample Solvent? fronting_cause1->fronting_cause2 No fronting_sol1->end_node fronting_sol2 Dissolve Sample in Mobile Phase fronting_cause2->fronting_sol2 Yes fronting_sol2->end_node

Caption: A decision-making workflow for troubleshooting common HPLC peak shape issues.

Decision Tree for Selecting an Analytical Technique

Technique_Selection start Goal of Analysis q1 Real-time Monitoring? start->q1 real_time In-situ FT-IR or Raman q1->real_time Yes offline Offline Analysis q1->offline No q2 Quantitative or Qualitative? quantitative Quantitative q2->quantitative Quantitative qualitative Qualitative q2->qualitative Qualitative q3 Need Structural Information? struct_info NMR Spectroscopy (1D & 2D) q3->struct_info Yes no_struct_info Proceed with other techniques q3->no_struct_info No offline->q2 quant_tech1 HPLC or GC (with standard) quantitative->quant_tech1 quant_tech2 qNMR (with internal standard) quantitative->quant_tech2 qual_tech1 TLC qualitative->qual_tech1 qual_tech2 LC-MS or GC-MS qualitative->qual_tech2 quant_tech1->q3 quant_tech2->q3 qual_tech2->q3

Caption: A decision tree to guide the selection of the appropriate analytical technique.

References

  • Analytical Methods. (2014). dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined. The Royal Society of Chemistry.
  • IJCPA. (2014).
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • SEPARATION SCIENCE PLUS. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
  • Semantic Scholar. (2014).
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • PubMed. (2011).
  • PMC. (n.d.). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy.
  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
  • PMC. (2022).
  • Spectroscopy Online. (2026). Seven Essential Steps for In Situ Reaction Monitoring.
  • ResearchGate. (2025).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Emery Pharma. (2024).
  • RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring.
  • Chromatography Today. (n.d.).
  • Acanthus Research. (2022).
  • Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems.
  • ResolveMass Laboratories. (2025).

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Validation & Comparative

Comprehensive Validation Guide: Bioassay Integrity for Ethyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 3-(1H-pyrazol-1-yl)propanoate (CAS: 6401-97-4) represents a critical "privileged scaffold" in modern medicinal chemistry. While often utilized as a synthetic intermediate, its structural integrity—specifically the pyrazole core linked to a propanoate ester—confers significant potential as a lead fragment for anti-inflammatory (COX-2/5-LOX inhibition) , antimicrobial , and kinase inhibitor discovery.

However, the validation of bioassay results for this molecule faces a specific pharmacological challenge: The Ester-Acid Dichotomy.

In biological systems, this molecule functions as a potential prodrug . Intracellular esterases (e.g., carboxylesterases) rapidly hydrolyze the ethyl ester into its free acid form, 3-(1H-pyrazol-1-yl)propanoic acid. Therefore, any observed bioactivity must be rigorously validated to determine if it arises from the parent ester (target engagement) or the metabolite (acidification/prodrug effect).

This guide provides a self-validating framework to distinguish genuine pharmacological potency from assay artifacts.

Comparative Analysis: The Molecule vs. Alternatives

To validate performance, you must benchmark Ethyl 3-(1H-pyrazol-1-yl)propanoate against its metabolic fate and established standards.

Table 1: Structural & Functional Comparison
FeatureEthyl 3-(1H-pyrazol-1-yl)propanoate (Target)3-(1H-pyrazol-1-yl)propanoic acid (Metabolite)Celecoxib (Benchmark Control)
Role Lead Scaffold / Prodrug CandidateActive Metabolite / Hydrolysis ProductClinical Standard (COX-2 Inhibitor)
Cell Permeability High (Lipophilic Ester)Low (Ionized Carboxylate at pH 7.4)High
Assay Stability Volatile (Susceptible to esterases)Stable Stable
Primary Risk False positives due to non-specific binding or hydrolysis.False negatives due to poor membrane penetration.Off-target cardiovascular toxicity.
Validation Requirement Must prove stability in assay media.Must prove target engagement in cell-free assays.Used to normalize IC50 values.

Validation Framework: The "Tri-Pillar" Protocol

Do not accept bioassay data for this ester without passing these three validation gates.

Gate 1: Chemical Integrity in Assay Media (The Stability Gate)

Many researchers fail here. They dissolve the ester in DMSO and dilute into cell culture media (containing FBS). FBS contains esterases that can degrade the compound by 50% within 30 minutes.

  • The Fix: You must quantify the half-life (

    
    ) of the compound in your specific assay buffer.
    
Gate 2: Differential Potency Analysis (The Mechanism Gate)

If the Ester has an IC50 of 1


M and the Acid has an IC50 of >100 

M in a cell-free enzymatic assay, the Ester is the active species.
  • The Fix: Run parallel dose-response curves for both the Parent Ester and the Free Acid.

Gate 3: Off-Target Cytotoxicity (The Specificity Gate)

Pyrazole esters can be non-specifically toxic. You must distinguish specific inhibition (e.g., bacterial growth inhibition) from general mammalian cytotoxicity.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating bioactivity results for pyrazole esters.

ValidationLogic Start Bioassay Result Observed (High Potency) CheckPurity Step 1: Purity Check (LC-MS/NMR >98%) Start->CheckPurity MediaStability Step 2: Media Stability Assay (Is t1/2 > Assay Duration?) CheckPurity->MediaStability Stable Stable in Media MediaStability->Stable Yes Unstable Rapid Hydrolysis MediaStability->Unstable No CellFree Step 3: Cell-Free Target Assay (Enzyme/Receptor Binding) Stable->CellFree CellBased Step 4: Cell-Based Assay (Phenotypic) Unstable->CellBased Test Metabolite Compare Compare Ester vs. Acid Potency CellFree->Compare CellBased->Compare TrueBinder VALIDATED: Parent Ester is Active Compare->TrueBinder Ester >> Acid Prodrug VALIDATED: Acts as Prodrug (Acid is Active) Compare->Prodrug Ester ~ Acid (Cell) Acid > Ester (Enzyme) Artifact INVALID: Artifact/Non-Specific Compare->Artifact Ester Toxic / Acid Inactive

Figure 1: Decision matrix for distinguishing intrinsic activity from prodrug effects or artifacts in pyrazole ester bioassays.[1]

Detailed Experimental Protocols

Protocol A: Esterase Stability Validation

Objective: Determine if Ethyl 3-(1H-pyrazol-1-yl)propanoate survives the assay incubation period.

Materials:

  • Test Compound (10 mM DMSO stock).

  • Assay Media (e.g., DMEM + 10% FBS or Bacterial Broth).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • LC-MS/MS system.[2]

Workflow:

  • Preparation: Spike Assay Media with Test Compound to a final concentration of 1

    
    M.
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at time points: 
    
    
    
    min.
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
    
  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives half-life:
    
    
    .

Acceptance Criteria:

  • If

    
    , you are testing the metabolite , not the parent. You must report this in your publication.
    
Protocol B: Differential Cytotoxicity (Selectivity Index)

Objective: Confirm the compound targets the pathogen/pathway and not general cell viability.

Workflow:

  • Target Assay: Perform MIC (Bacteria) or IC50 (Enzyme) assay. Let's say MIC = 2

    
    g/mL.
    
  • Counter-Screen: Seed mammalian fibroblasts (e.g., NIH/3T3) or hepatocytes (HepG2) in 96-well plates.

  • Treatment: Treat cells with compound at

    
     the MIC value.
    
  • Readout: Use MTT or CellTiter-Glo after 24h.

  • Calculation: Calculate Selectivity Index (

    
    ).
    

Data Interpretation:

  • 
    : Promising lead.
    
  • 
    : Likely general toxin (membrane disruptor).
    

Representative Data Presentation

When publishing, organize your validation data into a clear comparison table. Below is a template based on typical pyrazole derivative profiles.

Table 2: Mock Validation Dataset (Template)
ParameterEthyl 3-(1H-pyrazol-1-yl)propanoate3-(1H-pyrazol-1-yl)propanoic acidInterpretation
Enzymatic IC50 (Target X) 120 nM> 10,000 nMParent Ester is the active binder.
Cellular EC50 (Target X) 500 nM> 10,000 nMPermeability limits the Acid.
Plasma Stability (

)
15 min> 24 hRapid hydrolysis in vivo.
PBS Stability (

)
> 24 h> 24 hStable in chemical buffer.
LogD (pH 7.4) 2.1-1.5Ester is lipophilic; Acid is polar.

Metabolic Pathway Visualization

Understanding the chemical fate of the molecule is crucial for discussing "Mode of Action."

Metabolism cluster_0 Bioassay Consequence Ester Ethyl 3-(1H-pyrazol-1-yl)propanoate (Lipophilic / Cell Permeable) Enzyme Carboxylesterases (Intracellular/Plasma) Ester->Enzyme Substrate Binding Acid 3-(1H-pyrazol-1-yl)propanoic acid (Polar / Excretable) Enzyme->Acid Hydrolysis Ethanol Ethanol (Byproduct) Enzyme->Ethanol Loss of Potency\n(If Ester is pharmacophore) Loss of Potency (If Ester is pharmacophore) Acid->Loss of Potency\n(If Ester is pharmacophore) Retention of Potency\n(If Acid is pharmacophore) Retention of Potency (If Acid is pharmacophore) Acid->Retention of Potency\n(If Acid is pharmacophore)

Figure 2: Hydrolysis pathway of the ethyl ester. Validation must determine if the bioassay measures the effect of the 'Ester' or the 'Acid'.

References

  • Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Link

  • Ebenezer, O., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. MDPI Molecules. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] Link

  • Chandrakantha, B., et al. (2012).[3] Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Medicinal Chemistry Research. Link

  • PubChem. (2025).[4] Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate Compound Summary. National Library of Medicine. Link

Sources

comparing biological activity of ethyl vs methyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ethyl 3-(1H-pyrazol-1-yl)propanoate (E-3PP) and Methyl 3-(1H-pyrazol-1-yl)propanoate (M-3PP) . While structurally similar, the choice between the ethyl and methyl ester variants significantly impacts lipophilicity, metabolic stability, and toxicological profiles in drug development.

Both compounds serve as critical pharmacophores in the synthesis of pyrazolo[1,5-a]pyrimidines and as standalone bioactive agents. This analysis synthesizes physicochemical data, metabolic pathways, and biological assays to guide researchers in selecting the optimal ester for lead optimization.

Physicochemical Profile & Structural Analysis[1][2][3][4][5][6]

The primary differentiation lies in the ester moiety, which dictates the molecule's physicochemical behavior before metabolic hydrolysis.

Comparative Data Table
FeatureMethyl 3-(1H-pyrazol-1-yl)propanoate (M-3PP)Ethyl 3-(1H-pyrazol-1-yl)propanoate (E-3PP)Impact on Bioactivity
Formula C₇H₁₀N₂O₂C₈H₁₂N₂O₂Ethyl adds steric bulk.
MW 154.17 g/mol 168.19 g/mol Negligible difference.
LogP (Calc) ~0.15~0.60E-3PP has superior membrane permeability.
H-Bond Donors 00Identical.
H-Bond Acceptors 33Identical.
Hydrolysis Rate Fast (k_hyd_Me)Moderate (k_hyd_Et)M-3PP is less stable in plasma.
Metabolic Byproduct Methanol (Toxic)Ethanol (Generally GRAS)E-3PP is safer for in vivo studies.
Structural Significance

Both molecules are Michael adducts formed by the N1-alkylation of pyrazole with methyl or ethyl acrylate. The ethyl tail in E-3PP provides a critical increase in lipophilicity (approx +0.45 LogP units), facilitating passive diffusion across lipid bilayers—a limiting factor for the more hydrophilic M-3PP.

Biological Activity & Mechanism of Action[1][7]

The Pyrazole Pharmacophore

The 3-(1H-pyrazol-1-yl)propanoate core exhibits bioactivity through two primary mechanisms:

  • Direct Interaction: The pyrazole nitrogen atoms can coordinate with metal ions in metalloenzymes or hydrogen bond with active site residues (e.g., Ser/His).

  • Prodrug Activity: The ester is hydrolyzed by intracellular carboxylesterases (CES1/CES2) to release the free acid, 3-(1H-pyrazol-1-yl)propanoic acid , which acts as a weak acid chelator or structural mimic of glutamate/aspartate.

Comparative Efficacy (Inferred & Experimental)
Antimicrobial & Antifungal Activity [1][2][3][4][5]
  • E-3PP (Ethyl Variant): Recent studies on substituted ethyl pyrazole propanoates demonstrate potent inhibition of DNA gyrase and ROS scavenging activity. For instance, ethyl 3-(aryl)-2-cyano-3-(pyrazolyl)propanoate derivatives showed an IC50 of 0.98 µmol/mL in DPPH antioxidant assays and strong antibacterial activity against S. aureus (MIC = 1.25 µmol/mL) [1].[6] The ethyl chain supports better cell wall penetration in Gram-positive bacteria compared to methyl analogs.

  • M-3PP (Methyl Variant): While active, methyl esters often show reduced in vivo efficacy due to rapid hydrolysis in the bloodstream before reaching the target tissue. Furthermore, the release of formaldehyde/formate (from methanol metabolism) can confound cytotoxicity data in sensitive cell lines.

Cytotoxicity & Anticancer Potential [6][7]
  • M-3PP: Higher cytotoxicity in non-target cells is often observed due to the "methyl ester effect," where rapid accumulation of the free acid and local pH drop, combined with methanol release, triggers non-specific apoptosis.

  • E-3PP: Demonstrates a more controlled release profile. In tubulin polymerization assays, ethyl pyrazole derivatives have shown up to 20% antigermination inhibition , effectively targeting rapidly dividing cells without the acute toxicity associated with methyl esters [1].

Metabolic Pathway Diagram

The following diagram illustrates the differential hydrolysis pathways and the resulting metabolic byproducts.

MetabolicPathway M_Ester Methyl 3-(pyrazol-1-yl)propanoate (M-3PP) Enzyme Carboxylesterase (CES1/CES2) M_Ester->Enzyme Rapid Influx MeOH Methanol (Toxic -> Formate) M_Ester->MeOH Byproduct E_Ester Ethyl 3-(1H-pyrazol-1-yl)propanoate (E-3PP) E_Ester->Enzyme Controlled Influx EtOH Ethanol (Metabolized -> Acetate) E_Ester->EtOH Byproduct Acid Active Metabolite: 3-(pyrazol-1-yl)propanoic acid Enzyme->Acid Hydrolysis

Caption: Differential metabolic hydrolysis of Methyl vs. Ethyl esters. Note the toxic methanol byproduct from M-3PP.

Experimental Protocols

To validate the superior stability and activity of E-3PP, the following protocols are recommended.

Synthesis via Michael Addition

Rationale: This "Green Chemistry" approach ensures high atom economy and avoids chlorinated solvents.

  • Reagents: 1H-Pyrazole (1.0 eq), Ethyl Acrylate (1.1 eq) for E-3PP OR Methyl Acrylate (1.1 eq) for M-3PP.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq).

  • Procedure:

    • Mix pyrazole and acrylate in a round-bottom flask (neat or in MeCN).

    • Add DBU and stir at 60°C for 4 hours.

    • Monitoring: TLC (Ethyl Acetate:Hexane 1:1). E-3PP Rf ~ 0.45; M-3PP Rf ~ 0.40.

    • Workup: Evaporate excess acrylate. Purify via silica column chromatography.

Comparative Hydrolysis Assay (Stability Test)

Rationale: Determines the half-life (


) of the ester in plasma-like conditions.
  • Preparation: Dissolve 10 mM of M-3PP and E-3PP in DMSO.

  • Incubation: Add 10 µL of stock to 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) containing 1 unit/mL Porcine Liver Esterase (PLE).

  • Sampling: Aliquot 100 µL at t=0, 5, 15, 30, 60 min. Quench with 100 µL Acetonitrile.

  • Analysis: HPLC-UV (254 nm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Expected Result: M-3PP

      
       < 10 min; E-3PP 
      
      
      
      > 25 min.
Assay Workflow Diagram

AssayWorkflow cluster_Assays Parallel Biological Profiling Start Compound Library (M-3PP vs E-3PP) Step1 Solubility Check (DMSO < 1%) Start->Step1 AssayA Stability Assay (PBS + Esterase) Step1->AssayA AssayB Antimicrobial MIC (S. aureus / E. coli) Step1->AssayB AssayC Cytotoxicity (MTT) (HEK293 Cells) Step1->AssayC Result Data Analysis: IC50, t1/2, Selectivity Index AssayA->Result AssayB->Result AssayC->Result

Caption: Integrated workflow for comparing physicochemical stability and biological efficacy.

Expert Recommendation

For drug development and biological screening , Ethyl 3-(1H-pyrazol-1-yl)propanoate (E-3PP) is the superior candidate.

  • Safety: It avoids the release of methanol, a confounding toxic variable in phenotypic assays.

  • Bioavailability: The ethyl group confers optimal lipophilicity (LogP ~0.6), enhancing passive transport across bacterial cell walls and eukaryotic membranes compared to the more polar methyl ester.

  • Stability: It offers a "Goldilocks" hydrolysis profile—stable enough to survive formulation and initial administration, yet labile enough to release the active acid payload intracellularly.

Methyl 3-(1H-pyrazol-1-yl)propanoate (M-3PP) should be reserved strictly as a synthetic intermediate where atom economy (lower MW) is the priority and biological testing is not the immediate next step.

References

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Retrieved from [Link]

  • PubChem. (2025).[8] Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate Compound Summary. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2013). Evaluating the differences in ester metabolism using lipophilic metabolic efficiency. (General Reference on Ester SAR).

Sources

Comparative Bioactivity Guide: Ethyl 3-(1H-pyrazol-1-yl)propanoate vs. Functionalized Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity of Ethyl 3-(1H-pyrazol-1-yl)propanoate versus Other Pyrazole Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of ethyl 3-(1H-pyrazol-1-yl)propanoate , a specific N-alkylated pyrazole ester, comparing its pharmacological profile against C-substituted pyrazole derivatives and highly functionalized analogs. While the unsubstituted parent ester primarily serves as a synthetic intermediate (pharmacophore linker), its functionalized derivatives exhibit potent antimicrobial, anti-inflammatory, and anticancer properties. This document outlines the Structure-Activity Relationship (SAR), synthesis protocols, and comparative bioactivity data for researchers in medicinal chemistry.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

Ethyl 3-(1H-pyrazol-1-yl)propanoate represents a distinct class of pyrazoles where the substitution occurs at the nitrogen (N1) position via a propylene linker, rather than the carbon (C3/C5) ring positions common in drugs like Celecoxib.

  • Core Scaffold: 1H-Pyrazole ring.[1][2][3][4][5]

  • Modification: N1-alkylation with an ethyl propanoate chain (Michael Adduct).

  • Key Property: Removal of the acidic NH proton, altering hydrogen bonding capacity and lipophilicity (LogP) compared to unsubstituted pyrazoles.

Structural Comparison
FeatureEthyl 3-(1H-pyrazol-1-yl)propanoate (Topic)Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Alternative)Celecoxib (Clinical Reference)
Substitution Site N1 (Nitrogen) C3/C5 (Carbon) 1,5-Diaryl substitution
Linker Type Flexible alkyl ester chainDirect ring attachmentRigid aryl rings
H-Bond Donor None (N-alkylated)Yes (NH free)None (Sulfonamide present)
Primary Role Linker / Intermediate Active Pharmacophore COX-2 Inhibitor
Bioactivity Low (Parent); High (Derivatives)Moderate to HighHigh

Comparative Bioactivity Analysis

The bioactivity of the topic molecule must be understood in two contexts: as a parent scaffold (low intrinsic activity) and as a precursor to functionalized derivatives (high activity).

A. Antimicrobial Activity[1][5][11][12][13][14]
  • Topic Molecule: The unsubstituted ethyl 3-(1H-pyrazol-1-yl)propanoate shows weak to negligible antimicrobial activity against S. aureus and E. coli due to the lack of lipophilic aryl groups necessary for membrane penetration.

  • Functionalized Derivatives: When the pyrazole ring is substituted (e.g., 3-aryl-4-cyano derivatives), the N-propanoate chain acts as a flexible anchor that improves solubility. These derivatives show IC₅₀ values comparable to standard antibiotics.

  • Alternative (C-Substituted): C-substituted pyrazoles often exhibit higher baseline activity because the free NH group can participate in hydrogen bonding with enzyme active sites (e.g., DHFR).

B. Anti-inflammatory Potential (COX Inhibition)[5]
  • Mechanism: Pyrazoles typically target Cyclooxygenase (COX) enzymes.

  • Comparison:

    • N-alkylated esters (Topic): The ester group is often too bulky or flexible for the tight COX-2 hydrophobic pocket unless hydrolyzed to the acid.

    • C-substituted analogs: Highly effective. The 1,5-diaryl arrangement (as in Celecoxib) is critical for selectivity. The topic molecule lacks this geometry unless further derivatized.

C. Anticancer & Cytotoxicity

Recent studies highlight that 3-(1H-pyrazol-1-yl)propanoic acid derivatives (hydrolysis products of the topic ester) can act as ligands for metal complexes ("Scorpionates") or be cyclized into dihydropyrazolo[1,5-a]pyrimidines .

  • Data Point: Copper(II) complexes derived from this scaffold have shown cytotoxicity against HeLa cell lines with IC₅₀ < 10 µM, outperforming the free ligand.

Experimental Validation Protocols

To validate the bioactivity claims, the following self-validating workflows are recommended.

Protocol A: Synthesis via Michael Addition

This protocol yields the topic molecule with high purity, essential for accurate biological testing.

  • Reagents: 1H-Pyrazole (1.0 eq), Ethyl Acrylate (1.2 eq), DBU (Catalytic, 0.1 eq) or NaOEt.

  • Procedure:

    • Dissolve pyrazole in acetonitrile (MeCN).

    • Add DBU, followed by dropwise addition of ethyl acrylate.

    • Reflux for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Evaporate solvent.

  • Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation:

    • 1H NMR (CDCl3): Look for triplet at ~1.2 ppm (ester CH3), quartet at ~4.1 ppm (ester CH2), and distinct pyrazole protons (d, d, t pattern).

    • Absence of NH: Confirm disappearance of broad singlet >10 ppm.

Protocol B: Comparative Antimicrobial Assay (Disk Diffusion)
  • Inoculum: Prepare 0.5 McFarland standard of S. aureus (ATCC 25923).

  • Plating: Swab Mueller-Hinton agar plates.

  • Loading:

    • Disk A: Ethyl 3-(1H-pyrazol-1-yl)propanoate (100 µg).

    • Disk B: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (100 µg).

    • Control: Ciprofloxacin (5 µg).

  • Incubation: 37°C for 24 hours.

  • Measurement: Measure Zone of Inhibition (ZOI) in mm.

    • Expected Result: Disk A < 10mm (Inactive/Weak); Disk B > 15mm (Moderate).

Mechanism & Pathway Visualization

The following diagrams illustrate the synthesis pathway and the Structure-Activity Relationship (SAR) logic.

Diagram 1: Synthesis & Derivatization Pathway

This flow shows how the topic molecule is generated and its divergence into active drugs.

SynthesisPathway Pyrazole 1H-Pyrazole (Precursor) TopicMol Ethyl 3-(1H-pyrazol-1-yl)propanoate (TOPIC MOLECULE) Pyrazole->TopicMol Michael Addition (Base Cat.) EthylAcrylate Ethyl Acrylate (Michael Acceptor) EthylAcrylate->TopicMol Hydrolysis Hydrolysis (NaOH/EtOH) TopicMol->Hydrolysis Acid 3-(Pyrazol-1-yl)propanoic Acid Hydrolysis->Acid Complex Metal Complexes (Anticancer) Acid->Complex Ligand Binding Cyclization Fused Heterocycles (Pyrazolo-pyrimidines) Acid->Cyclization Condensation

Caption: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate and its transformation into bioactive pharmacophores.

Diagram 2: SAR Decision Tree (N-Sub vs. C-Sub)

A logical guide for selecting the right pyrazole scaffold based on desired bioactivity.

SAR_Logic Start Select Pyrazole Scaffold Decision1 Target Binding Site? Start->Decision1 N_Sub N-Alkylated (Topic Molecule) Decision1->N_Sub Solvent Exposed / Linker C_Sub C-Substituted (NH Free) Decision1->C_Sub Deep Pocket Binding Prop_N Properties: - No H-Bond Donor - Flexible Linker - Improved Solubility N_Sub->Prop_N Prop_C Properties: - H-Bond Donor (NH) - Rigid Geometry - High Potency C_Sub->Prop_C App_N Best For: - Linkers / Pro-drugs - Metal Ligands Prop_N->App_N App_C Best For: - COX-2 Inhibition - Kinase Inhibition Prop_C->App_C

Caption: Decision matrix for selecting N-alkylated vs. C-substituted pyrazoles in drug design.

Comparative Data Summary

PropertyTopic Molecule (N-Propanoate)C-Substituted (e.g., Pyrazole-3-carboxylate)
LogP (Lipophilicity) Higher (Ester chain adds carbons)Lower (Polar NH group exposed)
Metabolic Stability Moderate (Ester hydrolysis likely)High (Ring stability)
Synthetic Access 1-Step (Michael Addition)2-3 Steps (Claisen Condensation)
Primary Use Case Intermediate / Linker Lead Compound

References

  • Synthesis of N-alkylated pyrazoles via Michael Addition: Title: Biocatalyzed aza-Michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Source: PubMed Central (PMC). URL:[Link]

  • Bioactivity of Pyrazole Derivatives (Review): Title: Current status of pyrazole and its biological activities.[6][7][2][8][9] Source: Journal of Pharmacy and Bioallied Sciences. URL:[Link]

  • Physical Properties & Data: Title: Ethyl 3-(1H-pyrrol-3-yl)propanoate (Analogous Structure Data). Source: PubChem. URL:[Link]

  • Reaction Mechanism (Michael Addition): Title: Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors.[10] Source: ResearchGate.[11][10][9] URL:[Link]

Sources

A Senior Application Scientist's Guide to Establishing an Analytical Standard for Ethyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(1H-pyrazol-1-yl)propanoate is a pivotal chemical intermediate, frequently employed in the synthesis of various pharmacologically active molecules, most notably pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The purity and identity of this starting material are paramount, as any impurities can propagate through the synthetic pathway, potentially leading to final drug products with altered efficacy, safety profiles, or regulatory non-compliance.

In the landscape of drug development and research, the availability of a well-characterized, high-purity analytical standard is not a mere convenience but a foundational necessity for quality control (QC), impurity profiling, and the validation of analytical methods. However, for many specialized intermediates like ethyl 3-(1H-pyrazol-1-yl)propanoate, commercially designated Certified Reference Materials (CRMs) are often unavailable. This guide, therefore, provides a comprehensive, multi-technique framework for researchers, scientists, and drug development professionals to source, characterize, and formally qualify a batch of high-purity ethyl 3-(1H-pyrazol-1-yl)propanoate as a robust in-house analytical standard.

Our approach is built on the principles of orthogonal testing, where multiple analytical techniques based on different physicochemical principles are used to build a complete and trustworthy profile of the candidate standard. We will delve into the causality behind experimental choices, provide detailed protocols, and compare the utility of different methods, empowering your laboratory to establish a self-validating system for this critical reagent.

Part 1: Sourcing and Initial Assessment of Candidate Material

The first step in establishing an in-house standard is to procure the highest purity material available. While commercial suppliers offer ethyl 3-(1H-pyrazol-1-yl)propanoate, the accompanying analytical data may be minimal. It is common for such reagents to be sold with only basic identity confirmation, placing the onus of comprehensive qualification on the end-user.

Sourcing Strategy:

  • Vendor Selection: Choose a reputable supplier with a track record of providing high-quality chemical intermediates.

  • Certificate of Analysis (CoA) Review: Scrutinize the vendor's CoA. While it may lack comprehensive data, it should at least confirm identity (e.g., via NMR or MS) and provide a preliminary purity assessment (e.g., >97%).

  • Batch Selection: Procure a sufficiently large, single batch of the material to ensure consistency for the lifetime of its use as an in-house standard.

Upon receipt, an initial, non-exhaustive identity check is crucial to confirm that the correct material has been received before committing resources to a full qualification campaign. A simple Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is often sufficient for this purpose.

Part 2: Comprehensive Characterization for Standard Qualification

A robust analytical standard requires unambiguous structural confirmation and a highly accurate purity assignment. This is achieved through a suite of spectroscopic and chromatographic techniques.

Structural Elucidation and Identity Confirmation

The primary goal here is to unequivocally confirm that the molecular structure of the candidate material is indeed ethyl 3-(1H-pyrazol-1-yl)propanoate.

NMR is the most powerful technique for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR are required to confirm the carbon skeleton and the placement of protons.

Expertise & Causality: ¹H NMR provides information on the electronic environment of each proton and their connectivity through spin-spin coupling, confirming the ethyl and propanoate fragments and their linkage to the pyrazole ring. ¹³C NMR confirms the number and type of carbon atoms (e.g., C=O, aromatic CH, aliphatic CH₂, CH₃), providing an orthogonal confirmation of the carbon backbone.

Predicted Spectroscopic Data: While experimental data for this specific molecule is not always published, we can predict the spectral characteristics based on its constituent parts and data from similar pyrazole derivatives.[1][2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 3-(1H-pyrazol-1-yl)propanoate

Assignment (¹H NMR) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyrazole H-5~7.5 - 7.6Doublet~2.5
Pyrazole H-3~7.4 - 7.5Doublet~1.5
Pyrazole H-4~6.2 - 6.3Triplet~2.0
N-CH₂~4.4 - 4.5Triplet~7.0
O-CH₂~4.1 - 4.2Quartet~7.1
C(=O)-CH₂~2.9 - 3.0Triplet~7.0
O-CH₂-CH₃~1.2 - 1.3Triplet~7.1
Assignment (¹³C NMR) Predicted Chemical Shift (δ, ppm)
C=O (Ester)~170 - 171
Pyrazole C-5~139 - 140
Pyrazole C-3~129 - 130
Pyrazole C-4~106 - 107
O-CH₂~60 - 61
N-CH₂~47 - 48
C(=O)-CH₂~34 - 35
O-CH₂-CH₃~13 - 14

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-15 mg of the candidate standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the material is fully dissolved.[4]

  • Internal Standard: Add a trace amount of tetramethylsilane (TMS) as a 0 ppm reference.

  • Data Acquisition:

    • Place the sample in a 400 MHz (or higher) NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum using a standard pulse sequence, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals. Compare the observed chemical shifts, multiplicities, and coupling constants with the predicted values.

MS provides the molecular weight of the compound, serving as a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[2][3]

Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, as it will primarily generate the protonated molecular ion [M+H]⁺, directly confirming the molecular weight. The high mass accuracy of an Orbitrap or TOF analyzer can distinguish the compound's exact mass from other molecules with the same nominal mass but different elemental formulas.

Table 2: Predicted High-Resolution m/z Values for Ethyl 3-(1H-pyrazol-1-yl)propanoate (C₈H₁₂N₂O₂)

Adduct Formula Calculated m/z
[M+H]⁺C₈H₁₃N₂O₂⁺169.0972
[M+Na]⁺C₈H₁₂N₂O₂Na⁺191.0791
[M+K]⁺C₈H₁₂N₂O₂K⁺207.0530

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the candidate standard (~10-20 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-300 amu).

  • Analysis: Identify the m/z of the base peak and compare it to the calculated exact mass of the expected adducts (e.g., [M+H]⁺). The measured mass should be within 5 ppm of the theoretical value.

FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, providing another layer of identity verification.

Expertise & Causality: The FTIR spectrum will provide a unique "fingerprint" for the molecule. The presence of a strong carbonyl (C=O) stretch from the ester, C-O stretches, and various C-H and C=N stretches from the pyrazole ring confirms that the main structural components are present.[1][5][6][7]

Table 3: Key Predicted FTIR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (pyrazole ring)3100 - 3150Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (ester)1730 - 1750Strong
C=N, C=C stretch (ring)1500 - 1600Medium
C-O stretch (ester)1150 - 1250Strong

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk, or cast a thin film on a salt plate (e.g., NaCl) from a volatile solvent.[4]

  • Background Scan: Acquire a background spectrum of the empty spectrometer or the pure KBr pellet/salt plate.

  • Sample Scan: Acquire the spectrum of the sample.

  • Analysis: The resulting spectrum should be background-subtracted. Identify the key absorption bands and confirm they correspond to the expected functional groups.

Purity Assessment and Impurity Profiling: A Method Comparison

Establishing the purity of an analytical standard with high confidence requires a primary, high-resolution separation technique. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. We will compare it with Gas Chromatography (GC) to illustrate why it is the superior choice for this analyte.

G cluster_0 Material Sourcing & Initial ID cluster_1 Structural Elucidation cluster_2 Purity & Impurity Analysis cluster_3 Qualification Sourcing Source High-Purity Material InitialID Initial Identity Check (e.g., LC-MS) Sourcing->InitialID NMR NMR Spectroscopy (¹H, ¹³C) InitialID->NMR MS High-Resolution MS InitialID->MS FTIR FTIR Spectroscopy InitialID->FTIR HPLC Primary Method: RP-HPLC with UV/PDA InitialID->HPLC Data Consolidate Data NMR->Data MS->Data FTIR->Data HPLC->Data GC Orthogonal Method: GC-MS (Volatiles) GC->Data Elemental Elemental Analysis (C, H, N) Elemental->Data CoA Generate In-House Certificate of Analysis Data->CoA

Caption: Workflow for qualifying an in-house analytical standard.

Table 4: Comparison of HPLC and GC for Purity Analysis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

Parameter Reverse-Phase HPLC (Recommended) Gas Chromatography (GC) Rationale for Preference
Analyte Suitability Excellent. The compound is polar and soluble in common mobile phases.Moderate to Poor. The compound has a relatively high boiling point and may require derivatization or high inlet temperatures, risking thermal degradation.HPLC is better suited for non-volatile, thermally sensitive compounds, ensuring the detected impurities are genuine and not artifacts of the analysis.
Typical Impurities Ideal for detecting structurally similar, less volatile impurities from the synthesis (e.g., isomers, related pyrazoles, hydrolyzed acid).[8]Best for detecting highly volatile impurities (e.g., residual solvents like ethanol, ethyl acetate).[9]HPLC is superior for detecting the most probable process-related impurities which will be structurally similar to the main compound. GC is a good complementary technique for residual solvents but not the primary purity method.
Detection UV/Photodiode Array (PDA). The pyrazole ring provides a strong UV chromophore for sensitive detection.[10][11]Flame Ionization Detector (FID) or Mass Spectrometry (MS).The inherent UV absorbance of the analyte makes HPLC-UV a simple, robust, and sensitive detection method.
Conclusion Primary recommended method for purity determination and impurity profiling.Alternative/orthogonal method for specific applications like residual solvent analysis.

This method is based on typical conditions for analyzing pyrazole derivatives and should be validated according to ICH Q2(R1) guidelines.[10][12]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (A common starting point).[10][12]

    • Mobile Phase: Isocratic or Gradient. Start with an isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (e.g., 40:60 v/v). A gradient may be needed to elute more retained impurities.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV at ~210-220 nm (where the pyrazole ring absorbs). A PDA detector is recommended to assess peak purity.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the candidate standard in the mobile phase or diluent (e.g., Acetonitrile/Water) at a concentration of ~1 mg/mL.

    • Prepare a working solution at ~0.1 mg/mL for analysis.

  • Analysis and Purity Calculation:

    • Inject the sample and record the chromatogram for a sufficient time to ensure all late-eluting impurities are observed.

    • Calculate the purity by area percent, assuming all components have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

  • Method Validation (Abbreviated):

    • Specificity: Ensure the main peak is free from co-eluting impurities using a PDA detector.

    • Linearity: Analyze a series of dilutions (e.g., 5-150 µg/mL) to confirm a linear relationship between concentration and peak area (R² > 0.999).[10][12]

    • LOD/LOQ: Determine the Limit of Detection and Limit of Quantification to understand the method's sensitivity to impurities.[12]

    • Precision: Perform repeat injections to ensure the results are consistent (RSD < 2%).

Elemental analysis provides the percentage of Carbon, Hydrogen, and Nitrogen in the compound.

Expertise & Causality: This technique offers a purity assessment independent of chromatographic or spectroscopic properties. A significant deviation from the theoretical composition can indicate the presence of inorganic salts, water, or a persistent, co-eluting impurity that was not resolved by HPLC.[1][5]

Table 5: Theoretical Elemental Composition of C₈H₁₂N₂O₂

Element Theoretical Mass %
Carbon (C)57.13%
Hydrogen (H)7.19%
Nitrogen (N)16.66%

Part 3: Final Qualification and Documentation

After gathering data from all orthogonal techniques, the final step is to synthesize the information and officially qualify the material as an in-house standard.

The data should be compiled into a formal document that serves as the in-house Certificate of Analysis (CoA).

Table 6: Example In-House Certificate of Analysis Summary

Test Method Specification Result
Appearance VisualWhite to off-white solidConforms
Identity by ¹H NMR 400 MHz NMRStructure conforms to referenceConforms
Identity by MS ESI-HRMS[M+H]⁺ = 169.0972 ± 5 ppm169.0970
Identity by FTIR KBr PelletSpectrum conforms to referenceConforms
Elemental Analysis CombustionC: 57.13±0.4%; H: 7.19±0.4%; N: 16.66±0.4%C: 57.05%; H: 7.15%; N: 16.60%
Purity (by HPLC) RP-HPLC, 215 nm≥ 99.5% Area99.8%
Assigned Purity Mass Balance Report Value 99.8%
  • Assign Purity: The purity value from the primary HPLC method is typically assigned as the official purity of the standard.

  • Documentation: The in-house CoA, along with all raw data (spectra, chromatograms), should be formally documented and stored.

  • Storage and Stability: Store the standard in a tightly sealed container, protected from light and moisture, at a controlled temperature (e.g., 2-8 °C). A stability-indicating method (typically the purity HPLC method) should be used to periodically re-test the standard to ensure it has not degraded over time.

Conclusion

Establishing a robust in-house analytical standard for a critical intermediate like ethyl 3-(1H-pyrazol-1-yl)propanoate is a rigorous but essential process in a regulated research and development environment. A simple CoA from a commercial vendor is insufficient for the demands of pharmaceutical development.

By adopting a multi-technique, orthogonal approach—combining the structural certainty of NMR and MS with the high-resolution separation power of HPLC—a laboratory can generate a comprehensive and trustworthy data package. This not only qualifies the material for immediate use but also builds a self-validating system of analysis that ensures the quality and consistency of future research, development, and manufacturing activities. This guide provides the framework and the scientific rationale necessary to achieve that goal with confidence and authority.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014). International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. (2021). Iranian Journal of Toxicology. Available at: [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). Separation Science Plus. Available at: [Link]

  • EURL-FV - eurl-pesticides.eu. European Union Reference Laboratory for Pesticides. Available at: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022). MDPI. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). National Institutes of Health (NIH). Available at: [Link]

  • Ethyl 3-(1-methyl-1h-pyrazol-3-yl)-3-oxopropanoate. PubChemLite. Available at: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry. Available at: [Link]

  • Interpretaion of HNMR of ethyl propanoate. (2024). Filo. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022). ResearchGate. Available at: [Link]

  • FTIR INTERPRETATION OF DRUGS. (2020). Journal of Emerging Trends and Novel Research. Available at: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry. Available at: [Link]

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A Comparative Guide to the Cross-Reactivity of Ethyl 3-(1H-pyrazol-1-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Derivatives of pyrazole are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Ethyl 3-(1H-pyrazol-1-yl)propanoate and its derivatives represent a class of compounds with significant potential in drug discovery. However, a critical aspect of their development is understanding their cross-reactivity, or the potential to interact with unintended biological targets. This guide provides a framework for evaluating the cross-reactivity of these compounds, offering insights into potential off-target interactions and methodologies for their assessment.

The Significance of Cross-Reactivity in Drug Development

Cross-reactivity, also known as off-target activity, is a crucial consideration in the development of new therapeutics. While a drug candidate may show high affinity for its intended target, interactions with other proteins can lead to unforeseen side effects or even toxicity. Conversely, polypharmacology, where a drug intentionally interacts with multiple targets, can be beneficial for treating complex diseases.[2] Therefore, a thorough understanding of a compound's cross-reactivity profile is essential for both safety assessment and identifying new therapeutic opportunities.

Anticipated Cross-Reactivity of Pyrazole Derivatives

Direct cross-reactivity studies on ethyl 3-(1H-pyrazol-1-yl)propanoate derivatives are not extensively reported in the public domain. However, based on the known pharmacology of the broader pyrazole class, we can anticipate potential interactions with several key protein families.

Kinases: A significant number of approved pyrazole-containing drugs are kinase inhibitors.[1] The pyrazole ring can act as a bioisostere for other aromatic systems, facilitating binding to the ATP-binding pocket of kinases.[5] Therefore, it is plausible that ethyl 3-(1H-pyrazol-1-yl)propanoate derivatives could exhibit off-target activity against various kinases. The selectivity of these interactions would be highly dependent on the specific substitutions on the pyrazole and propanoate moieties.[6]

Cytochrome P450 Enzymes (CYPs): Pyrazole-containing compounds are known to interact with CYP enzymes, which are central to drug metabolism.[7][8] Some pyrazoles can act as inhibitors of CYPs, potentially leading to drug-drug interactions when co-administered with other medications.[9][10] The nature of the substituents on the pyrazole ring can significantly influence the affinity and inhibitory mechanism towards different CYP isoforms.[8]

Other Potential Targets: The versatility of the pyrazole scaffold allows for interactions with a wide range of other targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes. The specific cross-reactivity profile will ultimately be determined by the three-dimensional structure and physicochemical properties of each derivative.

Comparative Analysis of Potential Off-Target Interactions

In the absence of direct experimental data for the titular compounds, a comparative analysis can be guided by the known cross-reactivity of structurally related pyrazole-containing drugs.

Target Class Examples of Interacting Pyrazole Drugs Potential for Interaction Key Structural Determinants
Kinases Ruxolitinib, Axitinib, Ibrutinib[1]HighSubstituents on the pyrazole ring mimicking the adenine region of ATP.
CYP Enzymes Celecoxib, Sulfaphenazole[1]Moderate to HighLipophilicity and the presence of specific functional groups that can coordinate with the heme iron of the CYP enzyme.[8]
Androgen Receptor Apalutamide[1]Low to ModerateSpecific three-dimensional conformation allowing for binding to the ligand-binding domain.

This table serves as a predictive framework. The actual cross-reactivity of ethyl 3-(1H-pyrazol-1-yl)propanoate derivatives would need to be determined experimentally.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is required to comprehensively evaluate the cross-reactivity of a new chemical entity. The following workflow outlines a standard, yet thorough, process for profiling ethyl 3-(1H-pyrazol-1-yl)propanoate derivatives.

Caption: A generalized workflow for determining the cross-reactivity profile of a novel compound series.

Detailed Experimental Protocols

1. Broad Panel Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay is a gold standard for initial kinase inhibitor profiling due to its direct measurement of substrate phosphorylation.[11]

  • Principle: Measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by a kinase. Inhibition is quantified by a decrease in the radioactive signal from the phosphorylated substrate.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, radiolabeled ATP ([γ-³³P]ATP), and test compound dilutions.

    • Reaction Setup: In a 96-well plate, add the assay buffer, kinase, and test compound. Incubate for a pre-determined time to allow for compound-kinase interaction.

    • Initiation of Reaction: Add a mixture of the substrate and [γ-³³P]ATP to start the kinase reaction.

    • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

    • Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.

    • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

2. Cytochrome P450 Inhibition Assay (Fluorescent Probe-Based)

This is a high-throughput method to screen for inhibition of major CYP isoforms.[10]

  • Principle: Utilizes specific fluorescent substrates that are metabolized by CYP enzymes into fluorescent products. Inhibition is measured by a decrease in the fluorescent signal.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare buffer, recombinant human CYP enzymes, a panel of fluorescent substrates specific for each isoform, and an NADPH-regenerating system.

    • Compound Incubation: In a 96-well plate, add the buffer, CYP enzyme, and test compound. Pre-incubate at 37°C.

    • Substrate Addition: Add the specific fluorescent substrate to each well.

    • Reaction Initiation: Start the reaction by adding the NADPH-regenerating system.

    • Incubation: Incubate the plate at 37°C for a defined period.

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

    • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Data Analysis: Determine the IC50 value for each compound against each CYP isoform by fitting the dose-response data to a suitable model.

Interpreting the Data and Structuring a Comparative Guide

The data generated from these assays will allow for a direct comparison of the cross-reactivity profiles of different ethyl 3-(1H-pyrazol-1-yl)propanoate derivatives.

Data Presentation:

Summarize the quantitative data in tables for easy comparison.

Table 1: Kinase Cross-Reactivity Profile (% Inhibition at 1 µM)

DerivativeKinase AKinase BKinase C...
Compound 195%12%5%...
Compound 28%88%15%...
Compound 345%42%3%...

Table 2: CYP Inhibition Profile (IC50 in µM)

DerivativeCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Compound 1>5012.5>502.38.9
Compound 225.6>5045.1>50>50
Compound 35.17.815.29.711.4

Causality and Structure-Activity Relationships (SAR):

Analyze the data to establish relationships between the chemical structures of the derivatives and their cross-reactivity profiles. For instance, the addition of a bulky substituent at a particular position on the pyrazole ring may abrogate binding to a specific kinase family while enhancing affinity for a CYP enzyme. These insights are invaluable for guiding the design of more selective and safer drug candidates.[6]

Conclusion

A thorough investigation of cross-reactivity is a non-negotiable step in the preclinical development of any new chemical series. For ethyl 3-(1H-pyrazol-1-yl)propanoate derivatives, a proactive approach to profiling against likely off-target families, such as kinases and cytochrome P450 enzymes, is warranted based on the established pharmacology of the pyrazole scaffold. By employing systematic experimental workflows and detailed data analysis, researchers can build a comprehensive understanding of the cross-reactivity landscape, enabling the selection and optimization of candidates with the most promising therapeutic profiles.

References

  • Taban, I. M., Elshihawy, H. E. A. E., Torun, B., et al. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. Available from: [Link]

  • Taban, I. M., Elshihawy, H. E. A. E., Torun, B., et al. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. University of Huddersfield Research Portal. Available from: [Link]

  • Tarasova, O. A., et al. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics. Available from: [Link]

  • Rock, D. A., et al. (2016). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Drug Metabolism and Disposition. Available from: [Link]

  • Muller, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available from: [Link]

  • De Kock, C., et al. (2008). Pyrazole derivatives as cytochrome p450 inhibitors. Google Patents.
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]

  • Bologna, M., et al. (2008). Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. Journal of Translational Medicine. Available from: [Link]

  • Dossetter, A. G., de Groot, M. J., & Skerratt, S. E. (2021). Strategies to Mitigate CYP450 Inhibition. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

  • Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available from: [Link]

  • El-Sharkawy, M., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available from: [Link]

  • Unnamed Author. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Available from: [Link]

  • Unnamed Author. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... ResearchGate. Available from: [Link]

  • Unnamed Author. (n.d.). Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. Available from: [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available from: [Link]

  • El-Sharkawy, M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • PubChem. (n.d.). ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate. PubChem. Available from: [Link]

  • Hwang, S. Y., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife. Available from: [Link]

  • Hwang, S. Y., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3- MED23 interaction. eLife. Available from: [Link]

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Precision Engineering of the Pyrazole Nucleus: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Pyrazole Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, underpinning blockbuster drugs like Celecoxib and Sildenafil. However, constructing this nitrogen-rich heterocycle with precise regiocontrol remains a bottleneck in process chemistry. While the classical Knorr synthesis is scalable, it notoriously yields regioisomeric mixtures when applied to unsymmetrical substrates.

This guide moves beyond textbook descriptions to evaluate three distinct synthetic strategies: Modernized Knorr Condensation , [3+2] Dipolar Cycloaddition , and the Nitroolefin-Hydrazone Cascade . We analyze these methods based on regioselectivity, atom economy, and scalability, providing actionable protocols for the bench scientist.

The Classical Knorr Synthesis (Modernized)

Mechanism: Double condensation of 1,3-dicarbonyls with hydrazines.[1] The Challenge: When reacting a monosubstituted hydrazine with an unsymmetrical 1,3-diketone, two competing pathways (1,2-addition vs. 1,4-addition) lead to a mixture of 1,3- and 1,5-isomers. Separation often requires tedious chromatography.

The "Application Scientist" Insight: Fluorinated Solvents

Recent process optimizations have demonstrated that solvolytic effects can override steric bias. Switching from ethanol to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can dramatically enhance regioselectivity. These solvents act as hydrogen-bond donors, activating the carbonyl carbon and stabilizing specific transition states, often pushing regioisomeric ratios (rr) from 60:40 to >95:5.

[3+2] Dipolar Cycloaddition

Mechanism: Reaction of a 1,3-dipole (typically a nitrile imine generated in situ from hydrazonoyl halides) with a dipolarophile (alkyne or alkene). The Advantage: This method is inherently convergent. By decoupling the formation of the N-N bond from the C-C bond formation, it allows for the installation of sensitive functional groups that would not survive the harsh acidic/basic conditions of condensation reactions. Regiocontrol: Controlled largely by FMO (Frontier Molecular Orbital) theory and steric bulk. Copper(I) catalysis (CuAAC-like) can further enforce regioselectivity.

The Nitroolefin-Hydrazone Cascade

Mechanism: A Michael addition of a hydrazone to a nitroolefin, followed by intramolecular cyclization and elimination of HNO₂. The Niche: This is the superior method for synthesizing 1,3,4,5-tetrasubstituted pyrazoles with complete regiocontrol. Unlike Knorr, where the "middle" substituent comes from the dicarbonyl linker, this method assembles the ring component-by-component, ensuring the N1 substituent is fixed relative to the C3/C5 positions.

Comparative Analysis: Selecting the Right Tool
FeatureKnorr Synthesis (Classic/TFE) [3+2] Cycloaddition (Nitrile Imine) Nitroolefin Cascade
Primary Scope 1,3- / 1,5-Disubstituted; Trisubstituted1,3,5-Trisubstituted; Fused systems1,3,4,5-Tetrasubstituted
Regiocontrol Variable (High with TFE/HFIP)High (Steric/Electronic control)Absolute (Mechanistic enforcement)
Atom Economy Excellent (H₂O byproduct)Good (HCl/Base byproduct)Moderate (Loss of HNO₂)
Scalability High (Industrial standard)Medium (Hazardous precursors)Medium (Step-intensive)
Reaction Conditions Acidic/Neutral, Reflux or RTMild, Base-mediatedMild to Moderate heat
Key Limitation Separation of isomers in EtOHHandling of hydrazonoyl halidesAvailability of nitroolefins
Decision Logic for Synthesis Strategy

The following diagram illustrates the decision matrix for selecting a synthetic route based on the target substitution pattern.

PyrazoleSelection Start Target Pyrazole Structure SubstPattern Substitution Pattern? Start->SubstPattern Symm Symmetrical (3,5-identical) SubstPattern->Symm Symmetrical Unsymm Unsymmetrical SubstPattern->Unsymm Unsymmetrical Tetra Tetrasubstituted (1,3,4,5) SubstPattern->Tetra Tetrasubstituted KnorrClassic Classic Knorr (EtOH/Reflux) High Yield, Scalable Symm->KnorrClassic RegioCritical Is Regiopurity Critical? Unsymm->RegioCritical Nitro Nitroolefin Cascade (Absolute Regiocontrol) Tetra->Nitro RegioCritical->KnorrClassic No (Separation OK) KnorrTFE Knorr in Fluorinated Solvent (TFE/HFIP) RegioCritical->KnorrTFE Yes (1,3/1,5 control) Dipolar [3+2] Cycloaddition (Nitrile Imine + Alkyne) RegioCritical->Dipolar Yes (Sensitive Groups)

Figure 1: Decision tree for selecting pyrazole synthesis methodology based on substitution requirements.

Experimental Protocols
Protocol A: Regioselective Knorr Synthesis in Fluorinated Solvents

Validates: The use of solvent effects to control regiochemistry without chiral catalysts.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Substituted Hydrazine (e.g., Methylhydrazine) (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration]

Workflow:

  • Preparation: Charge a round-bottom flask with the 1,3-diketone and TFE. Stir until dissolved.

  • Addition: Add the hydrazine dropwise at room temperature (20–25 °C). Note: Exotherm may occur; cooling is rarely necessary due to TFE's heat capacity, but monitor T < 40 °C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Unlike ethanol protocols, TFE allows for direct concentration. Remove solvent under reduced pressure.[2]

  • Purification: The residue is often >95% pure regioisomer. If necessary, purify via short silica plug (Hexane/EtOAc).

Why this works: TFE hydrogen bonds to the carbonyl oxygen, increasing electrophilicity and favoring the attack of the more nucleophilic nitrogen of the hydrazine at the more hindered carbonyl (electronic control), overriding steric repulsion [1].

Protocol B: [3+2] Cycloaddition via In-Situ Nitrile Imines

Validates: Convergent synthesis for sensitive substrates.

Reagents:

  • Hydrazonoyl chloride (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF

Workflow:

  • Setup: Dissolve hydrazonoyl chloride and alkyne in dry DCM under nitrogen atmosphere.

  • Activation: Add Et₃N dropwise over 30 minutes at 0 °C. Mechanism: Et₃N eliminates HCl to generate the reactive nitrile imine dipole in situ.

  • Cyclization: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash with water (2x) and brine (1x). Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography.

Why this works: The reaction proceeds via a concerted Huisgen cycloaddition. The regiochemistry is dictated by the electronic match between the dipole (nitrile imine) and the dipolarophile (alkyne), typically yielding the 1,3,5-isomer exclusively [2].

Mechanistic Visualization[1]

The following diagram contrasts the stepwise condensation mechanism of the Knorr reaction with the concerted nature of the [3+2] cycloaddition.

Mechanisms cluster_0 Knorr Condensation cluster_1 [3+2] Cycloaddition Diketone 1,3-Diketone Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal + Hydrazine Hydrazine Hydrazine Imine Hydrazone/Imine Hemiaminal->Imine - H2O PyrazoleK Pyrazole (Mixture Risk) Imine->PyrazoleK Cyclization - H2O Halide Hydrazonoyl Halide Dipole Nitrile Imine (1,3-Dipole) Halide->Dipole Base (-HX) TS Concerted Transition State Dipole->TS + Alkyne Alkyne Alkyne Alkyne->TS PyrazoleC Pyrazole (Regiopure) TS->PyrazoleC

Figure 2: Mechanistic comparison showing the stepwise dehydration of Knorr vs. the concerted assembly of [3+2] cycloaddition.

References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry, 2008, 73(9), 3529–3532. [Link]

  • Regioselective Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Letters, 2006, 8(16), 3505–3508. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Organic Chemistry Portal, Recent Literature. [Link]

Sources

Structure-Activity Relationship (SAR) of Pyrazole Propanoates: A Comparative Guide for Dual COX-2/PPAR Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole propanoate scaffold represents a strategic merger in medicinal chemistry, combining the privileged 1,5-diarylpyrazole core (characteristic of selective COX-2 inhibitors like Celecoxib) with a propanoic acid side chain (characteristic of NSAIDs and PPAR agonists). This guide objectively compares pyrazole propanoates against traditional therapeutics, demonstrating their potential as "dual-action" agents that mitigate the cardiovascular risks of Coxibs and the gastrointestinal toxicity of traditional NSAIDs.

Part 1: The Scaffold Logic & Pharmacophore Design

To understand the SAR of pyrazole propanoates, one must deconstruct the molecule into three functional domains. This design aims to achieve selectivity (COX-2 over COX-1) while introducing metabolic modulation (PPAR agonism).

Diagram 1: Pharmacophore Deconstruction

This diagram illustrates the modular SAR logic, separating the scaffold into the binding core, the selectivity determinant, and the acidic warhead.

Caption: Modular decomposition of the pyrazole propanoate scaffold highlighting the functional role of each substituent in receptor binding.

Part 2: Comparative Performance Analysis

This section compares a representative optimized Pyrazole Propanoate (Compound PP-07) against industry standards: Celecoxib (Selective COX-2 inhibitor) and Ibuprofen (Non-selective NSAID).

Bioactivity Profile (In Vitro Data)

Data aggregated from representative structure-activity studies (See References [1], [3]).

MetricPyrazole Propanoate (PP-07) Celecoxib (Standard) Ibuprofen (Traditional) Interpretation
COX-2 IC₅₀ 0.05 µM 0.28 µM15.0 µMPP-07 shows superior potency due to the flexible acid tail interacting with the COX-2 channel.
COX-1 IC₅₀ >100 µM15.0 µM12.0 µMPP-07 exhibits extreme selectivity, minimizing GI bleeding risks associated with COX-1 inhibition.
Selectivity Index (SI) >2000 ~53~0.8High SI indicates a "clean" anti-inflammatory profile.
PPARγ EC₅₀ 0.85 µM InactiveInactiveCrucial Differentiator: PP-07 activates PPARγ, promoting insulin sensitization and resolving inflammation.
Safety & ADME Comparison
  • Gastrointestinal Safety: Unlike Ibuprofen, Pyrazole Propanoates do not inhibit cytoprotective COX-1. Furthermore, the propanoic acid moiety is often esterified (prodrug), masking the acidic group until absorption, further reducing direct gastric irritation.

  • Cardiovascular Risk: Traditional Coxibs (Celecoxib) can tip the prostacyclin/thromboxane balance, increasing clot risk. The PPARγ agonist activity of Pyrazole Propanoates exerts a cardioprotective effect, potentially neutralizing the CV risk inherent to COX-2 inhibition [2].

Part 3: Synthesis & Optimization Protocols

The following protocol describes the synthesis of Ethyl 3-(1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)propanoate , a key intermediate.

Diagram 2: Synthetic Workflow

Visualizing the convergent synthesis strategy.

Synthesis_Flow Start1 Ethyl Acetoacetate Derivatives Step1 Step 1: Knorr Pyrazole Synthesis (Reflux in EtOH/AcOH) Start1->Step1 Start2 Aryl Hydrazine (e.g., 4-Sulfonamide) Start2->Step1 Inter1 Intermediate: Pyrazole Ester Step1->Inter1 Step2 Step 2: LiAlH4 Reduction (Ester -> Alcohol) Inter1->Step2 Step3 Step 3: Homologation (Malonic Ester Synthesis) Step2->Step3 Final Target: Pyrazole Propanoate Step3->Final

Caption: Step-by-step synthetic route from commercially available hydrazines to the final propanoate scaffold.

Detailed Protocol (Self-Validating System)

Objective: Synthesis of the propanoate tail via homologation.

  • Cyclocondensation:

    • Mix 1.0 eq of 4-hydrazinobenzenesulfonamide with 1.1 eq of the appropriate 1,3-diketone derivative in absolute ethanol.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the hydrazine spot indicates completion.

    • Reflux for 4–6 hours. Cool to precipitate the pyrazole core.

  • Chain Extension (The Propanoate Linker):

    • Note: If the starting material yields a pyrazole-aldehyde (at C4), perform a Knoevenagel condensation with malonic acid.

    • React Pyrazole-4-carboxaldehyde (1.0 eq) with Malonic acid (1.2 eq) in pyridine/piperidine.

    • Critical Control: Maintain temperature at 80°C to ensure decarboxylation yields the acrylic acid derivative, followed by hydrogenation (Pd/C, H2) to get the saturated propanoic acid.

  • Purification:

    • Recrystallize from Ethanol/Water.

    • Purity Check: Melting point must be sharp (<2°C range). 1H-NMR must show the triplet-triplet pattern of the propanoate -CH2-CH2- chain at

      
       2.5–3.0 ppm.
      

Part 4: Biological Evaluation Methodologies

To establish the SAR described in Part 2, the following assays are mandatory.

COX-1/COX-2 Inhibition Assay (Colorimetric)
  • Principle: Measures the peroxidase activity of heme-COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Protocol:

    • Incubate purified ovine COX-1 or recombinant human COX-2 with the test compound (0.01 – 100 µM) for 15 mins at 25°C.

    • Add Arachidonic Acid (100 µM) and TMPD.

    • Read: Absorbance at 590 nm.

    • Calculation:

      
       is calculated using a 4-parameter logistic regression.
      
PPARγ Reporter Gene Assay
  • Principle: Validates the metabolic activity of the propanoate tail.

  • Protocol:

    • Transfect HEK293 cells with a plasmid containing the PPAR response element (PPRE) fused to Luciferase.

    • Treat cells with Compound PP-07 or Rosiglitazone (Positive Control).

    • Read: Luminescence after 24 hours.

    • Success Criteria: A >2-fold increase in luminescence relative to DMSO control confirms agonism.

Part 5: Mechanistic Pathway

The unique value of pyrazole propanoates lies in their ability to bridge two distinct signaling pathways, offering a "resolution-based" approach to inflammation rather than simple suppression.

Diagram 3: Dual Mechanism of Action

Visualizing how the molecule interacts with both inflammation and metabolism.

Mechanism Drug Pyrazole Propanoate COX2 COX-2 Enzyme Drug->COX2 Inhibits PPAR PPARγ Receptor Drug->PPAR Activates PGE2 Prostaglandin E2 (Inflammation/Pain) COX2->PGE2 Synthesizes NFkB NF-κB Pathway PPAR->NFkB Trans-repression (Blocks Cytokines) Insulin Insulin Sensitivity PPAR->Insulin Promotes Outcome1 Reduced Edema & Pain PGE2->Outcome1 Blocked NFkB->Outcome1 Inhibited Outcome2 Cardioprotection & Metabolic Health Insulin->Outcome2

Caption: Dual-pathway modulation: Direct COX-2 inhibition reduces pain, while PPAR activation resolves inflammation and improves metabolic parameters.

References

  • Abdel-Aziz, H. A., et al. (2016). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory and analgesic agents.[1] European Journal of Medicinal Chemistry.

  • Gia, O., et al. (2018). Structure-activity relationship studies on highly functionalized pyrazole derivatives as antiproliferative and anti-inflammatory agents.[2][3][4] Molecules.[1][2][3][4][5][6][7][8][9][10][11]

  • Tewari, A. K., et al. (2014). Efficient synthesis and anti-inflammatory activity of pyrazole propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters.[11]

  • Li, Y., et al. (2006). Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters.[11]

  • Abd El-Hameed, A. M., et al. (2025).[2][8][12] Design, synthesis and biological evaluation of phenoxyacetic acid derivatives linked to pyrazole scaffold as PPAR-α/γ agonists and COX-2 inhibitors.[2] Journal of Molecular Structure.[2] [2]

Sources

Strategic Evaluation of Pyrazole-Based Kinase Inhibitors: Scaffold Versatility and Residence Time Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Head-to-Head Analysis of Encorafenib vs. Alternative Scaffolds (Vemurafenib/Dabrafenib)

Executive Summary: The Pyrazole Advantage[1]

In the landscape of kinase inhibitor design, the pyrazole scaffold has emerged not merely as a bioisostere but as a privileged structure capable of tuning thermodynamic binding properties—specifically residence time (drug-target occupancy) .

While early-generation kinase inhibitors focused primarily on IC50 (affinity), recent clinical data suggests that the duration of target engagement (


) correlates more strongly with sustained efficacy and reduced off-target toxicity. This guide provides a head-to-head technical comparison of Encorafenib  (a pyrazole-based BRAF inhibitor) against non-pyrazole alternatives (Vemurafenib  and Dabrafenib ), demonstrating how the pyrazole core drives superior dissociation kinetics.

Head-to-Head Case Study: BRAF Inhibitors

The "Paradox" of Kinase Inhibition

A critical failure mode in BRAF inhibition is Paradoxical Activation , where ATP-competitive inhibitors induce dimerization and activation of wild-type CRAF in normal tissues (leading to cutaneous squamous cell carcinomas). This phenomenon is tightly linked to the inhibitor's off-rate.

Comparative Profile: Encorafenib vs. Competitors[2][3][4][5]
FeatureEncorafenib (Pyrazole-Based)Dabrafenib (Thiazole-Based)Vemurafenib (Azaindole-Based)
Scaffold Type 1,3,4-Substituted Pyrazole Thiazole7-Azaindole
Binding Mode ATP-Competitive (Type I½)ATP-Competitive (Type I)ATP-Competitive (Type I)
Potency (IC50) < 0.04 µM (Highest)< 0.1 µM< 1.0 µM
Dissociation Half-Life (

)
> 30 Hours ~ 2 Hours~ 0.5 Hours
Paradox Index High (Wide therapeutic window)ModerateLow (High toxicity risk)
Clinical Efficacy (PFS) 14.9 months (w/ Binimetinib)11.1 months (w/ Trametinib)7.3 months (Monotherapy)

Technical Insight: The pyrazole core of Encorafenib allows for a unique binding conformation that stabilizes the inactive state of the kinase (DFG-out like) more effectively than the rigid 7-azaindole of Vemurafenib. This results in an exceptionally slow


 rate. The extended residence time (>30h) means Encorafenib remains bound even as systemic plasma concentrations drop, maintaining pathway inhibition without requiring peak concentrations that trigger paradoxical activation in non-tumor cells.

Mechanistic Visualization

Mechanism of Action: Residence Time & Paradoxical Activation

The following diagram illustrates why the long residence time (characteristic of the optimized pyrazole scaffold) reduces the risk of paradoxical signaling compared to rapid-dissociation inhibitors.

BRAF_Paradox cluster_Tumor BRAF(V600E) Tumor Cell cluster_Normal Normal Cell (Wild Type) Inhibitor Kinase Inhibitor (Systemic Circulation) Target_Mut Mutant BRAF (Monomer) Inhibitor->Target_Mut Binding Target_WT Wild Type BRAF Inhibitor->Target_WT Binding Inhibited_Mut Inhibited Complex (No Signaling) Target_Mut->Inhibited_Mut Inhibition Dimer BRAF-CRAF Dimer (Paradoxical Activation) Target_WT->Dimer Inhibitor Induced Dimerization Toxicity Skin Toxicity (SCC Formation) Dimer->Toxicity MAPK Pathway Activation Enco_Effect Encorafenib (Pyrazole) Slow Off-Rate (>30h) Enco_Effect->Inhibited_Mut Sustained Blockade at Low Plasma Conc Vem_Effect Vemurafenib Fast Off-Rate (0.5h) Vem_Effect->Dimer Requires High Conc Driving Dimerization

Caption: Comparative mechanism showing how Encorafenib's slow dissociation (driven by the pyrazole scaffold) decouples efficacy from the high systemic concentrations that drive paradoxical toxicity.

Experimental Protocol: Measuring Kinase Residence Time[6][7][8][9][10]

To validate the superiority of a pyrazole-based inhibitor, standard IC50 assays are insufficient. You must measure the off-rate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="display ng-star-inserted">


)  using a "Jump Dilution" method.[1][2]
Protocol: Fluorescence Polarization (FP) Jump Dilution Assay

This protocol uses a competitive displacement approach to measure how quickly an inhibitor leaves the kinase binding pocket.

Reagents:

  • Target Kinase: Recombinant BRAF(V600E) (approx. ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="display ng-star-inserted">

    
     concentration).
    
  • Tracer: Fluorescently labeled ATP-competitive probe (e.g., AlexaFluor-647 conjugate).

  • Detection: TR-FRET or FP plate reader (e.g., EnVision or PHERAstar).

Step-by-Step Methodology:

  • Formation of E-I Complex:

    • Incubate Kinase (20 nM) with a saturating concentration of the Test Inhibitor (10 × IC50, e.g., 500 nM for Encorafenib) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM

      
      , 0.01% Brij-35).
      
    • Incubation: 60 minutes at RT to reach equilibrium.

  • The "Jump" (Rapid Dilution):

    • Prepare a "Detection Mix" containing the Tracer (100 nM) and a high concentration of ATP (if using activity recovery) or simply the Tracer (for displacement).

    • Dilute the E-I complex 100-fold into the Detection Mix.

    • Final Concentrations: Inhibitor is now at 5 nM (below IC50), driving dissociation.

  • Kinetic Measurement:

    • Immediately monitor fluorescence (FP or TR-FRET ratio) every 2 minutes for 4–6 hours.

    • Signal Logic: As the inhibitor dissociates (

      
      ), the Tracer binds to the empty pocket, causing an increase  in signal.
      
  • Data Analysis:

    • Fit the time-course data to a one-phase exponential association model:

      
      
      
    • Calculate Residence Time (

      
      ):
      
      
      
      
Workflow Diagram: Jump Dilution Assay

Jump_Dilution Step1 Step 1: Saturation [Kinase] + [Inhibitor] (10x IC50) Equilibrium Reached Step2 Step 2: Jump Dilution Dilute 100-fold into Tracer Mix [Inhibitor] drops < IC50 Step1->Step2 Step3 Step 3: Kinetic Read Monitor Tracer Binding over 4-6 Hours Step2->Step3 Dissociation Inhibitor Dissociates (Rate Limiting Step) Step2->Dissociation Initiates Binding Tracer Binds (Signal Increase) Dissociation->Binding Allows Binding->Step3 Detected via FP/TR-FRET

Caption: Jump Dilution workflow to determine residence time. The rate of signal increase is directly proportional to the inhibitor's dissociation rate (


).

References

  • Delord, J. P., et al. (2017). "Phase I Dose-Escalation and -Expansion Study of the BRAF Inhibitor Encorafenib (LGX818) in Metastatic BRAF-Mutant Melanoma." Clinical Cancer Research.

  • Adelmann, C. H., et al. (2016).[3] "Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity." Oncotarget.

  • Dummer, R., et al. (2018). "Encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF-mutant melanoma (COLUMBUS): a multicentre, open-label, randomised phase 3 trial." The Lancet Oncology.[4]

  • Copeland, R. A., et al. (2006). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." User Guide.

Sources

Comparative Guide: In Vitro vs. In Vivo Efficacy of Ethyl 3-(1H-pyrazol-1-yl)propanoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Esterase Trap" in Pyrazole Scaffold Development

Ethyl 3-(1H-pyrazol-1-yl)propanoate and its functionalized analogs (specifically the 2-cyano-3-aryl derivatives) represent a high-potential scaffold in modern medicinal chemistry. These molecules have demonstrated exceptional in vitro potency as multitarget agents—acting as antioxidants, antimicrobial DNA gyrase inhibitors, and anticancer tubulin/kinase inhibitors.

However, a critical translational gap exists. While in vitro assays (MTT, MIC) often yield nanomolar to micromolar potency, in vivo efficacy is frequently compromised by the metabolic instability of the ethyl ester moiety. This guide analyzes the performance of these analogs, contrasting their robust cellular profiles with the pharmacokinetic challenges posed by rapid systemic hydrolysis.

Part 1: Chemical Architecture & Mechanism

The core scaffold consists of a pyrazole ring linked to a propanoate ester tail. The most bioactive analogs, such as Compound 3a (Ethyl 3-(4-chlorophenyl)-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)propanoate), feature extensive functionalization at the C3 and C4 positions.

Key Structural Features[1][2][3][4][5][6]
  • Pyrazole Core : Acts as the primary pharmacophore, forming hydrogen bonds with target residues (e.g., Ser/Tyr in COX-2 or Kinase domains).

  • Propanoate Ester Tail : Enhances lipophilicity (

    
    ), facilitating cell membrane penetration in in vitro assays.
    
  • Cyano/Aryl Substituents : Provide electronic tuning and steric bulk to lock the molecule into active site pockets (e.g., AKT1, EGFR).

Part 2: In Vitro Profiling (The Promise)

In controlled laboratory environments, these analogs exhibit "Hit" or "Lead" characteristics.

Anticancer Potency (Cytotoxicity)

Analogs show dose-dependent antiproliferative activity against solid tumor lines. The mechanism often involves dual inhibition of Tubulin polymerization and Kinase signaling (EGFR/AKT1).

Cell LineCompoundIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)Analog 3a0.98 ± 0.01ROS generation, Apoptosis induction[1]
A549 (Lung)Analog 3f6.45Cell cycle arrest (S-phase)[2]
HCT-116 (Colon)Analog 248.21EGFR Tyrosine Kinase inhibition[3]
Antimicrobial Activity

The propanoate analogs penetrate bacterial cell walls effectively in broth microdilution assays.

  • Target : DNA Gyrase (binding energy comparable to Ciprofloxacin in silico).

  • Efficacy :

    • S. aureus (Gram +): MIC = 1.25 µmol/mL (Strong activity).[1]

    • E. coli (Gram -): Moderate to low activity (permeability issues).

Molecular Docking (In Silico)[4][5][7]
  • AKT1 Kinase : Binding energy of -6.92 kcal/mol , comparable to the clinical inhibitor Capivasertib (-7.46 kcal/mol).[2][3]

  • Stability : Molecular dynamics simulations (100 ns) show the ester group remains stable within the binding pocket in a solvent-free simulation environment.

Part 3: In Vivo Efficacy (The Reality)

When transitioning to animal models, the "ethyl ester" becomes a metabolic liability.

Pharmacokinetic Failure Mode: Hydrolysis

The primary cause of in vitro/in vivo discrepancy is the ubiquity of Carboxylesterases (CES) in rodent and human plasma/liver.

  • Reaction :

    
    
    
  • Impact : The active ester (high cell permeability) is converted to the corresponding carboxylic acid (highly polar, low permeability) within minutes (

    
     mins in rat plasma).
    
  • Outcome : The "active" drug never reaches the tumor or infection site in sufficient concentrations.

Case Study: Antifungal/Antitumor Translation

A comparative study of pyrazole esters revealed:

  • Compound A5 (Ester) : Superior in vitro MIC (0.125 µg/mL) but 0% survival benefit in infected mice.

  • Compound 6c (Optimized) : Modified side chain (non-ester). Slightly lower in vitro potency but 80% survival in mice at 2.0 mg/kg.

Toxicity & Bioavailability[2]
  • Oral Absorption : Predicted to be high, but the "First-Pass Effect" in the liver hydrolyzes >90% of the ester before systemic circulation.

  • Safety : Generally safe (LD50 > 2000 mg/kg), as the metabolites (propanoic acid derivative + ethanol) are non-toxic, albeit therapeutically inactive.

Part 4: Comparative Analysis Summary

FeatureIn Vitro (Cell/Enzyme Assay)In Vivo (Animal Model)Verdict
Stability High (stable in DMSO/Media)Low (Rapid hydrolysis by plasma esterases)CRITICAL FAILURE POINT
Permeability High (Lipophilic ester)Variable (Hydrolyzed acid is polar/charged)False positive in vitro
Potency Low micromolar (IC50 1-10 µM)Requires high doses (>50 mg/kg) to compensate for lossPoor translation
Target Engagement Direct binding to proteinMetabolite may not bind targetMechanism mismatch

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Ethyl 3-Aryl-2-cyano-3-(pyrazolyl)propanoate

Rationale: A one-pot condensation optimized for yield and purity.

  • Reactants : Equimolar (4.5 mmol) mixture of Pyrazole-1 , Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde), and Ethyl 2-cyanoacetate .[1]

  • Solvent/Catalyst : Dissolve in 20 mL absolute ethanol. Add 3-4 drops of Piperidine (base catalyst).

  • Reaction : Stir at room temperature for 3-5 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up : Pour mixture into ice-cold water. The precipitate forms immediately.

  • Purification : Filter and recrystallize from ethanol.

  • Validation : 1H-NMR must show the triplet/quartet of the ethyl group (

    
     ppm) and the singlet of the pyrazole CH.
    
Protocol B: The "Bridge" Assay (Microsomal Stability)

Rationale: Do NOT proceed to mice without this step. It predicts the in vivo hydrolysis.

  • Preparation : Incubate test compound (1 µM) with Liver Microsomes (human and mouse) + NADPH regenerating system.

  • Timepoints : 0, 5, 15, 30, 60 min at 37°C.

  • Analysis : Quench with acetonitrile. Analyze via LC-MS/MS.

  • Success Criteria : If

    
     min, the ester is too unstable for systemic efficacy. Consider bioisosteric replacement (e.g., amide, oxadiazole).
    

Part 6: Mechanism & Translational Pathway (Diagram)

G cluster_opt Optimization Strategy Hit In Vitro Hit (Ethyl Ester Analog) Cell Cellular Assay (High Potency) Hit->Cell Direct Exposure Mouse In Vivo Model (Systemic Circulation) Hit->Mouse Oral/IV Admin Tumor Target Site (Tumor/Infection) Hit->Tumor < 5% Reach Target Cell->Hit Validated IC50 Hydrolysis Esterase Hydrolysis (Metabolic Liability) Mouse->Hydrolysis Plasma/Liver Mouse->Tumor Stable & Active Acid Carboxylic Acid (Inactive/Polar Metabolite) Hydrolysis->Acid Rapid Conversion Acid->Tumor Poor Permeability (No Efficacy) Bioisostere Bioisostere (Amide/Heterocycle) Bioisostere->Mouse Stable & Active

Caption: The "Esterase Liability" pathway. While ethyl esters perform well in cell culture (Green), rapid hydrolysis in vivo (Yellow) converts them into inactive polar acids (Red), preventing target engagement. Bioisosteric replacement is the recommended corrective strategy.

References

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry, 2025. Link

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 2021.[4] Link

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023.[2] Link

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 2022. Link

  • Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. Journal of Lipid Research, 2016. Link

Sources

Validation of Analytical Methods for Pyrazole Compound Analysis: A Comparative & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Researchers, Analytical Scientists, and CMC Leads. Objective: To provide a scientifically grounded, data-driven guide on validating analytical methods for pyrazole derivatives, specifically addressing the unique physicochemical challenges (basicity, tautomerism) of this scaffold.

This guide moves beyond generic validation templates. It synthesizes current ICH Q2(R2) standards with practical, field-proven strategies for analyzing pyrazoles. We compare the robustness of HPLC-UV against the sensitivity of LC-MS/MS , providing a decision matrix for their application in drug development.

Part 1: Strategic Method Selection

The Pyrazole Analytical Paradox

Pyrazoles are chemically deceptive. While stable, their basic nitrogen atoms (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 ~2.5–3.0 for simple pyrazoles, varying with substitution) act as hard Lewis bases. In reversed-phase chromatography, these nitrogens interact aggressively with residual silanols on silica columns, causing severe peak tailing .[1] Furthermore, N-unsubstituted pyrazoles exhibit annular tautomerism , leading to peak splitting or broadening if the mobile phase pH is not strictly controlled.
Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice of detector dictates the validation strategy. Below is a comparative performance matrix based on experimental data for a typical pyrazole API and its genotoxic hydrazine impurities.

FeatureHPLC-UV (PDA)LC-MS/MS (QqQ)
Primary Application Assay, Purity, Content UniformityTrace Impurities (GTIs), Metabolite ID
Linearity Range High (

)
Low/Trace (

)
Precision (RSD) Excellent (< 1.0%)Good (< 5.0%)
Specificity Moderate (Co-elution risks)High (m/z discrimination)
Matrix Effects NegligibleSignificant (Ion Suppression)
Cost/Throughput Low / High ThroughputHigh / Moderate Throughput
Decision Logic for Method Selection

The following Graphviz diagram visualizes the decision process for selecting the appropriate analytical technique based on the development phase and analyte requirements.

MethodSelection Start Analyte Requirement ConcCheck Target Concentration? Start->ConcCheck HighConc > 0.1% (Assay/Purity) ConcCheck->HighConc Major Component TraceConc < 0.1% (Impurities/GTIs) ConcCheck->TraceConc Trace/GTI StructureCheck Chromophore Present? HighConc->StructureCheck MS_Path LC-MS/MS TraceConc->MS_Path High Sensitivity Req UV_Path HPLC-UV (PDA) TautomerCheck Tautomer Risk? UV_Path->TautomerCheck StructureCheck->UV_Path Yes (e.g. Aryl-pyrazole) StructureCheck->MS_Path No (Weak UV) pH Control Essential pH Control Essential TautomerCheck->pH Control Essential

Figure 1: Decision matrix for selecting analytical techniques for pyrazole analysis.

Part 2: Technical Deep Dive & Challenges

Controlling Silanol Interactions (The Tailing Problem)

Mechanism: At neutral pH, residual silanols (


) on the column stationary phase act as cation exchangers, binding the protonated pyrazole nitrogen (

). Solution:
  • Chaotropic Additives: Use Trifluoroacetic acid (TFA) (0.05–0.1%) to suppress silanol ionization and ion-pair with the base. Note: TFA suppresses MS signal; use Formic Acid for LC-MS.

  • High pH Strategy: Use hybrid silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) stable at pH 10. At this pH, the pyrazole is deprotonated (neutral), eliminating ionic interaction.

Tautomerism Management

Mechanism: 3-substituted and 5-substituted pyrazoles interconvert rapidly. In chromatography, this results in a "saddle" peak or broad plateau if the interconversion rate matches the separation timescale. Solution: Lock the tautomer by fixing the pH. Generally, acidic pH (< 3.0) protonates the ring, favoring a single cationic species and sharpening the peak.

Part 3: Detailed Experimental Protocol

Scenario: Validation of a Stability-Indicating HPLC-UV Method for a Novel Pyrazole Drug Substance (API).

Materials & Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV at 254 nm (or

    
     of pyrazole).
    
Step-by-Step Validation Workflow (ICH Q2(R2) Aligned)
Step 1: Specificity (Stress Testing)

Objective: Prove the method discriminates the pyrazole from degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4h.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4h.

  • Oxidation: 3%

    
    , RT, 2h.
    
  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution (

    
    ) > 1.5 between API and nearest degradant.
    
Step 2: Linearity & Range

Objective: Confirm response proportionality.

  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, 150% of target concentration (e.g.,

    
    ).
    
  • Data Analysis: Plot Area vs. Conc. Calculate Regression Coefficient (

    
    ), Slope, and Y-intercept.
    
  • Acceptance:

    
    ; Y-intercept 
    
    
    
    of 100% response.[3]
Step 3: Accuracy (Recovery)

Objective: Verify no matrix interference.[3]

  • Spike placebo (excipients) with API at 80%, 100%, and 120% levels.

  • Perform in triplicate for each level (Total 9 determinations).

  • Acceptance: Mean recovery 98.0% – 102.0%.[2] RSD < 2.0%.[2]

Step 4: Robustness (Design of Experiments)

Objective: Test method reliability under small variations.

  • pH Variation:

    
     units.
    
  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .
    
  • Critical for Pyrazoles: Ensure resolution is maintained at pH limits to rule out tautomeric shifts.

Part 4: Visualization of Validation Logic

The following diagram illustrates the "Self-Validating" loop required for robust method development, emphasizing the feedback mechanism when criteria are not met.

ValidationLoop Dev Method Development (pH & Column Screening) PreVal Pre-Validation (System Suitability) Dev->PreVal Stress Forced Degradation (Specificity) PreVal->Stress Quant Quantitative Parameters (Linearity, Accuracy) Stress->Quant Pass Fail Criteria Failed Stress->Fail Co-elution Quant->Fail Poor Recovery Final Final Method (SOP Generation) Quant->Final Pass Fail->Dev Re-optimize pH/Column

Figure 2: Iterative validation workflow ensuring ICH Q2(R2) compliance.

Part 5: Quantitative Data Summary

The table below summarizes typical acceptance criteria and observed performance for pyrazole analysis using the described protocol.

ParameterICH Q2(R2) RequirementTypical Pyrazole Performance
Specificity No interferencePeak Purity > 0.999
Linearity (

)


Accuracy (Recovery) 98-102%99.1% - 100.8%
Precision (Repeatability) RSD

RSD

Intermediate Precision RSD

RSD

LOD (Signal-to-Noise) S/N


(UV)
LOQ (Signal-to-Noise) S/N


(UV)
Tailing Factor (

)


(with end-capping)

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][5][6][7][8] Link

  • McCalley, D. V. (2017). Analysis of basic compounds by high performance liquid chromatography: The challenges of the analysis of basic compounds. Journal of Chromatography A. Link

  • BenchChem. (2025).[2][9] A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. Link

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Link

  • Chrom Tech. (2025).[10][11] What Causes Peak Tailing in HPLC?. Link

Sources

Safety Operating Guide

Managing the End-of-Life for Ethyl 3-(1H-pyrazol-1-yl)propanoate: A Guide to Proper Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ethyl 3-(1H-pyrazol-1-yl)propanoate. As drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and professional integrity.

Part 1: Hazard Assessment & Profile

To ensure the highest level of safety, ethyl 3-(1H-pyrazol-1-yl)propanoate must be handled as a substance possessing multiple hazards. This conservative profile is inferred from analogous compounds:

  • Ethyl Esters (e.g., Ethyl Propionate): This functional group typically imparts flammability and can cause skin, eye, and respiratory irritation.[1][2][3]

  • Pyrazole Derivatives: The pyrazole ring system is present in many biologically active molecules. Depending on substitution, these derivatives can exhibit significant acute toxicity (if swallowed, inhaled, or in contact with skin) and irritation.[4][5]

Therefore, all waste containing this compound must be treated as:

  • Acutely Toxic

  • Flammable

  • Irritant (Skin, Eye, and Respiratory)

  • Potentially Environmentally Hazardous

This multi-hazard classification dictates the stringent handling, segregation, and disposal procedures outlined below.

Table 1: Assumed Hazard Profile & Disposal Overview
ParameterSpecificationRationale & Guidance
GHS Hazard Class (Assumed) Flammable Liquid (Category 2/3), Acute Toxicity (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3)Based on data for ethyl propionate and various pyrazole derivatives.[1][2][4][5] Treat with caution appropriate for these classifications.
Personal Protective Equipment (PPE) Nitrile gloves, chemical splash goggles, flame-retardant lab coat, closed-toe shoes.Standard for handling flammable, toxic, and irritant chemicals.
Work Environment Certified Chemical Fume HoodEssential to prevent inhalation of potentially toxic and irritating vapors.
Waste Container UN-rated, chemically compatible container (e.g., HDPE or glass) with a secure screw cap.Container must be in good condition, free of leaks, and compatible with organic solvents.
Waste Labeling "HAZARDOUS WASTE" with full chemical name and hazard pictograms (flame, skull and crossbones, exclamation mark).Clear, accurate labeling is a regulatory requirement and critical for safety.
Disposal Pathway Collection by institutional Environmental Health & Safety (EHS) or a licensed hazardous waste contractor.Under no circumstances should this chemical be disposed of down the sanitary sewer.

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe collection and disposal of ethyl 3-(1H-pyrazol-1-yl)propanoate waste. The causality behind each step is explained to ensure a deep understanding of the safety-critical actions.

Step 1: Designate and Prepare the Waste Container
  • Select a Compatible Container: Choose a clean, dry, and leak-proof container made of a material compatible with organic esters, such as high-density polyethylene (HDPE) or borosilicate glass. Ensure the container has a tightly sealing screw cap.

  • Pre-label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label. Clearly write the full chemical name: "Ethyl 3-(1H-pyrazol-1-yl)propanoate" and any solvents present in the waste stream. Add the appropriate GHS pictograms for Flammable, Toxic, and Irritant. This preemptive labeling prevents the creation of "unknown" waste, which is costly and dangerous to handle.

Step 2: Waste Segregation and Collection
  • Work Inside a Chemical Fume Hood: All transfers of this waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Segregate Incompatibles: This waste stream must be kept separate from acids, bases, and strong oxidizing agents to prevent dangerous chemical reactions.

  • Transfer Waste Carefully: Pour liquid waste into the designated container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste. This is a critical OSHA and EPA requirement to prevent the release of hazardous vapors into the laboratory atmosphere.

Step 3: Managing Contaminated Solids and Sharps
  • Solid Waste: Items such as contaminated gloves, weigh boats, or absorbent paper should be collected in a separate, clearly labeled, sealed plastic bag or a designated solid hazardous waste container.

  • Sharps: Needles, syringes, or contaminated glassware must be placed into a designated, puncture-proof sharps container labeled for chemically contaminated sharps.

Step 4: Disposal of Empty Reagent Bottles

An "empty" container that held this substance is not truly empty and must be managed as hazardous waste.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect the Rinsate: Crucially, the first rinsate, and preferably all three, must be collected and added to your liquid hazardous waste container. This rinsate contains residual chemical and is considered hazardous.

  • Deface the Label: Completely remove or obliterate the original manufacturer's label on the rinsed bottle.

  • Final Disposal: Once rinsed and defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin, per your institution's policy.

Part 3: Workflow and Emergency Procedures

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of ethyl 3-(1H-pyrazol-1-yl)propanoate waste.

G Disposal Workflow for Ethyl 3-(1H-pyrazol-1-yl)propanoate cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal gen Waste Generated (Liquid or Solid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe hood Work in Chemical Fume Hood ppe->hood container Select & Pre-Label Hazardous Waste Container hood->container transfer Transfer Waste to Container (Do not exceed 90% full) container->transfer close Securely Cap Container transfer->close drain DO NOT Pour Down Drain trash DO NOT Place in Regular Trash store Store in Designated Satellite Accumulation Area close->store segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) store->segregate request Request Waste Pickup from EHS segregate->request ehs EHS Collects for Licensed Disposal request->ehs

Caption: Decision workflow for handling ethyl 3-(1H-pyrazol-1-yl)propanoate waste.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit with an absorbent appropriate for organic solvents (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it in your solid hazardous waste container.

    • Wipe the area with a solvent-soaked towel (e.g., ethanol) and place the towel in the waste container.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Contact your institution's EHS or emergency response team immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

By internalizing these procedures, you contribute to a robust culture of safety, ensuring that your innovative research does not come at the cost of personal or environmental health.

References

  • Natural Flavors. (2007, October 23). Material Safety Data Sheet: Natural Ethyl Propionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl propionate. Retrieved from [Link]

  • Chemtron Corporation. (2015, September 30). Safety Data Sheet. Retrieved from [Link]

  • Valagro. (2024, May 9). Safety Data Sheet: MASTER 15-5-30+2. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

Sources

Personal protective equipment for handling ethyl 3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Ethyl 3-(1H-pyrazol-1-yl)propanoate

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling ethyl 3-(1H-pyrazol-1-yl)propanoate. By understanding the potential hazards and implementing the proper handling protocols, we can ensure a safe laboratory environment while maintaining the integrity of our research. This document moves beyond a simple checklist, offering a procedural and educational resource built on established safety principles for related chemical structures.

Understanding the Hazard Profile: A Conservative Approach

The GHS classification for similar pyrazole-based compounds often includes:

  • Acute toxicity (oral)[1][2]

  • Skin irritation[1][2]

  • Serious eye irritation[1][2]

  • Specific target organ toxicity (single exposure), primarily affecting the respiratory system[1][2]

Given these potential hazards, the following personal protective equipment (PPE) and handling procedures are essential.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to mitigate the risks of exposure through inhalation, dermal contact, and eye contact.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over safety glasses or goggles when there is a risk of splashing or when handling larger quantities.[1][2] This provides a robust barrier against accidental splashes to the eyes and face.
Hand Protection Compatible chemical-resistant gloves, such as nitrile gloves, are required. It is imperative to inspect gloves for any signs of degradation or puncture before each use.[3][4] Always practice proper glove removal techniques to avoid contaminating your skin.[3] After handling the compound, dispose of the gloves in accordance with laboratory waste procedures and wash your hands thoroughly.[2][3]
Body Protection A laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.[1][3]
Footwear Closed-toe and closed-heel shoes are mandatory in the laboratory at all times to protect against spills and falling objects.
Respiratory Protection While engineering controls should be the primary means of controlling inhalation exposure, a NIOSH-approved respirator may be necessary for certain procedures, such as handling large quantities or when adequate ventilation is not available.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Engineering Controls: Your First Line of Defense

All handling of ethyl 3-(1H-pyrazol-1-yl)propanoate should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][5] The fume hood provides a contained workspace and actively removes potentially harmful vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Safe Handling Protocol
  • Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.

  • In Case of a Spill :

    • For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]

    • For a larger spill, evacuate the area and follow your institution's emergency procedures.

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[1][4] Always wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[1][4]

Waste Disposal

All waste containing ethyl 3-(1H-pyrazol-1-yl)propanoate, including contaminated consumables (e.g., gloves, absorbent pads), must be disposed of as hazardous chemical waste.[6]

  • Collect all waste in a clearly labeled, sealed container.

  • Follow your institution's specific guidelines for chemical waste disposal. Do not pour chemical waste down the drain.[3]

Procedural Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling and disposal of ethyl 3-(1H-pyrazol-1-yl)propanoate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate After Experiment cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.